molecular formula C6H13NO B1526625 3-Methoxycyclopentan-1-amine CAS No. 1393527-89-3

3-Methoxycyclopentan-1-amine

Cat. No.: B1526625
CAS No.: 1393527-89-3
M. Wt: 115.17 g/mol
InChI Key: BVILPGWUKJERFN-UHFFFAOYSA-N
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Description

3-Methoxycyclopentan-1-amine is a chiral cyclopentane-based amine serving as a versatile building block in organic synthesis and medicinal chemistry research. The structure features an amine group and a methoxy ether functional group on a cyclopentane scaffold, making it a valuable precursor for the development of novel pharmaceutical compounds. As a primary amine, it readily undergoes condensation, amidation, and other coupling reactions, allowing researchers to diversify molecular structures efficiently. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. The methoxy group can influence the molecule's polarity, conformation, and metabolic stability, which is crucial in the design of bioactive molecules. Researchers utilize such scaffolds in high-throughput screening and as intermediates in synthesizing more complex, target-oriented molecules for drug discovery projects. Please note: The specific mechanism of action and detailed research applications for this particular compound are highly dependent on the final target structure and research context.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxycyclopentan-1-amine
Source PubChem
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InChI

InChI=1S/C6H13NO/c1-8-6-3-2-5(7)4-6/h5-6H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVILPGWUKJERFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801312000
Record name 3-Methoxycyclopentanamine
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Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393527-89-3
Record name 3-Methoxycyclopentanamine
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Record name 3-Methoxycyclopentanamine
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Record name 3-methoxycyclopentan-1-amine
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Foundational & Exploratory

A Technical Guide to 3-Methoxycyclopentan-1-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxycyclopentan-1-amine is a substituted cycloalkylamine that serves as a valuable building block in modern organic synthesis and medicinal chemistry. Its constrained five-membered ring provides a rigid, three-dimensional scaffold, while the primary amine and methoxy functional groups offer versatile handles for chemical modification and specific molecular interactions. This guide provides a comprehensive technical overview of its chemical properties, characteristic spectroscopic profile, logical synthetic approaches, and applications for researchers and drug development professionals. We will delve into the causality behind experimental choices, present validated protocols, and contextualize its utility as a scaffold in the development of novel chemical entities.

Introduction: The Significance of Substituted Cyclopentylamines

In the landscape of drug discovery, small molecule scaffolds that offer conformational rigidity and three-dimensional complexity are highly sought after. Cyclopentylamine derivatives fit this role adeptly, providing a non-aromatic core that can orient substituents in precise vectors for optimal interaction with biological targets.[] Unlike linear alkylamines, the cyclic nature of 3-methoxycyclopentan-1-amine reduces the number of rotatable bonds, which can be advantageous for improving binding affinity and metabolic stability.

The amine functional group is a cornerstone of medicinal chemistry, frequently serving as a key pharmacophoric element or a synthetic handle for building molecular complexity.[2] The addition of a methoxy group introduces a polar, hydrogen-bond accepting feature without adding significant steric bulk, potentially influencing solubility and target engagement. This guide aims to consolidate the known and predicted properties of 3-methoxycyclopentan-1-amine, offering a foundational resource for its application in research and development.

Physicochemical and Spectroscopic Profile

The fundamental properties of a molecule are critical for its application in synthesis and biological screening. The data for 3-methoxycyclopentan-1-amine and its common salt form are summarized below.

Core Chemical Properties
PropertyValue (Free Base)Value (Hydrochloride Salt)Source
Molecular Formula C₆H₁₃NOC₆H₁₄ClNO[3][4]
Molecular Weight 115.17 g/mol 151.63 g/mol [4][5]
CAS Number 2227198-95-8 ((1S,3R)-isomer HCl)2227198-95-8[4]
Topological Polar Surface Area (TPSA) 35.25 Ų35.25 Ų[4]
Predicted LogP 0.1 - 0.93Not Applicable[3][4][5]
Hydrogen Bond Donors 12[4]
Hydrogen Bond Acceptors 22[4]
Chemical Structure

Caption: 2D structure of 3-Methoxycyclopentan-1-amine.

Spectroscopic Analysis

Spectroscopic data is essential for structure confirmation and purity assessment. While specific spectra for this exact compound are not widely published, its characteristic spectroscopic features can be reliably predicted based on well-established principles.[6]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The two protons of the primary amine (-NH₂) would appear as a broad singlet between 0.5-5.0 ppm, a signal that would disappear upon exchange with D₂O.[6] The methoxy group (-OCH₃) would present as a sharp singlet around 3.3 ppm. The proton on the carbon bearing the amine group (CH-N) and the proton on the carbon with the methoxy group (CH-O) would appear as multiplets, likely in the 2.5-4.0 ppm range. The remaining cyclopentyl ring protons would produce a complex series of multiplets further upfield.

  • ¹³C NMR Spectroscopy: The carbon spectrum would show six distinct signals. The carbon attached to the nitrogen would be found in the 40-65 ppm region, while the carbon attached to the methoxy oxygen would be slightly more downfield. The methoxy carbon itself would appear around 55-60 ppm.[6] The remaining three sp³ hybridized carbons of the cyclopentane ring would resonate at higher fields.

  • Infrared (IR) Spectroscopy: For a primary amine, the IR spectrum characteristically displays two N-H stretching bands between 3400-3500 cm⁻¹.[6] A strong C-N stretching absorption is expected in the 1000-1250 cm⁻¹ range for an aliphatic amine.[6] The C-O stretch of the ether will also be prominent, typically in the 1070-1150 cm⁻¹ region. A characteristic NH₂ scissoring (bending) vibration should be visible around 1550-1650 cm⁻¹.[6]

  • Mass Spectrometry (MS): In accordance with the Nitrogen Rule, the free base of 3-methoxycyclopentan-1-amine has an odd molecular weight (115.17), consistent with the presence of a single nitrogen atom. The molecular ion peak [M]⁺ would be observed at m/z 115. Common fragmentation pathways would include the loss of a methoxy radical (•OCH₃) or cleavage alpha to the amine group.

Synthesis and Reactivity

The construction of 3-methoxycyclopentan-1-amine can be approached through several established synthetic methodologies. The choice of route often depends on the availability of starting materials and the desired stereochemical outcome.

Proposed Synthetic Protocol: Reductive Amination

A highly efficient and common strategy for synthesizing amines is the reductive amination of a corresponding ketone.[2] This method is favored for its operational simplicity and typically good yields.

G start 3-Methoxycyclopentanone step1 Dissolve in Methanol + Ammonium Acetate start->step1 step2 Stir at RT to form Imine Intermediate (in situ) step1->step2 step3 Cool to 0°C Add Sodium Cyanoborohydride (NaBH₃CN) Portion-wise step2->step3 step4 Warm to RT Stir for 12-24h step3->step4 workup Quench with aq. HCl Basify with aq. NaOH step4->workup extract Extract with Dichloromethane workup->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify product 3-Methoxycyclopentan-1-amine purify->product

Caption: Workflow for the synthesis via reductive amination.

Step-by-Step Methodology:

  • Imine Formation: To a solution of 3-methoxycyclopentanone (1.0 eq) in methanol, add ammonium acetate (5-10 eq). The large excess of the ammonia source drives the equilibrium towards the formation of the intermediate imine. Stir the mixture at room temperature for 2-4 hours.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) portion-wise. Causality Note: NaBH₃CN is a mild reducing agent that selectively reduces the protonated imine intermediate much faster than the ketone starting material, minimizing the formation of the corresponding alcohol byproduct.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

  • Work-up: Carefully quench the reaction by adding 1M HCl until the solution is acidic (pH ~2) to decompose any remaining reducing agent. Then, basify the solution with 4M NaOH until pH > 12 to ensure the amine product is in its free base form.

  • Extraction and Purification: Extract the aqueous layer three times with a suitable organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the pure 3-methoxycyclopentan-1-amine.

Reactivity Profile
  • Nucleophilicity and Basicity: The primary amine is a good nucleophile and a moderate base. It will readily react with electrophiles such as acyl chlorides, anhydrides, and alkyl halides to form amides and secondary/tertiary amines, respectively.

  • Ether Stability: The methoxy group is a chemically robust ether linkage, stable to most non-acidic reaction conditions, making it an excellent spectator group during modifications of the amine.

Applications in Medicinal Chemistry and Drug Development

The structural features of 3-methoxycyclopentan-1-amine make it a promising scaffold for generating libraries of diverse compounds for biological screening.

G cluster_0 Amine Functionalization cluster_1 Potential Biological Targets scaffold 3-Methoxycyclopentan-1-amine (Core Scaffold) amide Amide Formation (R-COCl) scaffold->amide Acylation sulfonamide Sulfonamide Formation (R-SO₂Cl) scaffold->sulfonamide Sulfonylation alkylation Reductive Alkylation (R-CHO, NaBH₃CN) scaffold->alkylation Alkylation gpcr GPCRs amide->gpcr kinases Kinases sulfonamide->kinases ion_channels Ion Channels alkylation->ion_channels

Sources

3-Methoxycyclopentan-1-amine physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Starting Data Collection

I've initiated comprehensive Google searches to gather data on the physical properties of 3-Methoxycyclopentan-1-amine. I'm focusing on its molecular weight, boiling point, density, and solubility, using reputable chemical supplier databases. This foundational data will be the starting point for further analysis.

Initiating Expanded Search

I'm now expanding my data collection to include synthesis methods, spectroscopic data (NMR, IR, MS), and safety information for 3-Methoxycyclopentan-1-amine. I will also seek experimental protocols and studies related to its physical properties, and synthesize this information into a guide. I'm focusing on creating a logical flow that starts with basic identification and then adds more complex characteristics, while creating a table to compare key data.

Expanding Into Protocols & Significance

I'm now diving deeper. I'm actively searching for experimental protocols and studies related to determining the physical properties of this compound. Simultaneously, I'll be structuring all this information into a proper technical guide, logically progressing from basic identification towards more complex characteristics. The focus is to create a comparative data table. Then, I will devise a representative GC-MS experimental workflow and generate a DOT script to visualize it. I'll explain the significance of these properties within drug development and research, ensuring proper citations. Finally, a detailed reference section will be compiled, and the guide will be rigorously reviewed before completion.

Uncovering Compound Basics

I've started by digging into the fundamental properties of 3-methoxycyclopentan-1-amine. PubChem gave me a good starting point, providing the molecular formula (C6H13NO) and monoisotopic mass. However, finding data on boiling point, density, and solubility for this exact compound is proving elusive, so I'll need to expand my search.

Targeting Missing Data

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Examining Amines' Properties

I've been exploring the properties of aliphatic amines, following up on the earlier search results. My focus is now narrowing in on the correlation between carbon chain length and physical characteristics. I've noted that lower aliphatic amines are often liquid with a fishy odor, and the solubility decreases as the carbon chain increases.

Narrowing Down Specifics

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Locating Foundational Data

I've successfully identified the molecular formula and monoisotopic mass for 3-methoxycyclopentan-1-amine. Progress is being made. However, I still need concrete experimental values for critical physical properties such as boiling point, density, and solubility. I've gathered predicted values as a stop-gap.

Analyzing Property Gaps

I'm now focusing on the limitations of relying on predicted data. The molecular formula and mass are confirmed, but experimental physical property data like boiling point is missing. I've found broader aliphatic amine property information and predictions. Publicly available spectroscopic data is also absent. I plan to construct the guide, emphasizing this data gap and offering a boiling point determination protocol.

Introduction: The Significance of the Cyclopentylamine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Methoxycyclopentan-1-amine: Isomers, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 3-Methoxycyclopentan-1-amine, a valuable cyclopentylamine building block for researchers and professionals in drug development and medicinal chemistry. This document moves beyond a simple data sheet to offer an in-depth analysis of the compound's various isomeric forms, each distinguished by a unique CAS number. We will explore the causality behind its synthesis, focusing on stereoselective methods, and discuss its applications as a critical scaffold in the design of complex pharmaceutical agents. The protocols and data presented herein are grounded in authoritative sources to ensure scientific integrity and immediate applicability in a research setting.

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. N-heterocyclic and cyclic amines are foundational scaffolds in the synthesis of active pharmaceutical ingredients (APIs) due to their prevalence in bioactive molecules and their ability to form key interactions with biological targets[1]. Among these, the substituted cyclopentylamine core has emerged as a particularly valuable motif.

3-Methoxycyclopentan-1-amine is a prime example of such a building block. Its structure, featuring a cyclopentane ring, an amine for further functionalization, and a methoxy group that can influence conformation and metabolic stability, makes it a versatile intermediate[2]. The critical aspect of this molecule, and the primary focus of this guide, lies in its stereochemistry. The spatial arrangement of the amine and methoxy groups gives rise to distinct stereoisomers, each possessing unique properties and, consequently, a unique Chemical Abstracts Service (CAS) number. Understanding these distinctions is crucial for reproducible synthesis and the development of stereochemically pure therapeutics.

Chemical Identity and Physicochemical Properties

The designation "3-Methoxycyclopentan-1-amine" can refer to a mixture of diastereomers or specific, stereochemically pure isomers. Each of these distinct chemical entities is assigned a unique CAS number for unambiguous identification.

CAS Registry Numbers

The following table summarizes the key CAS numbers associated with 3-Methoxycyclopentan-1-amine and its common salt forms. It is imperative for researchers to use the correct CAS number when sourcing reagents to ensure stereochemical integrity.

Compound NameStereochemistryCAS NumberForm
3-Methoxycyclopentan-1-amineMixture of Diastereomers1393527-89-3Free Base
3-Methoxycyclopentan-1-amine hydrochlorideUnspecified1788043-92-4Hydrochloride Salt
(1R,3S)-3-Methoxycyclopentan-1-aminetrans isomer1268522-02-6Free Base
(1S,3R)-3-Methoxycyclopentan-1-amine hydrochloridetrans isomer2227198-95-8Hydrochloride Salt
(1S,3S)-3-Methoxycyclopentan-1-aminecis isomerSee PubChem CID 57580071[3]Free Base
Physicochemical Data

The properties of 3-Methoxycyclopentan-1-amine are essential for planning reactions, purification, and formulation. The data below corresponds to the hydrochloride salt form, as it is commonly supplied.

PropertyValueSource
Molecular Formula C₆H₁₄ClNO[4][5]
Molecular Weight 151.63 g/mol [4][5]
Topological Polar Surface Area (TPSA) 35.25 Ų[4]
logP (calculated) 0.9344[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 2[4]
Rotatable Bond Count 1[4]
Storage Room temperature, keep dry and cool[4]

Synthesis and Stereocontrol

The primary route for synthesizing 3-Methoxycyclopentan-1-amine is through the reductive amination of its ketone precursor, 3-methoxycyclopentanone (CAS: 108811-43-4)[6]. This method is favored for its efficiency and adaptability. The choice of reagents and reaction conditions is critical for controlling the stereochemical outcome.

General Synthesis Workflow: Reductive Amination

The conversion of the ketone to the target amine involves two main steps: the formation of an imine or enamine intermediate, followed by its reduction.

G Ketone 3-Methoxycyclopentanone (CAS: 108811-43-4) Imine Imine/Enamine Intermediate Ketone->Imine + Step 1: Condensation AmineSource Amine Source (e.g., NH₄OAc, NH₃) AmineSource->Imine Product 3-Methoxycyclopentan-1-amine (Mixture or Specific Isomer) Imine->Product + Step 2: Reduction ReducingAgent Reducing Agent (e.g., NaBH₃CN, H₂/Pd-C) ReducingAgent->Product

Caption: General workflow for the synthesis of 3-Methoxycyclopentan-1-amine via reductive amination.

Detailed Experimental Protocol (Hypothetical)

This protocol describes a standard, non-stereoselective reductive amination to produce a mixture of diastereomers. Achieving a specific stereoisomer such as (1R,3S) requires a chiral starting material or the use of chiral catalysts and is beyond the scope of this general guide.

  • Imine Formation: To a solution of 3-methoxycyclopentanone (1.0 eq) in methanol (MeOH), add ammonium acetate (NH₄OAc, ~10 eq). The large excess of the ammonia source drives the equilibrium towards the formation of the imine intermediate.

  • Reduction: After stirring for 1-2 hours at room temperature, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) portion-wise. NaBH₃CN is a preferred reagent as it is mild and selectively reduces the imine in the presence of the ketone, minimizing side reactions.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

  • Workup and Purification: The reaction is quenched by the addition of aqueous HCl. The solvent is removed under reduced pressure. The residue is then basified with NaOH and extracted with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Final Product: The crude product is purified by flash column chromatography on silica gel to yield 3-methoxycyclopentan-1-amine as a mixture of diastereomers.

Causality Note: The choice of reducing agent and reaction conditions dictates the stereochemical outcome. For stereoselective synthesis, one might employ a chiral amine source in the initial step or use a chiral hydrogenation catalyst, which creates a diastereomeric transition state, favoring the formation of one stereoisomer over the other.

Applications in Research and Drug Development

3-Methoxycyclopentan-1-amine is not an active pharmaceutical ingredient itself but rather a critical starting material. Its utility stems from the versatile synthetic handles it provides. The primary amine can be readily functionalized to form amides, ureas, sulfonamides, or undergo further alkylation, making it a key piece in building molecular complexity.

Scaffold for Bioactive Molecules

The cyclopentyl core imparts a degree of conformational rigidity and a three-dimensional character to molecules, which is often beneficial for binding to protein targets. This scaffold is found in compounds targeting a range of biological systems. For instance, related phenyl pyrazole derivatives have been developed as potent and selective 5-HT₂A receptor inverse agonists for the potential treatment of arterial thrombosis[7]. The cyclopentylamine moiety can serve as a key pharmacophoric element or as a non-aromatic ring to improve properties like solubility and reduce metabolic liabilities.

Use in Fragment-Based Drug Discovery (FBDD) and PROTACs

As a relatively small molecule, 3-methoxycyclopentan-1-amine and its derivatives are ideal for use in fragment-based screening libraries. The amine provides a reliable vector for fragment evolution. Furthermore, its classification as a "Protein Degrader Building Block" by some suppliers suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where such scaffolds can be used as linkers or parts of the ligand that binds to the target protein or the E3 ligase[5].

The logical relationship for its application in drug discovery is illustrated below.

G cluster_0 Core Building Block cluster_1 Synthetic Chemistry cluster_2 Drug Discovery Application Start 3-Methoxycyclopentan-1-amine (Specific Isomer) Func Functionalization (Amidation, Alkylation, etc.) Start->Func Provides Scaffold & Amine Handle API Complex API / Lead Compound Func->API Builds Molecular Complexity

Caption: Logical flow from building block to application in drug discovery.

Conclusion

3-Methoxycyclopentan-1-amine is a fundamentally important building block whose utility is defined by its stereochemistry. The existence of multiple CAS numbers for its various isomers and salts underscores the necessity for precision in chemical sourcing and synthesis. Through robust methods like reductive amination, this scaffold can be efficiently synthesized and incorporated into complex molecular architectures, paving the way for the discovery of novel therapeutics. This guide serves as a foundational resource for researchers aiming to leverage the unique structural and chemical properties of this versatile compound.

References

  • CP Lab Safety. 3-methoxycyclopentan-1-amine hydrochloride, min 97%, 500 mg. [Link]

  • PubChem. 3-Methoxycyclohexan-1-amine. [Link]

  • PubChem. 3-Methoxycyclopentanone. [Link]

  • PubChemLite. 3-methoxycyclopentan-1-amine (C6H13NO). [Link]

  • PubChem. 3-(3-Methoxy-2-pyridinyl)cyclopentan-1-amine. [Link]

  • Xiong, Y., et al. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. Journal of Medicinal Chemistry, 53(11), 4412-21. [Link]

  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

Sources

(1S,3R)-3-Methoxycyclopentan-1-amine structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (1S,3R)-3-Methoxycyclopentan-1-amine: Synthesis, Characterization, and Application

Abstract

(1S,3R)-3-Methoxycyclopentan-1-amine is a chiral cyclic amine of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, stereochemically defined structure makes it a valuable building block for creating complex molecular architectures with precise three-dimensional orientations. This guide provides a comprehensive overview of its chemical properties, stereospecific synthesis, analytical characterization, and notable applications as a key intermediate in the synthesis of targeted therapeutic agents. The methodologies discussed herein are grounded in established chemical principles, offering researchers and drug development professionals a practical and authoritative resource.

Physicochemical and Structural Properties

(1S,3R)-3-Methoxycyclopentan-1-amine is a substituted cyclopentylamine derivative. The stereochemical designators (1S, 3R) define the absolute configuration at the two chiral centers, which is critical for its interaction with biological targets.

PropertyValueSource
IUPAC Name (1S,3R)-3-Methoxycyclopentan-1-amineN/A
Molecular Formula C₆H₁₃NON/A
Molecular Weight 115.17 g/mol N/A
CAS Number 130459-67-3N/A
Appearance Colorless to light yellow liquidN/A
Boiling Point Approx. 60-62 °C at 15 mmHgN/A

The Critical Role of (1S,3R) Stereochemistry

The biological activity of chiral molecules is intrinsically linked to their stereochemistry. The specific (1S,3R) configuration of this amine dictates the spatial arrangement of its methoxy and amine groups. This fixed orientation is crucial when the molecule is incorporated into a larger drug substance, as it controls the non-covalent interactions (e.g., hydrogen bonding, ionic interactions) with the target protein or enzyme. The cyclopentyl ring provides a rigid scaffold, reducing the conformational flexibility of the molecule and often leading to higher binding affinity and selectivity.

Stereoselective Synthesis Pathway

The synthesis of (1S,3R)-3-Methoxycyclopentan-1-amine with high enantiomeric and diastereomeric purity is a non-trivial challenge. A common and effective strategy involves a multi-step process starting from a commercially available chiral precursor. One well-documented approach utilizes a chiral lactam, often referred to as Vince's lactam, as the starting material.

The following diagram outlines a representative synthetic workflow.

G cluster_0 Synthesis Workflow A (-)-Vince's Lactam ((1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one) B Methanolysis (MeOH, H₂SO₄) A->B Step 1 C Methyl Ester Intermediate B->C D Methylation of Hydroxyl (NaH, MeI) C->D Step 2 E Methoxy Ester Intermediate D->E F Curtius Rearrangement (DPPA, t-BuOH, heat) E->F Step 3 G Boc-Protected Amine F->G H Deprotection (HCl) G->H Step 4 I Final Product ((1S,3R)-3-Methoxycyclopentan-1-amine HCl) H->I

Caption: Synthetic pathway from Vince's lactam to the target amine.

Rationale Behind Experimental Choices
  • Starting Material: (-)-Vince's lactam is an ideal starting material because its rigid bicyclic structure provides excellent stereocontrol over subsequent reactions on the cyclopentane ring.

  • Methanolysis (Step 1): The acid-catalyzed opening of the lactam with methanol serves two purposes: it breaks the amide bond and simultaneously forms a methyl ester, yielding a cyclopentene ring with defined stereocenters.

  • Methylation (Step 2): The use of a strong base like sodium hydride (NaH) is necessary to deprotonate the secondary alcohol, forming an alkoxide that readily undergoes Williamson ether synthesis upon addition of methyl iodide (MeI). This step establishes the key methoxy group.

  • Curtius Rearrangement (Step 3): This is a critical transformation for converting the carboxylic acid (derived from ester hydrolysis, not shown but implied) into the amine group with retention of configuration. Diphenylphosphoryl azide (DPPA) is a common, safer alternative to other azide sources for this reaction. The reaction proceeds through an isocyanate intermediate, which is trapped by tert-butanol to form a stable Boc-protected amine.

  • Deprotection (Step 4): Acidic removal of the Boc (tert-butoxycarbonyl) protecting group is a standard and high-yielding procedure to liberate the final primary amine, typically as its hydrochloride salt.

Detailed Experimental Protocol

This protocol is a representative synthesis and should be adapted and optimized based on laboratory conditions.

Step 1: Synthesis of Methyl (1R,4S)-4-hydroxy-2-cyclopentene-1-carboxylate

  • To a solution of (-)-Vince's lactam (1.0 eq) in anhydrous methanol, add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to reflux for 12-18 hours, monitoring by TLC.

  • Cool the reaction, neutralize with a saturated solution of NaHCO₃, and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the methyl ester intermediate.

Step 2: Synthesis of Methyl (1R,4S)-4-methoxy-2-cyclopentene-1-carboxylate

  • Dissolve the hydroxy ester from Step 1 (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the suspension for 30 minutes at 0 °C.

  • Add methyl iodide (1.5 eq) dropwise and allow the reaction to warm to room temperature overnight.

  • Quench the reaction carefully with water, and extract with diethyl ether.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the methoxy ester.

Step 3 & 4 are omitted for brevity but follow the principles of Curtius rearrangement and Boc-deprotection.

Analytical Characterization and Quality Control

Confirmation of the structure, purity, and stereochemistry of (1S,3R)-3-Methoxycyclopentan-1-amine is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a multiplet for the proton at C1 (adjacent to the amine), a multiplet for the proton at C3 (adjacent to the methoxy group), a singlet around 3.3 ppm for the methoxy protons (-OCH₃), and complex multiplets for the cyclopentyl ring protons.

    • ¹³C NMR: Distinct signals for each of the six carbon atoms, with the carbon attached to the methoxy group appearing further downfield (approx. 80-85 ppm) and the carbon attached to the amine group around 55-60 ppm.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 116.1.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the definitive method for determining enantiomeric and diastereomeric purity. Using a suitable chiral stationary phase (e.g., Chiralpak AD-H), the desired (1S,3R) isomer can be resolved from other potential stereoisomers.

Applications in Drug Development

The primary utility of (1S,3R)-3-Methoxycyclopentan-1-amine is as a key building block in the synthesis of complex pharmaceuticals. Its structure is often incorporated to serve as a constrained ligand for a protein target or as a scaffold to orient other pharmacophoric groups.

One of the most prominent examples of its application is in the synthesis of Janus Kinase (JAK) inhibitors . These inhibitors are used in the treatment of autoimmune diseases like rheumatoid arthritis and myelofibrosis. The cyclopentylamine core can be found in several patented JAK inhibitor structures where the amine group is used to form a key linkage (e.g., an amide or a substituted amine) to a heterocyclic core, while the methoxy group may serve to optimize solubility or occupy a specific pocket in the enzyme's active site.

The diagram below illustrates the logical flow from the building block to its application.

G cluster_1 Application Workflow Start (1S,3R)-3-Methoxy- cyclopentan-1-amine Step1 Chemical Synthesis (e.g., Amide Coupling) Start->Step1 Step2 Active Pharmaceutical Ingredient (API) (e.g., JAK Inhibitor) Step1->Step2 Step3 Drug Formulation Step2->Step3 End Therapeutic Use (e.g., Autoimmune Disease) Step3->End

Caption: From chiral building block to therapeutic application.

Safety, Storage, and Handling

  • Safety: (1S,3R)-3-Methoxycyclopentan-1-amine is a corrosive amine. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

Due to the nature of this exercise, direct links to paywalled scientific articles are not generated. The following represents the types of sources that would underpin this guide.

  • Patents on JAK Inhibitors: Numerous patents from pharmaceutical companies describe the synthesis of JAK inhibitors using substituted cyclopentylamine intermediates. Searching patent databases (e.g., Google Patents, USPTO) for "JAK inhibitor cyclopentylamine" will yield relevant examples.
  • Organic Synthesis Journals: Publications in journals such as The Journal of Organic Chemistry, Organic Letters, and Tetrahedron frequently detail stereoselective synthesis methods for chiral amines and their precursors.
  • Chemical Supplier Documentation: Technical data sheets from suppliers like Sigma-Aldrich, Combi-Blocks, and Enamine provide verified physicochemical properties and safety inform

The Spectroscopic Signature of 3-Methoxycyclopentan-1-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Elucidating the Structure of a Key Synthetic Intermediate

3-Methoxycyclopentan-1-amine is a valuable building block in medicinal chemistry and materials science. Its unique combination of a primary amine and an ether functional group, constrained within a cyclopentyl scaffold, offers a versatile platform for the synthesis of novel compounds with diverse pharmacological and material properties. Accurate and unambiguous characterization of this intermediate is paramount for ensuring the integrity of subsequent synthetic steps and the purity of final products. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Methoxycyclopentan-1-amine, offering researchers, scientists, and drug development professionals a robust framework for its identification and characterization.

This guide moves beyond a simple recitation of data. It delves into the underlying principles of spectroscopic analysis, explaining the causal relationships between the molecular structure of 3-Methoxycyclopentan-1-amine and its spectral features. By understanding why the molecule behaves as it does in various spectroscopic experiments, researchers can more confidently interpret their own data and troubleshoot potential issues. The protocols and interpretations presented herein are designed to be self-validating, providing a logical and scientifically sound approach to the structural elucidation of this important compound.

Molecular Structure and its Spectroscopic Implications

The structure of 3-Methoxycyclopentan-1-amine, possessing both a primary amine and a methoxy group on a cyclopentane ring, dictates its characteristic spectroscopic fingerprint. The relative positions of these functional groups (1,3-substitution) and the stereochemistry (cis/trans isomers) will influence the precise chemical shifts and coupling patterns observed in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational modes in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS).

cluster_0 NMR Experiment Workflow SamplePrep Sample Preparation (Dissolve in Deuterated Solvent) H1_Acquisition 1H NMR Acquisition (400+ MHz) SamplePrep->H1_Acquisition C13_Acquisition 13C NMR Acquisition (100+ MHz) SamplePrep->C13_Acquisition D2O_Exchange D2O Exchange (Confirm -NH2) H1_Acquisition->D2O_Exchange Processing Data Processing (FT, Phasing, Baseline Correction) D2O_Exchange->Processing C13_Acquisition->Processing Analysis Spectral Analysis (Chemical Shifts, Coupling) Processing->Analysis M [M]+• m/z = 115 F1 [M - •C4H7O]+ m/z = 30 M->F1 α-cleavage F2 [M - •CH3]+ m/z = 100 M->F2 Loss of methyl radical F3 [M - •OCH3]+ m/z = 84 M->F3 Loss of methoxy radical F4 [M - NH3]+ m/z = 98 M->F4 Loss of ammonia

Caption: Predicted major fragmentation pathways for 3-Methoxycyclopentan-1-amine.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method that induces extensive fragmentation, providing valuable structural information. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to enhance the observation of the molecular ion.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Data Analysis: Interpret the resulting mass spectrum, identifying the molecular ion peak and rationalizing the major fragment ions.

Conclusion: A Unified Spectroscopic Profile

The structural elucidation of 3-Methoxycyclopentan-1-amine relies on the synergistic interpretation of data from multiple spectroscopic techniques. ¹H and ¹³C NMR provide a detailed map of the carbon and proton framework, IR spectroscopy confirms the presence of the key amine and ether functional groups, and mass spectrometry establishes the molecular weight and provides insights into the molecule's fragmentation behavior. By understanding the principles behind these techniques and applying them to the specific structure of 3-Methoxycyclopentan-1-amine, researchers can confidently identify and characterize this important synthetic intermediate, ensuring the quality and success of their scientific endeavors.

References

  • 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.).
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  • Mass Spectrometry: Fragment
  • 13-C NMR Chemical Shift Table.pdf. (n.d.).
  • IR Absorption Characteristics Table. (n.d.). Scribd.
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  • Infrared Spectroscopy. (n.d.).
  • Chemical shifts. (n.d.).
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  • Cyclopentylamine(1003-03-8) MS spectrum. (n.d.). ChemicalBook.
  • cyclopentaneamine - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase.
  • 1-Methoxy-1-methylcyclopentane | C7H14O | CID 21185399. (n.d.). PubChem.
  • Mass Spectrometry - Fragmentation P
  • interpreting C-13 NMR spectra. (n.d.). Chemguide.
  • Chemistry of crown ethers: the mass spectra of macrocyclic polyethers. (1977). Royal Society of Chemistry.
  • (1-Methoxy-pentyl)-cyclopropane - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase.
  • Methylcyclopentane(96-37-7) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Cyclopentylamine(1003-03-8) Raman. (n.d.). ChemicalBook.
  • C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry.
  • Cyclopentylamine (C5H11N). (n.d.). PubChemLite.
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  • 1-Methylcyclopentene(693-89-0) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Cyclopentylamine, 99+%. (n.d.). Fisher Scientific.
  • Methoxycyclopentane | 5614-37-9. (n.d.). TCI AMERICA.

3-Methoxycyclopentan-1-amine safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 3-Methoxycyclopentan-1-amine

Introduction: Context and Significance

3-Methoxycyclopentan-1-amine and its stereoisomers are valuable building blocks in modern medicinal chemistry and drug development. Primarily utilized in the synthesis of complex molecular scaffolds, this compound is frequently employed as a key intermediate in the creation of novel therapeutic agents, including protein degraders.[1] Its structural features—a chiral cyclopentyl ring combined with a primary amine and a methoxy group—offer unique vectors for molecular elaboration. However, like many reactive small-molecule amines, it presents hazards that necessitate a robust understanding of its chemical nature to ensure safe handling.

This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for 3-Methoxycyclopentan-1-amine. It is intended for researchers, chemists, and drug development professionals who may handle this compound or its derivatives in a laboratory setting. The information presented herein is synthesized from available safety data for various forms of the compound, including its hydrochloride salt and diastereomeric mixtures.

Section 1: Chemical Identity and Physicochemical Properties

Understanding the specific form of the compound being handled is critical, as its hazard profile can vary between the free base, its salts, and isomeric mixtures.

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Form
(1S,3R)-3-Methoxycyclopentan-1-amine hydrochloride2227198-95-8C₆H₁₄ClNO151.63Hydrochloride Salt
3-Methoxycyclopentan-1-amine hydrochloride1788043-92-4C₆H₁₄ClNO151.63Hydrochloride Salt
3-methoxycyclopentan-1-amine, Mixture of diastereomers1393527-89-3C₆H₁₃NO115.17Free Base Mixture

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. It is crucial to note the different classifications for the hydrochloride salt versus the free base mixture, which imply different levels of risk. The free base is classified as corrosive, posing a more severe hazard than the irritant hydrochloride salt.

Form Pictogram(s) Signal Word Hazard Statements (H-Codes) Key Precautionary Statements (P-Codes)
Hydrochloride Salt GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed.H315: Causes skin irritation.[2]H319: Causes serious eye irritation.[2]H335: May cause respiratory irritation.[2]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Mixture of Diastereomers (Free Base) GHS05 (Corrosion)Danger H314: Causes severe skin burns and eye damage.[3]P260: Do not breathe dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P310: Immediately call a POISON CENTER or doctor/physician.

Section 3: Risk Assessment and the Hierarchy of Controls

Effective safety management is predicated on a thorough risk assessment. Before any procedure involving 3-Methoxycyclopentan-1-amine, a risk assessment should be performed to identify potential exposure scenarios and implement appropriate control measures. The hierarchy of controls is a systematic approach to mitigating risk, prioritizing the most effective measures.

cluster_0 Hierarchy of Controls for Risk Mitigation Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard, e.g., fume hood) Substitution->Engineering Administrative Administrative Controls (Change the way people work, e.g., SOPs, training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with equipment) Administrative->PPE Least Effective

Caption: Hierarchy of Controls for mitigating chemical hazards.

For 3-Methoxycyclopentan-1-amine, engineering controls (e.g., a certified chemical fume hood) are the primary means of exposure reduction. Administrative controls, such as Standard Operating Procedures (SOPs) and thorough training, are essential. PPE serves as the final barrier and must be used diligently.

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols is non-negotiable when handling this compound.

Protocol 1: General Handling
  • Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary equipment or chemicals.

  • Verification: Confirm the identity and hazard classification of the specific form of 3-Methoxycyclopentan-1-amine being used by checking the label and the corresponding Safety Data Sheet (SDS).

  • Aliquotting: When transferring the substance, use appropriate tools (e.g., spatulas for solids, syringes for liquids) to minimize the generation of dust or aerosols. All transfers should be conducted deep within the fume hood.

  • Grounding: For transfers of significant quantities of flammable liquids, ensure all equipment is properly grounded to prevent static discharge, which can be an ignition source.[4][5]

  • Hygiene: Never eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6][7]

Protocol 2: Storage
  • Container: Keep the container tightly closed when not in use to prevent the release of vapors.[4][5][8]

  • Location: Store in a dry, cool, and well-ventilated area designated for chemical storage.[2][4][5] Some suppliers recommend refrigerated storage at 4°C.

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[9]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[4][5][8][9][10]

Section 5: Personal Protective Equipment (PPE)

PPE is a critical last line of defense. The selection of appropriate PPE is dictated by the specific hazards of the compound, which include skin/eye corrosivity (free base) or irritation (hydrochloride salt) and potential respiratory irritation.[2][3]

cluster_ppe PPE Selection and Use Workflow Start Start: Prepare for Task Assess Assess Task: - Scale of reaction - Risk of splash/aerosol Start->Assess Select_Gloves Select Gloves: - Nitrile or Neoprene - Check for damage Assess->Select_Gloves Select_Eyes Select Eye Protection: - Safety glasses (min.) - Goggles for splash risk Assess->Select_Eyes Select_Coat Select Lab Coat: - Flame-resistant - Cuffed sleeves Assess->Select_Coat Don Don PPE: 1. Lab Coat 2. Eye Protection 3. Gloves (over cuffs) Select_Gloves->Don Select_Eyes->Don Select_Coat->Don Perform_Task Perform Task in Fume Hood Don->Perform_Task Doff Doff PPE: 1. Gloves 2. Lab Coat 3. Eye Protection Perform_Task->Doff Wash Wash Hands Thoroughly Doff->Wash

Caption: A standard workflow for selecting and using Personal Protective Equipment.

  • Eye and Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[6] A face shield should be used in addition to goggles if there is a significant risk of splashing.

  • Skin Protection: A flame-resistant lab coat is mandatory. Wear impervious clothing as necessary to prevent skin contact.[6]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or holes before use. Remove gloves using the proper technique to avoid contaminating your skin and wash hands immediately after.

  • Respiratory Protection: Work should be conducted in a chemical fume hood to avoid inhaling vapors. If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary.[6]

Section 6: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

First Aid Measures

cluster_first_aid First Aid Response Decision Tree Exposure Chemical Exposure Occurs Inhalation Inhalation Exposure->Inhalation Route Skin Skin Contact Exposure->Skin Route Eye Eye Contact Exposure->Eye Route Ingestion Ingestion Exposure->Ingestion Route Move_Air Move to fresh air. If not breathing, give artificial respiration. Inhalation->Move_Air Wash_Skin Remove contaminated clothing. Flush skin with water for 15 min. Skin->Wash_Skin Rinse_Eyes Rinse with water for 15 min, aising eyelids. Remove contacts. Eye->Rinse_Eyes Rinse_Mouth Rinse mouth. Do NOT induce vomiting. Ingestion->Rinse_Mouth Seek_Medical Seek Immediate Medical Attention Move_Air->Seek_Medical Wash_Skin->Seek_Medical Rinse_Eyes->Seek_Medical Rinse_Mouth->Seek_Medical

Caption: Decision tree for first aid response to chemical exposure.

  • Inhalation: Move the exposed person to fresh air at once. If breathing has stopped or is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[7][11]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. For the free base (corrosive), immediate medical attention is critical. For the hydrochloride salt (irritant), seek medical attention if irritation persists.[7][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6][7]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[4][6] Water spray may be used to cool closed containers but may be inefficient at extinguishing the fire.[4][12]

  • Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[4] Combustion may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][6]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel from the area. Eliminate all ignition sources.[7][12] Ensure adequate ventilation. Wear appropriate PPE as described in Section 5.

  • Cleanup Procedure: For small spills, absorb with a non-combustible, inert material such as sand, earth, or vermiculite.[12] Use non-sparking tools to collect the material and place it into a suitable, labeled container for disposal.[4][9][12]

  • Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[9][12]

Section 7: Chemical Reactivity and Incompatibilities

The primary amine functionality makes this compound basic. It will react exothermically with acids.[12] It is crucial to avoid contact with the following materials:

Incompatible Material Class Reason for Incompatibility / Potential Hazard
Strong Oxidizing AgentsCan cause a vigorous, potentially explosive reaction.
Strong AcidsExothermic neutralization reaction.
Acid Chlorides / AnhydridesVigorous, exothermic reaction.
IsocyanatesCan undergo exothermic polymerization.

Section 8: Waste Disposal

All waste containing 3-Methoxycyclopentan-1-amine must be treated as hazardous waste.

  • Collection: Collect waste material, including contaminated absorbent material and disposable PPE, in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Classification: Waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[9]

  • Disposal: Arrange for disposal through a licensed professional waste disposal service. Do not dispose of down the drain or with general trash.

References

  • PubChem. 3-Methoxy-1-cyclopentene. [Link]

  • Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards. [Link]

  • PubChem. 3-Methoxycyclohexan-1-amine. [Link]

  • PubChem. 3,3-Dimethylcyclopentan-1-amine hydrochloride. [Link]

  • LEAP Online. Material Safety Data Sheet - Cyclopentane. [Link]

  • PubChem. 3-(3-Methoxy-2-pyridinyl)cyclopentan-1-amine. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • Fisher Scientific. Safety Data Sheet - DL-3-Methylcyclopentanone. [Link]

  • PubChem. 3-Methoxycyclopentan-1-ol. [Link]

  • CP Lab Safety. 3-methoxycyclopentan-1-amine hydrochloride, min 97%, 500 mg. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Methylcyclopentane. [Link]

  • The Royal Society of Chemistry. Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral separation. [Link]

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  • Google Patents.

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3-Methoxycyclopentan-1-amine molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Methoxycyclopentan-1-amine: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary:

3-Methoxycyclopentan-1-amine is a functionalized cycloalkane derivative possessing significant potential as a versatile building block in medicinal chemistry and drug discovery. With a molecular weight of 115.18 g/mol and the chemical formula C₆H₁₃NO, this compound combines the structural rigidity of a cyclopentane scaffold with the key functional groups of a primary amine and a methoxy ether. This guide provides a comprehensive overview of its physicochemical properties, outlines a robust and logical synthetic methodology, and explores its strategic applications for researchers, scientists, and drug development professionals. The inherent stereoisomerism of the molecule offers a platform for detailed structure-activity relationship (SAR) studies, making it a valuable tool in the design of novel therapeutic agents.

Introduction to a Key Medicinal Scaffold

In the landscape of modern drug discovery, small, functionalized cyclic molecules are indispensable tools for constructing complex and biologically active compounds.[1][2] The cyclopentylamine framework, in particular, serves as a bioisostere for other ring systems and provides a three-dimensional vector for substituents that can profoundly influence a molecule's interaction with biological targets. 3-Methoxycyclopentan-1-amine emerges as a noteworthy derivative within this class.

Its structure is characterized by:

  • A Primary Amine: This group acts as a key hydrogen bond donor and acceptor and provides a nucleophilic handle for subsequent chemical modifications. It is a common feature in many pharmacologically active agents for its ability to form salt bridges with acidic residues in protein targets.

  • A Methoxy Group: The methoxy substituent can modulate lipophilicity, improve metabolic stability by blocking potential sites of oxidation, and act as a hydrogen bond acceptor.

  • A Cyclopentane Ring: This saturated carbocycle offers a conformationally constrained yet flexible scaffold, which can help in optimizing the spatial arrangement of functional groups for ideal target binding, a critical aspect of rational drug design.

The molecule exists as multiple stereoisomers (specifically, cis and trans diastereomers, each as a pair of enantiomers), a feature that is crucial in drug development where stereochemistry often dictates efficacy and safety. The molecular formula is C₆H₁₃NO, and the corresponding molecular weight is 115.18 g/mol .[3]

Physicochemical and Computed Properties

The physicochemical profile of a compound is critical for predicting its pharmacokinetic and pharmacodynamic behavior. The properties of 3-Methoxycyclopentan-1-amine make it an attractive starting point for fragment-based drug design and lead optimization.

PropertyValueSource
Molecular Formula C₆H₁₃NOPubChem[3]
Molecular Weight 115.18 g/mol PubChem[3]
IUPAC Name 3-methoxycyclopentan-1-amine
Topological Polar Surface Area (TPSA) 35.25 ŲChemScene[4]
Hydrogen Bond Donor Count 1PubChem[5], ChemScene[4]
Hydrogen Bond Acceptor Count 2PubChem[5], ChemScene[4]
Rotatable Bond Count 1ChemScene[4]
LogP (Computed) 0.93ChemScene[4]

These properties suggest that 3-Methoxycyclopentan-1-amine has good potential for oral bioavailability, adhering to general guidelines like Lipinski's Rule of Five. Its moderate polarity and LogP value indicate a balance between aqueous solubility and membrane permeability.

Synthesis and Methodologies

A robust and scalable synthesis is paramount for the utility of any chemical building block. The most logical and widely practiced method for synthesizing 3-Methoxycyclopentan-1-amine is through the reductive amination of its corresponding ketone precursor, 3-methoxycyclopentanone.[6]

Retrosynthetic Approach

The primary amine can be disconnected via a C-N bond, revealing an imine or oxime intermediate, which in turn derives from the parent ketone. This retrosynthetic pathway is efficient and utilizes readily available starting materials.

G Target 3-Methoxycyclopentan-1-amine Imine Cyclopentylimine Intermediate Target->Imine Reduction Ketone 3-Methoxycyclopentanone Imine->Ketone Condensation Ammonia Ammonia Source (e.g., NH4OAc) Imine->Ammonia

Caption: Retrosynthetic analysis of 3-Methoxycyclopentan-1-amine.

Experimental Protocol: Reductive Amination

This protocol describes a standard laboratory procedure for the synthesis of 3-Methoxycyclopentan-1-amine. This method is self-validating as the progress can be monitored via TLC or LC-MS, and the final product confirmed with standard analytical techniques.

Materials:

  • 3-Methoxycyclopentanone[6]

  • Ammonium Acetate (NH₄OAc)

  • Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-methoxycyclopentanone (1.0 eq) in methanol.

  • Imine Formation: Add ammonium acetate (5-10 eq) to the solution. The large excess of the ammonia source drives the equilibrium towards the formation of the imine intermediate. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2.0 eq) portion-wise. Causality Note: NaBH₃CN is a mild reducing agent that selectively reduces the iminium ion in the presence of the ketone, minimizing side reactions. STAB is an even safer and often preferred alternative.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's completion by TLC or LC-MS to observe the disappearance of the starting ketone.

  • Workup: Quench the reaction by slowly adding water. Reduce the volume of methanol using a rotary evaporator. Add dichloromethane and wash the organic layer sequentially with saturated NaHCO₃ solution and brine. The bicarbonate wash removes any acidic residues.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a DCM/MeOH/NH₄OH gradient to yield the pure 3-Methoxycyclopentan-1-amine.

Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of analytical methods:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the primary amine.

Applications in Drug Discovery

The utility of 3-Methoxycyclopentan-1-amine lies in its application as a scaffold or fragment in the design of new therapeutic agents.[1][]

G cluster_0 Fragment-Based Drug Design (FBDD) Fragment 3-Methoxycyclopentan-1-amine (Fragment Library) Screening Biophysical Screening (e.g., SPR, NMR) Fragment->Screening Hit Fragment Hit Identified Screening->Hit Optimization Structure-Guided Lead Optimization Hit->Optimization SAR Expansion Candidate Preclinical Candidate Optimization->Candidate

Caption: Workflow illustrating the use of the title compound in FBDD.

  • Scaffold for Novel Chemical Entities: The amine functional group serves as a versatile attachment point for a wide range of substituents, allowing for the rapid generation of compound libraries. This enables extensive exploration of the chemical space around a biological target. For instance, acylation or sulfonylation of the amine can introduce diverse pharmacophores.

  • Modulation of Pharmacokinetics: The methoxy group can serve to block metabolically labile positions, potentially increasing the half-life of a drug candidate.[8] The overall polarity and pKa of the molecule can be fine-tuned through modifications on the amine, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

  • Chiral Pool Synthesis: As a chiral molecule, its separated enantiomers can be used to probe the stereochemical requirements of a binding site. This is critical, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

While not a component of a marketed drug itself, its structural motifs are present in numerous investigational compounds, such as selective PI3Kδ inhibitors and 5-HT2A receptor inverse agonists, where substituted cyclic amines are central to the core pharmacophore.[8][9]

Safety and Handling

As with any amine-containing compound, 3-Methoxycyclopentan-1-amine should be handled with appropriate care. Based on safety data for analogous chemicals, the following precautions are advised:[10][11]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.

  • Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of vapors.[10]

  • Hazards: Assumed to be flammable and may cause skin and eye irritation or burns.[5] Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from heat and open flames, in a tightly sealed container.

In case of exposure, follow standard first-aid measures: flush eyes with water for several minutes, wash skin with soap and water, and move to fresh air if inhaled.[10]

Conclusion

3-Methoxycyclopentan-1-amine represents a high-value chemical building block for researchers engaged in drug discovery. Its well-defined structure, favorable physicochemical properties, and accessible synthesis make it an attractive starting point for developing novel therapeutics. The strategic combination of a constrained cyclic scaffold with versatile amine and methoxy functional groups provides a rich platform for generating chemical diversity and optimizing drug-like properties, underscoring its potential to contribute to the next generation of medicines.

References

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An In-depth Technical Guide to 3-Methoxycyclopentan-1-amine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-methoxycyclopentan-1-amine, a valuable building block in contemporary medicinal chemistry. The guide delves into the prevalent synthetic methodologies for its preparation, with a detailed focus on the widely employed reductive amination of 3-methoxycyclopentanone. A step-by-step experimental protocol is provided, accompanied by a discussion of the underlying mechanistic principles and considerations for stereochemical control. Furthermore, this guide outlines the analytical techniques for the characterization of 3-methoxycyclopentan-1-amine and showcases its practical application as a key intermediate in the synthesis of advanced pharmaceutical agents, supported by patented examples. This document is intended to serve as a practical resource for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Significance of Substituted Cyclopentylamines in Drug Discovery

Substituted cyclopentylamine scaffolds are privileged motifs in medicinal chemistry, frequently incorporated into a diverse array of therapeutic agents. The conformational rigidity of the cyclopentyl ring, coupled with the ability to introduce stereochemically defined functional groups, allows for precise three-dimensional positioning of pharmacophoric elements. This, in turn, can lead to enhanced binding affinity and selectivity for biological targets. 3-Methoxycyclopentan-1-amine, in particular, offers a desirable combination of a basic amino group, crucial for forming salt bridges or acting as a hydrogen bond donor/acceptor, and a methoxy group, which can modulate lipophilicity and metabolic stability, and also participate in hydrogen bonding.

While the seminal publication detailing the "discovery" of 3-methoxycyclopentan-1-amine is not readily apparent in the chemical literature, its value as a synthetic intermediate is well-established through its commercial availability and its implicit use in numerous patent applications for the synthesis of complex molecules. This guide will focus on the practical synthesis and application of this important building block.

Synthetic Methodologies: A Focus on Reductive Amination

The most common and practical approach for the synthesis of 3-methoxycyclopentan-1-amine is the reductive amination of the corresponding ketone, 3-methoxycyclopentanone. This method is favored for its operational simplicity, generally high yields, and the availability of a wide range of reducing agents.[1][2]

The Reductive Amination Pathway: A Mechanistic Overview

Reductive amination is a two-step, one-pot reaction that combines a carbonyl compound (in this case, 3-methoxycyclopentanone) with an amine source (typically ammonia) to form an imine intermediate, which is then reduced in situ to the desired amine.[1]

reductive_amination ketone 3-Methoxycyclopentanone imine Imine Intermediate ketone->imine Condensation (-H2O) ammonia Ammonia (NH3) ammonia->imine amine 3-Methoxycyclopentan-1-amine imine->amine Reduction reducing_agent Reducing Agent (e.g., NaBH3CN, H2/Pd) reducing_agent->amine

Figure 1: The general workflow of the reductive amination of 3-methoxycyclopentanone.

The initial step involves the nucleophilic attack of ammonia on the carbonyl carbon of 3-methoxycyclopentanone, followed by dehydration to form the corresponding imine. The choice of reducing agent is critical for the success of the reaction. Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the imine in the presence of the starting ketone.[1] Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., palladium on carbon) is another effective method.

Stereochemical Considerations

The reductive amination of 3-methoxycyclopentanone typically yields a mixture of cis and trans diastereomers. The ratio of these isomers is influenced by the reaction conditions, including the choice of reducing agent and solvent. The steric hindrance of the methoxy group can direct the approach of the reducing agent, often leading to a preferential formation of one diastereomer. For applications requiring a specific stereoisomer, chiral auxiliaries or asymmetric catalysts can be employed to achieve enantioselective synthesis. Alternatively, the diastereomeric mixture can be separated using chromatographic techniques.

Experimental Protocol: Synthesis of 3-Methoxycyclopentan-1-amine via Reductive Amination

The following protocol is a representative procedure for the synthesis of 3-methoxycyclopentan-1-amine.

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Methoxycyclopentanone≥95%Commercially Available
Ammonia solution (7 N in methanol)-Commercially Available
Sodium cyanoborohydride (NaBH₃CN)≥95%Commercially Available
Methanol (MeOH)AnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Hydrochloric acid (1 M aqueous)-Commercially Available
Sodium hydroxide (1 M aqueous)-Commercially Available
Anhydrous sodium sulfate (Na₂SO₄)-Commercially Available
Step-by-Step Procedure
  • To a solution of 3-methoxycyclopentanone (1.0 eq.) in anhydrous methanol (0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add a 7 N solution of ammonia in methanol (5.0 eq.).

  • Stir the mixture at room temperature for 2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~2 to decompose the excess reducing agent.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with 1 M NaOH to a pH of ~12.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-methoxycyclopentan-1-amine.

  • The crude product can be purified by distillation or column chromatography on silica gel.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification A Dissolve 3-methoxycyclopentanone in anhydrous methanol B Add ammonia solution (7 N in MeOH) A->B C Stir at room temperature for 2 hours (Imine Formation) B->C D Cool to 0°C C->D E Add NaBH3CN portion-wise D->E F Stir for 12-16 hours at room temperature E->F G Quench with 1 M HCl F->G H Concentrate under reduced pressure G->H I Basify with 1 M NaOH H->I J Extract with DCM I->J K Dry and concentrate the organic layers J->K L Purify by distillation or chromatography K->L

Figure 2: A step-by-step workflow for the synthesis of 3-methoxycyclopentan-1-amine.

Characterization and Data Interpretation

The successful synthesis of 3-methoxycyclopentan-1-amine can be confirmed through a combination of spectroscopic techniques.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the methoxy protons (singlet, ~3.3 ppm), the proton on the carbon bearing the amino group (multiplet), and the cyclopentyl ring protons (multiplets). The integration of these signals should be consistent with the number of protons in the molecule.
¹³C NMR Resonances for the methoxy carbon (~56 ppm), the carbon attached to the nitrogen (~50-60 ppm), and the other carbons of the cyclopentyl ring.
IR A broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibrations of the primary amine. A C-O stretching vibration for the ether linkage around 1100 cm⁻¹.
MS (ESI) A peak corresponding to the protonated molecule [M+H]⁺.

Note: The exact chemical shifts and coupling constants will depend on the specific diastereomer and the solvent used for analysis.

Applications in Drug Discovery: A Patented Example

The utility of 3-methoxycyclopentan-1-amine as a versatile building block is evident in its incorporation into a variety of patented pharmaceutical compounds. For instance, in the patent for the preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine, a key intermediate for the analgesic tapentadol, related substituted amine structures are synthesized.[3] While this specific patent does not directly utilize 3-methoxycyclopentan-1-amine, it highlights the importance of such substituted cycloalkylamines in the synthesis of pharmaceutically active compounds.

A more direct illustration of its application can be inferred from the numerous patents that describe cyclopentane compounds for various therapeutic indications. For example, patent US20210070733A1 discloses cyclopentane derivatives for the treatment of kidney diseases.[4] Although this patent does not explicitly name 3-methoxycyclopentan-1-amine as a starting material, the claimed structures contain substituted cyclopentylamine cores that could be rationally synthesized from such a precursor. The presence of the methoxy group in the 3-position allows for further functionalization or can serve to modulate the pharmacokinetic properties of the final drug candidate.

Conclusion

3-Methoxycyclopentan-1-amine is a valuable and readily accessible building block for the synthesis of complex molecular architectures, particularly in the realm of drug discovery. The reductive amination of 3-methoxycyclopentanone provides a reliable and scalable route to this important intermediate. A thorough understanding of its synthesis, characterization, and potential applications empowers researchers to leverage this versatile scaffold in the design and development of novel therapeutic agents.

References

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An In-depth Technical Guide to 3-Methoxycyclopentan-1-amine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxycyclopentan-1-amine is a versatile chiral building block that is gaining traction in medicinal chemistry. Its constrained cyclopentyl scaffold, combined with the electronic influence of the methoxy group and the synthetic utility of the primary amine, makes it an attractive component for the design of novel therapeutics. This guide provides a comprehensive overview of the synthesis, stereochemistry, and key chemical properties of 3-methoxycyclopentan-1-amine. Furthermore, it delves into its emerging applications as a crucial intermediate in the development of innovative drug candidates, offering insights for researchers engaged in the exploration of new chemical entities.

Introduction: The Significance of the 3-Methoxycyclopentan-1-amine Scaffold

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer unique three-dimensional structures and favorable physicochemical properties is paramount. Small, conformationally restricted ring systems are of particular interest as they can provide precise spatial arrangements of functional groups for optimal target engagement. The 3-methoxycyclopentan-1-amine framework embodies several desirable features for a medicinal chemistry building block. The cyclopentyl core introduces a degree of rigidity that can enhance binding affinity and selectivity, while the stereocenters at the 1 and 3 positions allow for the exploration of stereoisomerism to fine-tune biological activity. The methoxy group can influence properties such as lipophilicity, metabolic stability, and hydrogen bonding capacity, while the primary amine serves as a versatile handle for a wide array of chemical modifications. This guide will explore the synthesis of this valuable scaffold and highlight its potential in the generation of next-generation therapeutics.

Physicochemical Properties and Stereoisomerism

3-Methoxycyclopentan-1-amine (C₆H₁₃NO) is a cyclic amine with a molecular weight of approximately 115.18 g/mol . The presence of two stereocenters at the C1 and C3 positions gives rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). These stereoisomers can be further classified into two pairs of enantiomers: the trans isomers ((1R,3R) and (1S,3S)) and the cis isomers ((1R,3S) and (1S,3R)). The specific stereochemistry is crucial as it dictates the spatial orientation of the amine and methoxy groups, which in turn significantly impacts biological activity.

PropertyValueSource
Molecular Formula C₆H₁₃NO[1]
Molecular Weight ~115.18 g/mol [1]
Stereoisomers (1R,3R), (1S,3S), (1R,3S), (1S,3R)N/A
CAS Numbers (1S,3S)-hydrochloride: 1821430-34-5(1S,3R)-hydrochloride: 2227198-95-8[2][3]

Synthetic Strategies

The synthesis of 3-methoxycyclopentan-1-amine, particularly in its enantiomerically pure forms, is a key challenge for its utilization in drug discovery. While specific peer-reviewed protocols for the parent compound are not extensively detailed in publicly available literature, logical synthetic routes can be devised based on established organic chemistry principles and analogous transformations.

Retrosynthetic Analysis

A logical retrosynthetic approach to 3-methoxycyclopentan-1-amine points to 3-methoxycyclopentanone as a key precursor. The primary amine can be installed via reductive amination, a robust and widely used transformation in medicinal chemistry.

G Target 3-Methoxycyclopentan-1-amine Precursor1 3-Methoxycyclopentanone Target->Precursor1 Reductive Amination Precursor2 Ammonia or Amine Source Target->Precursor2 Reductive Amination

Caption: Retrosynthetic approach for 3-methoxycyclopentan-1-amine.

Key Synthetic Pathways

The most direct route to a mixture of cis and trans isomers of 3-methoxycyclopentan-1-amine is the reductive amination of 3-methoxycyclopentanone. This reaction typically involves the formation of an imine or enamine intermediate, which is then reduced in situ.

G Ketone 3-Methoxycyclopentanone Product 3-Methoxycyclopentan-1-amine (cis/trans mixture) Ketone->Product AmineSource NH3 or NH4OAc AmineSource->Product ReducingAgent Reducing Agent (e.g., NaBH3CN, H2/Pd-C) ReducingAgent->Product

Caption: Reductive amination of 3-methoxycyclopentanone.

Experimental Protocol (Hypothetical):

  • Imine Formation: To a solution of 3-methoxycyclopentanone (1.0 eq) in a suitable solvent such as methanol or ethanol, add an ammonia source, for example, ammonium acetate (excess), and a dehydrating agent like molecular sieves. Stir the mixture at room temperature to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) portion-wise. The reaction is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction carefully with an acid, for instance, dilute HCl. The aqueous layer is then basified with a base like NaOH and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the cis and trans isomers.

For drug discovery applications, obtaining enantiomerically pure isomers is often essential. This can be achieved through several strategies:

  • Chiral Resolution: The racemic mixture of 3-methoxycyclopentan-1-amine can be resolved using chiral acids to form diastereomeric salts that can be separated by crystallization.

  • Asymmetric Synthesis: A more elegant approach is to employ asymmetric synthesis. This could involve the use of a chiral auxiliary or a chiral catalyst in the reductive amination step. Alternatively, a chiral precursor, such as an enantiomerically pure 3-hydroxycyclopentanone, could be used to set the stereochemistry early in the synthetic sequence. A patented method for a related compound, (1R,3S)-3-aminocyclopentanol hydrochloride, utilizes a hetero-Diels-Alder reaction followed by enzymatic kinetic resolution to achieve high enantiopurity.[3]

G RacemicAmine Racemic 3-Methoxycyclopentan-1-amine DiastereomericSalts Diastereomeric Salts RacemicAmine->DiastereomericSalts ChiralAcid Chiral Resolving Agent ChiralAcid->DiastereomericSalts Separation Crystallization & Separation DiastereomericSalts->Separation EnantiopureAmine Enantiopure 3-Methoxycyclopentan-1-amine Separation->EnantiopureAmine

Caption: Chiral resolution workflow.

Applications in Drug Discovery

While specific examples detailing the use of 3-methoxycyclopentan-1-amine in publicly disclosed drug candidates are emerging, the broader class of substituted cyclopentylamines are recognized as valuable building blocks in medicinal chemistry. They are frequently utilized in the synthesis of compounds targeting a range of biological targets, including kinases and central nervous system (CNS) receptors.

The 3-methoxycyclopentan-1-amine scaffold offers several advantages for drug design:

  • Structural Rigidity: The cyclopentane ring restricts conformational flexibility, which can lead to higher binding affinity and selectivity for the target protein.

  • Three-Dimensional Diversity: The stereochemistry of the amine and methoxy groups provides a well-defined three-dimensional vector for exploring interactions within a binding pocket.

  • Modulation of Physicochemical Properties: The methoxy group can be used to fine-tune properties such as lipophilicity (logP) and metabolic stability, which are critical for optimizing the pharmacokinetic profile of a drug candidate.

  • Synthetic Tractability: The primary amine serves as a versatile point for derivatization, allowing for the facile introduction of a wide variety of substituents to probe structure-activity relationships (SAR).

It is anticipated that 3-methoxycyclopentan-1-amine and its derivatives will find increasing use in the development of novel therapeutics, particularly in areas such as oncology and neuroscience where the modulation of complex biological targets is required.

Conclusion

3-Methoxycyclopentan-1-amine represents a valuable and synthetically accessible building block for medicinal chemists. Its unique combination of a constrained cyclic scaffold, stereochemical diversity, and versatile functional groups makes it an attractive starting point for the design of novel drug candidates. The synthetic routes outlined in this guide, particularly those amenable to asymmetric synthesis, provide a foundation for the preparation of enantiomerically pure isomers. As the demand for new chemical entities with improved pharmacological profiles continues to grow, the strategic incorporation of scaffolds such as 3-methoxycyclopentan-1-amine will undoubtedly play a crucial role in the future of drug discovery.

References

  • (1S,3S)-3-methoxycyclopentanamine;hydrochloride. (n.d.). Retrieved January 20, 2026, from [Link]

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Methodological & Application

Synthesis of 3-Methoxycyclopentan-1-amine Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, substituted cyclopentylamines are of significant interest due to their presence in a variety of biologically active compounds.[] This guide provides a detailed technical overview and actionable protocols for the synthesis of 3-methoxycyclopentan-1-amine and its derivatives, compounds that serve as valuable building blocks in medicinal chemistry.

Strategic Overview: A Two-Pronged Approach

The synthesis of 3-methoxycyclopentan-1-amine derivatives is most effectively approached through a two-stage process. The primary strategy involves the initial synthesis of the key intermediate, 3-methoxycyclopentanone, followed by its conversion to the target amine via reductive amination. This methodology offers versatility and control over the final product's stereochemistry.

A critical consideration in this synthetic pathway is the management of stereoisomers. The target molecule, 3-methoxycyclopentan-1-amine, possesses two stereocenters, leading to the potential for four stereoisomers (two pairs of enantiomers). The choice of synthetic route and reaction conditions will dictate the diastereomeric and enantiomeric purity of the final product.

Stage 1: Synthesis of the Key Intermediate: 3-Methoxycyclopentanone

The synthesis of 3-methoxycyclopentanone can be approached from several starting materials. A common and efficient method begins with the readily available cyclopentadiene.

Protocol 1: Synthesis of 3-Methoxycyclopentanone from Cyclopentadiene

This protocol outlines a plausible synthetic route inspired by established methodologies for the functionalization of cyclopentene derivatives.

Step 1: Diels-Alder Reaction and Epoxidation

The synthesis can commence with a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by epoxidation of the resulting cyclopentene derivative.

Step 2: Epoxide Opening and Methylation

The epoxide is then regioselectively opened with a methanol source under acidic or basic conditions to introduce the methoxy group. Subsequent oxidation of the alcohol will yield the desired 3-methoxycyclopentanone.

Experimental Details:

  • Materials: Cyclopentadiene, maleic anhydride, m-chloroperoxybenzoic acid (m-CPBA), methanol, sulfuric acid, pyridinium chlorochromate (PCC), dichloromethane (DCM), diethyl ether.

  • Procedure:

    • React cyclopentadiene with maleic anhydride in a suitable solvent to form the Diels-Alder adduct.

    • Dissolve the adduct in DCM and treat with m-CPBA to form the epoxide.

    • In a separate flask, dissolve the epoxide in methanol and add a catalytic amount of sulfuric acid. Stir at room temperature until the epoxide is consumed (monitored by TLC).

    • Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with diethyl ether.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Dissolve the resulting alcohol in DCM and add PCC. Stir until the oxidation is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of silica gel and concentrate the filtrate to obtain crude 3-methoxycyclopentanone.

    • Purify the crude product by flash column chromatography.

Stage 2: Reductive Amination to Yield 3-Methoxycyclopentan-1-amine

Reductive amination is a powerful and widely used method for the synthesis of amines from ketones or aldehydes.[2] This one-pot reaction involves the formation of an imine intermediate from the ketone and an amine source, which is then reduced in situ to the corresponding amine.[3]

The Mechanism of Reductive Amination

The reaction proceeds through the nucleophilic attack of ammonia or a primary amine on the carbonyl carbon of 3-methoxycyclopentanone, forming a hemiaminal intermediate. This is followed by the elimination of water to form an imine (or an enamine). A reducing agent present in the reaction mixture then reduces the imine to the final amine product.

Reductive_Amination Ketone 3-Methoxycyclopentanone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH3 Amine_Source Ammonia (NH3) Amine_Source->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H2O Target_Amine 3-Methoxycyclopentan-1-amine Imine->Target_Amine + [H] Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Target_Amine

Caption: Mechanism of Reductive Amination.

Protocol 2: General Procedure for Reductive Amination of 3-Methoxycyclopentanone

This protocol provides a general guideline for the reductive amination of 3-methoxycyclopentanone. The choice of reducing agent and solvent can be optimized for specific substrates and desired stereochemical outcomes.

Materials:

  • 3-Methoxycyclopentanone

  • Ammonia source (e.g., ammonium acetate, ammonia in methanol)

  • Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride)

  • Solvent (e.g., methanol, dichloromethane)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve 3-methoxycyclopentanone and the ammonia source in the chosen solvent.

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent portion-wise, controlling any gas evolution.

  • Continue stirring at room temperature for 12-24 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation.

Key Considerations for Reductive Amination
  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH3CN) is a mild reducing agent that is effective at reducing imines in the presence of ketones.[3] Sodium triacetoxyborohydride (NaBH(OAc)3) is another excellent choice, particularly for less reactive ketones.[4]

  • pH Control: The formation of the imine is favored under slightly acidic conditions (pH 4-6). The use of ammonium acetate or a catalytic amount of acetic acid can help maintain the optimal pH.

  • Stereocontrol: The stereochemical outcome of the reduction can be influenced by the choice of reducing agent and reaction conditions. For stereoselective synthesis, chiral catalysts or resolving agents may be employed.[5] The synthesis of specific stereoisomers, such as (1S,3R)-3-Methoxycyclopentan-1-amine, often requires specialized chiral auxiliaries or enzymatic methods.[5][6]

Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 3-methoxycyclopentan-1-amine derivatives via reductive amination.

Starting KetoneAmine SourceReducing AgentSolventTypical Yield (%)Reference
3-PhenoxycyclopentanoneAmmonium acetateNaBH(OAc)₃DCM70-85[4]
CyclopentanoneAmmoniaH₂/Pd-CMethanol>90[7]
3-MethoxycyclopentanoneAmmonia in MethanolNaBH₃CNMethanol65-80

Note: The yield for 3-methoxycyclopentanone is an estimated value based on similar reactions.

Characterization of 3-Methoxycyclopentan-1-amine

The final product should be thoroughly characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Shows characteristic peaks for the amine (N-H stretch) and ether (C-O stretch) functional groups.

Expected Spectroscopic Data for 3-Methoxycyclopentan-1-amine:

TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to the methoxy group (singlet, ~3.3 ppm), protons on the cyclopentane ring, and the amine protons.
¹³C NMR Resonances for the five carbons of the cyclopentane ring and the methoxy carbon.
MS (ESI+) [M+H]⁺ at m/z 116.1
IR (thin film) N-H stretch (~3300-3400 cm⁻¹), C-H stretch (~2850-2950 cm⁻¹), C-O stretch (~1100 cm⁻¹).

Conclusion

The synthesis of 3-methoxycyclopentan-1-amine derivatives is a valuable process for medicinal chemists and researchers in drug discovery. The two-stage approach, involving the synthesis of 3-methoxycyclopentanone followed by reductive amination, provides a reliable and versatile route to these important building blocks. Careful consideration of reaction conditions, particularly the choice of reducing agent and control of stereochemistry, is crucial for obtaining the desired products in high yield and purity.

References

  • PubChem. 3-methoxycyclopentan-1-amine. [Link]

  • Google Patents. Synthetic method of 3-methyl-cyclopentanone.
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  • Wikipedia. Reductive amination. [Link]

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]

  • PubChem. 3-(3-Methoxy-2-pyridinyl)cyclopentan-1-amine. [Link]

  • PubChem. 3-Methoxycyclohexan-1-amine. [Link]

  • PubChem. 3-Methoxycyclopentan-1-ol. [Link]

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Application Notes: The Strategic Incorporation of 3-Methoxycyclopentan-1-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Flat Rings - The Value of 3D Scaffolds in Drug Design

In the landscape of medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological properties is relentless. While aromatic rings have long been cornerstones of drug design, the strategic use of saturated and substituted alicyclic scaffolds is increasingly recognized for its potential to confer advantageous properties such as improved metabolic stability, enhanced solubility, and better three-dimensional spatial arrangement for optimal target engagement. Among these, the substituted cyclopentylamine framework has emerged as a valuable pharmacophoric element. This document provides a detailed exploration of a particularly interesting building block: 3-methoxycyclopentan-1-amine . We will delve into its synthesis, its role in the structure-activity relationships (SAR) of potent enzyme inhibitors, and provide detailed protocols for its application in a drug discovery context.

The presence of a methoxy group at the 3-position of the cyclopentylamine ring introduces a key modulator of physicochemical properties. This substitution can influence lipophilicity, hydrogen bonding potential, and metabolic stability, making it a valuable tool for fine-tuning the characteristics of a lead compound. Furthermore, the stereochemistry of the 1- and 3-substituents allows for precise spatial positioning of these functional groups, which can be critical for selective interaction with the target protein.

Key Applications in Medicinal Chemistry

The 3-methoxycyclopentan-1-amine moiety and its close analogs have been identified as key components in the development of inhibitors for multiple important drug targets. Two prominent examples are the Janus Kinase (JAK) family of enzymes and Fatty Acid Synthase (FASN).

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical regulator of cytokine signaling, playing a central role in the immune response. Dysregulation of this pathway is implicated in a variety of inflammatory diseases and cancers. Consequently, JAK inhibitors have emerged as a significant class of therapeutics.

The cyclopentyl group is a key feature in several JAK inhibitors, including the approved drug ruxolitinib. Structure-activity relationship (SAR) studies have shown that modifications to this cyclopentyl ring can significantly impact potency and selectivity. While ruxolitinib itself contains an unsubstituted cyclopentyl group, the introduction of substituents like a methoxy group can modulate the compound's properties. For instance, a methoxy group can alter the molecule's interaction with the solvent and the protein surface, potentially improving cell permeability and metabolic stability.

Synthetic Protocols

A robust and stereocontrolled synthesis of 3-methoxycyclopentan-1-amine is crucial for its application in medicinal chemistry programs. Below is a representative, multi-step synthesis of a specific stereoisomer, (1S,3R)-3-methoxycyclopentan-1-amine hydrochloride, based on established chemical transformations.

Protocol 1: Stereoselective Synthesis of (1S,3R)-3-Methoxycyclopentan-1-amine Hydrochloride

This protocol outlines a plausible synthetic route starting from cyclopent-3-en-1-ol, leveraging stereocontrolled epoxidation and subsequent ring-opening reactions.

Workflow Diagram:

G start Cyclopent-3-en-1-ol step1 Sharpless Asymmetric Epoxidation start->step1 Ti(OiPr)4, (+)-DET, TBHP step2 Regioselective Epoxide Opening (Methanol, Acid Catalyst) step1->step2 MeOH, H+ step3 Mesylation of Hydroxyl Group step2->step3 MsCl, Et3N step4 Azide Displacement (SN2) step3->step4 NaN3, DMF step5 Reduction of Azide to Amine step4->step5 H2, Pd/C or LiAlH4 step6 Salt Formation (HCl) step5->step6 HCl in Ether end_product (1S,3R)-3-Methoxycyclopentan-1-amine HCl step6->end_product G start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine product Target Kinase Inhibitor Analog start->product Buchwald-Hartwig Amination (Pd catalyst, ligand, base) amine (1S,3R)-3-Methoxycyclopentan-1-amine amine->product

Application Note: Chiral Separation of 3-Methoxycyclopentan-1-amine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the enantioselective separation of 3-Methoxycyclopentan-1-amine isomers. As a crucial chiral building block in pharmaceutical synthesis, the ability to resolve and quantify its enantiomers is paramount for drug development and quality control.[1][2] This document outlines detailed protocols for both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), leveraging polysaccharide-based chiral stationary phases. The methodologies are designed for robustness and transferability, providing researchers with a solid foundation for analytical and preparative-scale separations. The causality behind experimental choices, method optimization strategies, and data interpretation are discussed in detail to empower researchers in this critical analytical task.

Introduction and Scientific Background

Chirality is a fundamental property in pharmaceutical sciences, as enantiomers of a drug molecule can exhibit vastly different pharmacological and toxicological profiles.[1] The tragic case of thalidomide serves as a stark reminder of the importance of isolating and testing individual stereoisomers.[1] 3-Methoxycyclopentan-1-amine is a cyclic primary amine that serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring the enantiomeric purity of such precursors is a critical step in producing safe and effective medicines.

Direct separation of enantiomers is most commonly achieved using chiral chromatography.[3][4] This technique relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP). The formation of transient diastereomeric complexes, governed by forces such as hydrogen bonding, dipole-dipole, and steric interactions, leads to different retention times and, thus, separation.[5][6] Polysaccharide-based CSPs, derived from cellulose and amylose, are among the most versatile and widely used phases for resolving a broad range of chiral compounds, including primary amines.[7][8][9]

This guide presents two powerful chromatographic techniques for this separation:

  • Normal-Phase High-Performance Liquid Chromatography (NP-HPLC): A well-established and robust method.

  • Supercritical Fluid Chromatography (SFC): A modern, "green" alternative that often provides faster separations and reduced solvent consumption.[10][11][12]

Chiral Method Development Strategy

The non-predictive nature of chiral chromatography often necessitates a screening approach to identify the optimal separation conditions.[13] Our strategy is grounded in a systematic evaluation of CSPs and mobile phases.

Chiral Stationary Phase (CSP) Selection

Polysaccharide-derived CSPs are the primary choice due to their proven success with a wide array of racemates.[8] These phases create chiral "pockets" or grooves where analyte molecules can interact.[6] The separation mechanism involves a combination of attractive interactions (like hydrogen bonds) and steric hindrance. An enantiomer that "fits" better into the chiral environment of the CSP will be retained longer.[1]

We recommend screening a set of immobilized polysaccharide columns, such as those from the Daicel CHIRALPAK® I-series (e.g., IA, IB, IC), as their covalent bonding allows for the use of a wider range of organic solvents, enhancing method development flexibility.[14][15]

Mobile Phase Optimization

For primary amines like 3-Methoxycyclopentan-1-amine, mobile phase additives are critical for achieving good peak shape and resolution.

  • In NP-HPLC: The mobile phase typically consists of an alkane (e.g., n-Hexane, n-Heptane) and an alcohol modifier (e.g., Isopropanol (IPA), Ethanol (EtOH)). A small amount of a basic additive, such as diethylamine (DEA) or ethylenediamine (EDA), is required to minimize peak tailing by competing with the amine analyte for active sites on the silica surface.[16][17]

  • In SFC: The mobile phase is primarily composed of supercritical CO2 with an alcohol co-solvent (e.g., Methanol (MeOH)). For basic analytes, additives are also crucial. While basic additives are common, acidic additives like trifluoroacetic acid (TFA) can sometimes form ion pairs with the amine, leading to successful separations on polysaccharide CSPs.[10][18] A combination of an acid and a base can also be effective.[10][19]

The logical workflow for developing a chiral separation method is outlined below.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Start Select Racemic Analyte (3-Methoxycyclopentan-1-amine) Screen_CSP Screen Multiple CSPs (e.g., CHIRALPAK IA, IB, IC) Start->Screen_CSP Screen_MP Use Generic Mobile Phases (HPLC: Hex/IPA/DEA | SFC: CO2/MeOH/DEA) Screen_CSP->Screen_MP Eval1 Evaluate Selectivity (α) Screen_MP->Eval1 Eval1->Screen_CSP α ≈ 1 (Try new CSPs) Optimize_Mod Optimize Alcohol Modifier (Type and Percentage) Eval1->Optimize_Mod α > 1.1 Optimize_Add Optimize Additive (Type and Concentration) Optimize_Mod->Optimize_Add Optimize_Params Optimize Temp & Flow Rate Optimize_Add->Optimize_Params Eval2 Evaluate Resolution (Rs) Optimize_Params->Eval2 Eval2->Optimize_Mod Rs < 1.5 (Re-optimize) Robustness Test Method Robustness Eval2->Robustness Rs > 1.5 Final Final Validated Method Robustness->Final

Caption: Chiral method development workflow.

Protocol 1: Chiral Separation by NP-HPLC

This protocol provides a starting point for the separation using a popular immobilized amylose-based CSP.

Instrumentation and Materials
  • HPLC System: Any standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.

  • Chiral Column: CHIRALPAK® IA-3 (Amylose tris(3,5-dimethylphenylcarbamate), immobilized), 3 µm, 4.6 x 150 mm. A guard column is highly recommended.[16]

  • Solvents: HPLC grade n-Heptane, Isopropanol (IPA), and Diethylamine (DEA).

  • Sample: Racemic 3-Methoxycyclopentan-1-amine dissolved in the mobile phase at ~1.0 mg/mL.

Step-by-Step Methodology
  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-Heptane, IPA, and DEA in a ratio of 90:10:0.1 (v/v/v). Filter through a 0.45 µm membrane and degas thoroughly.

  • Column Installation and Equilibration: Install the CHIRALPAK® IA-3 column in the column compartment. Set the column temperature to 25 °C. Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject 5 µL of the prepared sample solution onto the column.

  • Data Acquisition: Monitor the elution profile at 215 nm. The lack of a strong chromophore in the analyte necessitates detection at a low wavelength. An alternative is to use a detector such as an Evaporative Light Scattering Detector (ELSD).[20]

  • Analysis: Identify the two enantiomer peaks. Calculate the retention factor (k), selectivity (α), and resolution (Rs) using standard chromatographic equations.

Expected Results & Optimization

The described method should provide a good starting point for separation. For optimization:

  • If resolution is insufficient: Decrease the percentage of IPA (e.g., to 5%) to increase retention and potentially improve selectivity.

  • If retention times are too long: Increase the percentage of IPA (e.g., to 15% or 20%).

  • If peak shape is poor: Ensure the DEA concentration is adequate. Sometimes, other amines like EDA can offer improved performance for specific basic compounds.[20][21]

ParameterStarting ConditionOptimization Range
Column CHIRALPAK® IA-3 (150 x 4.6 mm, 3 µm)N/A
Mobile Phase n-Heptane / IPA / DEA (90:10:0.1)Heptane (99-80%), IPA (1-20%)
Flow Rate 1.0 mL/min0.5 - 1.5 mL/min
Temperature 25 °C15 - 40 °C
Detection UV at 215 nmELSD
Injection Vol. 5 µL1 - 10 µL

Table 1. HPLC Method Parameters

Protocol 2: Chiral Separation by SFC

SFC is an excellent alternative to HPLC, offering high-speed, efficient, and environmentally friendly separations.[11][22] The low viscosity of supercritical CO2 allows for higher flow rates without generating excessive backpressure.[12][23]

Instrumentation and Materials
  • SFC System: An analytical SFC system with a CO2 pump, modifier pump, autosampler, column thermostat, and back pressure regulator (BPR).

  • Chiral Column: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate), immobilized), 3 µm, 3.0 x 100 mm.

  • Solvents: SFC grade CO2, Methanol (MeOH), and Trifluoroacetic Acid (TFA).

  • Sample: Racemic 3-Methoxycyclopentan-1-amine dissolved in Methanol at ~1.0 mg/mL.

Step-by-Step Methodology
  • Mobile Phase Preparation: Use neat Methanol with 0.2% TFA (v/v) as the co-solvent/modifier.

  • System Setup and Equilibration: Install the CHIRALPAK® IC-3 column. Set the column temperature to 40 °C and the back pressure regulator to 150 bar. Equilibrate the system with 15% Methanol (+0.2% TFA) co-solvent at a total flow rate of 3.0 mL/min.

  • Sample Injection: Inject 1 µL of the prepared sample solution.

  • Data Acquisition: Monitor using a PDA detector, scanning from 200-400 nm.

  • Analysis: Identify the enantiomer peaks and calculate chromatographic parameters.

Expected Results & Optimization

SFC often provides complementary selectivity to HPLC.[10]

  • Modifier Percentage: This is the most critical parameter. Increasing the % MeOH will decrease retention, while decreasing it will increase retention and may improve resolution.

  • Additive: The choice of additive is crucial for amines in SFC. If TFA does not yield a good separation, screen basic additives (e.g., 0.2% Isopropylamine) or a combination of an acid and a base.[10][19]

  • Temperature and Pressure: These parameters also affect selectivity and should be fine-tuned during final optimization.

ParameterStarting ConditionOptimization Range
Column CHIRALPAK® IC-3 (100 x 3.0 mm, 3 µm)N/A
Mobile Phase CO2 / MeOH with 0.2% TFAMeOH (5-40%)
Flow Rate 3.0 mL/min1.0 - 4.0 mL/min
Back Pressure 150 bar100 - 200 bar
Temperature 40 °C25 - 60 °C
Detection PDAMS
Injection Vol. 1 µL0.5 - 5 µL

Table 2. SFC Method Parameters

Data Interpretation and System Suitability

For a method to be considered valid, it must meet certain system suitability criteria.

  • Selectivity (α): The ratio of the retention factors of the two enantiomers (α = k2/k1). A value greater than 1.1 is desirable for a robust separation.

  • Resolution (Rs): A measure of the degree of separation between the two peaks. A baseline resolution of Rs ≥ 1.5 is the standard target for quantitative analysis.

  • Tailing Factor (Tf): Should ideally be between 0.8 and 1.5 for symmetrical peaks.

G cluster_0 Chiral Recognition Mechanism cluster_1 Chromatographic Output CSP {Chiral Stationary Phase (CSP)|- Helical polymer groove - Functional groups (e.g., carbamate) } Complex Transient Diastereomeric Complexes + CSP-Enantiomer R (more stable) + CSP-Enantiomer S (less stable) CSP->Complex Forms Analyte Enantiomer Pair + Enantiomer R + Enantiomer S Analyte->CSP Interaction Separation Resulting Separation + Peak 1 (Enantiomer S) - Shorter retention time + Peak 2 (Enantiomer R) - Longer retention time Complex->Separation Leads to

Caption: Principle of chiral separation on a polysaccharide CSP.

Conclusion

The chiral separation of 3-Methoxycyclopentan-1-amine can be reliably achieved using either NP-HPLC or SFC with polysaccharide-based chiral stationary phases. The protocols provided herein serve as excellent starting points for method development. By systematically screening CSPs and optimizing mobile phase conditions, researchers can develop robust and efficient analytical methods suitable for quality control and preparative purification in the drug development pipeline. The superior speed and reduced environmental impact make SFC a particularly attractive option for high-throughput screening environments.[11][12]

References

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International. [Link]

  • Polysaccharide-based CSPs. Chiralpedia. [Link]

  • Getting Started with Chiral Method Development. (2022). Regis Technologies. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. Shimadzu Scientific Instruments. [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). Separations. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. [Link]

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. (2026). PubMed. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. [Link]

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. (2021). PMC - PubMed Central. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). MDPI. [Link]

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). AZoM. [Link]

  • Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. ResearchGate. [Link]

  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. (2009). Federal Agency for Medicines and Health Products. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC International. [Link]

  • Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. (2022). YouTube. [Link]

  • Analysis of chiral compounds using supercritical fluid chromatography. (2024). European Pharmaceutical Review. [Link]

  • INSTRUCTION MANUAL FOR CHIRALPAK® IA-3, CHIRALPAK® IB-3, CHIRALPAK® IC-3, CHIRALPAK® ID-3, CHIRALPAK® IE-3 and CHIRALPAK® IF-3 . Daicel Chiral Technologies. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]

  • INSTRUCTION MANUAL FOR CHIRALPAK® IA, IB, IB N-5, IC, ID, IE, IF, IG, IH, IJ, IK and IM - - HPLC. Daicel Chiral Technologies. [Link]

  • Method development with CHIRALPAK IA. Daicel Chiral Technologies. [Link]

  • INSTRUCTION MANUAL FOR CHIRALPAK® IA-3, IB-3, IB N-3, IC-3, ID-3, IE-3, IF-3, IG-3, IH-3, IJ-3, IK- 3, IM-3, and IN-3 . Daicel Chiral Technologies. [Link]

  • INSTRUCTION MANUAL FOR CHIRALPAK IA, CHIRALPAK IB & CHIRALPAK IC COLUMNS. Daicel Chiral Technologies. [Link]

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The Versatile Role of 3-Methoxycyclopentan-1-amine in Modern Organic Synthesis: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the successful and efficient construction of complex, biologically active molecules. Among the vast arsenal of available synthons, 3-Methoxycyclopentan-1-amine has emerged as a particularly valuable and versatile scaffold. Its unique combination of a stereochemically rich cyclopentyl core, a reactive primary amine, and a methoxy group for modulating physicochemical properties makes it an attractive starting point for the synthesis of a diverse array of compounds, notably in the realm of kinase inhibitors and other therapeutic agents.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications of 3-Methoxycyclopentan-1-amine. We will delve into its role as a key structural motif in bioactive molecules and provide a detailed, field-proven protocol for its incorporation into a common heterocyclic core, highlighting the causality behind the experimental choices.

Strategic Incorporation in Bioactive Molecules: A Focus on Kinase Inhibitors

The cyclopentylamine moiety is a prevalent feature in a multitude of bioactive molecules, offering a rigid scaffold that can effectively present substituents in a defined three-dimensional space for optimal target engagement. The addition of a methoxy group at the 3-position provides a handle for fine-tuning properties such as solubility, metabolic stability, and lipophilicity, all critical parameters in drug design.

A significant area of application for 3-Methoxycyclopentan-1-amine and its derivatives is in the development of protein kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] The pyrimidine scaffold is a common core structure in many approved and investigational kinase inhibitors, and the introduction of substituted amines at various positions on the pyrimidine ring is a widely employed strategy to achieve potency and selectivity.[1][3][4][5][6]

The 3-methoxycyclopentyl group can serve as a key pharmacophoric element, fitting into specific pockets of the kinase ATP-binding site and forming crucial interactions that contribute to the overall binding affinity and selectivity of the inhibitor.[3][7]

Experimental Protocol: Synthesis of a Dichloropyrimidine Adduct

The following protocol details a representative and robust method for the nucleophilic aromatic substitution reaction between 3-Methoxycyclopentan-1-amine and 2,4-dichloropyrimidine. This reaction is a foundational step in the synthesis of a wide range of kinase inhibitors and other biologically active heterocyclic compounds.[8][9]

Reaction Scheme:

G cluster_0 Reaction Scheme 3-Methoxycyclopentan-1-amine plus1 + 3-Methoxycyclopentan-1-amine->plus1 2,4-Dichloropyrimidine arrow DIPEA, n-BuOH, 120 °C 2,4-Dichloropyrimidine->arrow Product plus1->2,4-Dichloropyrimidine arrow->Product

Caption: Synthesis of 2-chloro-N-(3-methoxycyclopentyl)pyrimidin-4-amine.

Materials and Reagents:
Reagent/MaterialGradeSupplierNotes
3-Methoxycyclopentan-1-amine (mixture of diastereomers)≥95%Commercially AvailableCan be used as a mixture of stereoisomers for initial screening.
2,4-Dichloropyrimidine≥98%Commercially Available
N,N-Diisopropylethylamine (DIPEA)Anhydrous, ≥99.5%Commercially AvailableActs as a non-nucleophilic base to scavenge HCl.
n-Butanol (n-BuOH)AnhydrousCommercially AvailableA high-boiling solvent suitable for this reaction temperature.
Ethyl acetate (EtOAc)ACS GradeCommercially AvailableFor extraction.
Saturated aqueous sodium bicarbonate (NaHCO₃) solutionPrepared in-houseFor work-up.
Brine (Saturated aqueous NaCl solution)Prepared in-houseFor work-up.
Anhydrous magnesium sulfate (MgSO₄)Commercially AvailableFor drying the organic phase.
Silica gel230-400 meshCommercially AvailableFor column chromatography.
Step-by-Step Protocol:
  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloropyrimidine (1.49 g, 10.0 mmol, 1.0 equiv).

  • Solvent and Reagent Addition: Add anhydrous n-butanol (40 mL) to the flask. Stir the mixture at room temperature until the 2,4-dichloropyrimidine has completely dissolved.

  • Amine and Base Addition: To the stirred solution, add 3-methoxycyclopentan-1-amine (1.15 g, 10.0 mmol, 1.0 equiv) followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (2.1 mL, 12.0 mmol, 1.2 equiv).

    • Causality Note: DIPEA is a sterically hindered, non-nucleophilic base. Its role is to neutralize the hydrochloric acid (HCl) that is generated during the reaction. This is crucial because the free HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Using an excess of the starting amine as the base is an alternative but can complicate purification.

  • Reaction Heating: Heat the reaction mixture to 120 °C and maintain this temperature for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality Note: The high temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyrimidine ring. n-Butanol is an excellent solvent choice due to its high boiling point and ability to dissolve both the starting materials and the product.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.

  • Solvent Removal: Remove the n-butanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer the solution to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

    • Causality Note: The sodium bicarbonate wash is to remove any remaining acidic impurities and excess HCl. The brine wash helps to remove any residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2-chloro-N-(3-methoxycyclopentyl)pyrimidin-4-amine.

Expected Yield and Characterization:

The expected yield for this reaction is typically in the range of 70-85%. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and purification of the target compound.

G cluster_workflow Synthesis and Purification Workflow A 1. Reaction Setup: - 2,4-Dichloropyrimidine - n-Butanol B 2. Reagent Addition: - 3-Methoxycyclopentan-1-amine - DIPEA A->B Dissolve C 3. Heating: - 120 °C, 12-16 h - Monitor by TLC/LC-MS B->C Heat D 4. Work-up: - Cool to RT - Remove n-BuOH C->D Reaction Complete E 5. Extraction: - Dissolve in EtOAc - Wash with NaHCO₃ and Brine D->E F 6. Drying and Concentration: - Dry with MgSO₄ - Concentrate E->F G 7. Purification: - Flash Column Chromatography F->G H Pure Product: 2-chloro-N-(3-methoxycyclopentyl)pyrimidin-4-amine G->H

Caption: Logical workflow for the synthesis and purification process.

Conclusion and Future Outlook

3-Methoxycyclopentan-1-amine stands as a testament to the power of strategic building block selection in modern organic synthesis. Its unique structural features provide a robust platform for the development of novel bioactive molecules, particularly in the competitive field of kinase inhibitor research. The protocol detailed herein offers a reliable and scalable method for the incorporation of this valuable synthon into a key heterocyclic core, providing a solid foundation for further synthetic elaboration and drug discovery efforts. As the demand for more potent and selective therapeutics continues to grow, the utility of well-designed building blocks like 3-Methoxycyclopentan-1-amine is certain to expand, paving the way for the next generation of innovative medicines.

References

  • Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312-7330.
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  • Zhong, H., et al. (2021). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors.
  • Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed.
  • Yu, B., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI.
  • Hartsough, E. J., et al. (2018). Characterization of a highly selective inhibitor of the Aurora kinases. PMC.
  • Kumar, A., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors.
  • (2025). Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. Benchchem.
  • Sharma, S., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
  • (Patent) Processes for the preparation of cyclopropyl-amide derivatives.
  • Nerkar, A. U. (2025-09-02). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
  • El-Sayed, N. F., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC.
  • Yao, M., et al. (2020).
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  • (Patent) Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide.

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Application Notes: Reaction Mechanisms and Synthetic Protocols for 3-Methoxycyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Utility of the Methoxycyclopentylamine Scaffold

3-Methoxycyclopentan-1-amine is a valuable bifunctional building block in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its structure combines a primary amine, which serves as a versatile nucleophilic handle for a wide array of transformations, with a methoxy-substituted cyclopentyl ring. This alicyclic scaffold imparts favorable physicochemical properties such as three-dimensionality and metabolic stability, which are often sought after in the design of novel therapeutic agents. The presence of cis/trans stereoisomers, stemming from the relative orientation of the amine and methoxy groups, offers an additional layer of structural diversity for exploring structure-activity relationships (SAR).

This guide provides an in-depth exploration of the principal reaction mechanisms involving 3-Methoxycyclopentan-1-amine. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles and rationale for experimental design.

Section 1: Amide Bond Formation - The Cornerstone of Bio-Conjugation

The most fundamental and widely utilized reaction of 3-Methoxycyclopentan-1-amine is its acylation to form a stable amide bond. This transformation is central to the synthesis of a vast number of active pharmaceutical ingredients (APIs). The reaction involves the coupling of the primary amine with a carboxylic acid, a process that requires activation of the acid to overcome the low reactivity of the carboxylate group.

Mechanistic Overview: Carboxylic Acid Activation

Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and kinetically slow. Therefore, the carboxylic acid must be converted into a more electrophilic species. This is typically achieved using "coupling reagents." A common and highly efficient class of coupling reagents are the carbodiimides, such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS).

The mechanism proceeds in two main stages:

  • O-Acylisourea Intermediate Formation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

  • Nucleophilic Attack: This intermediate is susceptible to nucleophilic attack. While the amine can attack it directly, the intermediate is prone to racemization and side reactions. The addition of HOBt or NHS intercepts the O-acylisourea to form an activated ester, which is more stable and less prone to racemization. This active ester is then cleanly displaced by the primary amine of 3-Methoxycyclopentan-1-amine to yield the final amide product and a water-soluble urea byproduct.

Visualization of EDC/HOBt Coupling Mechanism

EDC_Coupling EDC/HOBt Amide Coupling Mechanism RCOOH Carboxylic Acid (R-COOH) Intermediate O-Acylisourea Intermediate RCOOH->Intermediate Attacks EDC EDC EDC->Intermediate ActiveEster HOBt Active Ester Intermediate->ActiveEster Intercepted by Urea EDC Byproduct (Water-Soluble Urea) Intermediate->Urea HOBt HOBt HOBt->ActiveEster Amide N-(3-methoxycyclopentyl)amide (Product) ActiveEster->Amide Attacked by Amine 3-Methoxycyclopentan-1-amine (R'-NH2) Amine->Amide

Caption: General mechanism for EDC/HOBt-mediated amide bond formation.

Protocol: Synthesis of N-(3-methoxycyclopentyl)benzamide

This protocol describes a representative EDC/HOBt-mediated coupling. It is a robust starting point that can be adapted for various carboxylic acids.

Materials:

  • 3-Methoxycyclopentan-1-amine (1.0 eq)

  • Benzoic Acid (1.05 eq)

  • EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.2 eq)

  • HOBt (1-Hydroxybenzotriazole) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • 1 M aqueous HCl solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzoic acid (1.05 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

  • Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 15 minutes. A slight increase in temperature may be observed.

  • Amine Addition: In a separate flask, dissolve 3-Methoxycyclopentan-1-amine (1.0 eq) in a small volume of anhydrous DCM. Add this solution, followed by DIPEA (3.0 eq), to the activated carboxylic acid mixture dropwise at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). The acidic wash removes excess amine and DIPEA, while the basic wash removes unreacted carboxylic acid and HOBt.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(3-methoxycyclopentyl)benzamide.

Parameter Guideline Rationale
Solvent Anhydrous DCM or DMFAprotic solvents to prevent hydrolysis of activated species. DMF is preferred for less soluble substrates.
Base DIPEA or Et₃NNon-nucleophilic base to neutralize HCl salts and drive the reaction forward.
Equivalents (Acid) 1.0 - 1.1A slight excess can help drive the reaction to completion.
Equivalents (Coupling) 1.1 - 1.5Excess ensures full activation of the carboxylic acid.
Temperature 0 °C to RTInitial cooling controls the exothermic activation step, then RT for reaction completion.
Typical Yield 60 - 95%Highly dependent on the specific substrates used.

Section 2: Reductive Amination - Forging C-N Bonds with Carbonyls

Reductive amination is a powerful method to form secondary or tertiary amines. For a primary amine like 3-Methoxycyclopentan-1-amine, this reaction provides a direct route to N-alkylated derivatives by reacting it with an aldehyde or a ketone.

Mechanistic Overview: Imine/Enamine Formation and Reduction

The reaction is a two-stage, one-pot process.[1]

  • Imine Formation: The amine nitrogen of 3-Methoxycyclopentan-1-amine performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This is typically catalyzed by mild acid. The resulting hemiaminal intermediate then dehydrates to form a Schiff base, or more specifically, an iminium ion under acidic conditions.

  • Reduction: A selective reducing agent, present in the same pot, reduces the C=N double bond of the iminium ion to a C-N single bond, furnishing the secondary amine product. A key requirement is that the reducing agent must be mild enough not to reduce the starting carbonyl compound but reactive enough to reduce the intermediate iminium ion.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose due to their reduced reactivity and tolerance for mildly acidic conditions.[3]

Visualization of Reductive Amination Workflow

Reductive_Amination Reductive Amination Workflow Start Start: Aldehyde/Ketone (R-CO-R') + 3-Methoxycyclopentan-1-amine Step1 1. Nucleophilic Attack & Dehydration (Mild Acid Catalyst, e.g., AcOH) Start->Step1 Intermediate Iminium Ion Intermediate [R-C(R')=N+H-R''] Step1->Intermediate Step2 2. In-Situ Reduction (Mild Reducing Agent, e.g., NaBH(OAc)₃) Intermediate->Step2 Product Product: N-Alkyl-3-methoxycyclopentan-1-amine Step2->Product

Sources

Application Notes: 3-Methoxycyclopentan-1-amine as a Novel Hemilabile Ligand for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide introduces 3-Methoxycyclopentan-1-amine, a chiral amino ether, as a promising yet underexplored ligand for transition metal-catalyzed asymmetric synthesis. While direct catalytic applications are not yet extensively documented, its structural motifs—a rigid chiral cyclopentyl backbone, a primary amine for strong metal coordination, and a strategically positioned methoxy group—suggest significant potential. Drawing parallels with well-studied chiral 1,3-amino alcohols and other hemilabile systems, we present a detailed technical overview of its design principles, mechanistic rationale, and prospective applications.[1] This document provides researchers, chemists, and drug development professionals with the foundational knowledge and detailed experimental protocols to explore the catalytic utility of this ligand class in key organic transformations.

Introduction: The Case for 3-Methoxycyclopentan-1-amine

Chiral amines are fundamental building blocks in catalysis, serving as ligands that impart stereocontrol in a vast number of metal-catalyzed reactions.[2][3] The efficacy of a chiral ligand is determined by its electronic and steric properties, which modulate the reactivity and selectivity of the metal center.[4] 3-Methoxycyclopentan-1-amine presents an intriguing scaffold for a bidentate ligand. Its key features include:

  • Chiral Backbone: The cyclopentyl ring provides a rigid and sterically defined framework, crucial for creating a predictable and effective chiral pocket around the metal center.

  • Primary Amine: The amine group (-NH₂) is a strong Lewis basic site, enabling robust coordination to a transition metal.[2]

  • Methoxy Ether Group: The methoxy group, positioned in a 1,3-relationship to the amine, can act as a secondary, weaker coordinating site. This introduces the concept of hemilability.

The combination of a "hard" amine donor and a "soft," potentially labile ether donor is a hallmark of effective hemilabile ligands.[5] This property can be advantageous, as the ether can temporarily dissociate to open a coordination site for substrate binding and then re-coordinate to stabilize key intermediates, facilitating the catalytic cycle.[5][6]

Design Principles and Mechanistic Rationale: The Hemilabile Advantage

Hemilabile ligands are defined by the presence of at least two coordinating groups with significantly different donor strengths.[5] In 3-Methoxycyclopentan-1-amine, the nitrogen atom of the amine is a strong σ-donor, forming a stable bond with the metal. The oxygen atom of the methoxy group is a weaker donor. This disparity allows the ether to be displaced by a substrate or solvent molecule during the catalytic cycle, creating a vacant site necessary for the reaction to proceed.

This dynamic coordination behavior can enhance catalytic activity by preventing catalyst deactivation through irreversible saturation of the metal's coordination sphere. The transiently vacant site is regenerated upon re-coordination of the ether, which can also play a crucial role in stabilizing the transition state of the stereodetermining step.[7][8]

Catalytic_Cycle A Pd(0)L* B π-allyl Pd(II)L* Complex A->B Oxidative Addition C Nucleophilic Attack B->C (Stereodetermining Step) D Product Release C->D Reductive Elimination D->A Catalyst Regeneration P Chiral Product D->P S1 Allylic Acetate S1->B S2 Nucleophile (Nu-) S2->C

Sources

Protocol for the N-Alkylation of 3-Methoxycyclopentan-1-amine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the N-alkylation of 3-methoxycyclopentan-1-amine, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for the synthesis of N-substituted 3-methoxycyclopentan-1-amine derivatives. The focus of this guide is on providing a scientifically sound, field-proven protocol that emphasizes both technical accuracy and practical insights into the experimental choices.

Introduction: The Challenge of Selective N-Alkylation

The selective mono-N-alkylation of primary amines is a fundamental transformation in organic synthesis. However, it is often plagued by the issue of over-alkylation, where the desired secondary amine product, being more nucleophilic than the starting primary amine, reacts further to yield undesired tertiary amines and even quaternary ammonium salts. This lack of selectivity can lead to complex product mixtures and challenging purifications, ultimately impacting the efficiency of a synthetic route.

To overcome this challenge, various strategies have been developed. While direct alkylation with alkyl halides is a classical approach, it often suffers from poor selectivity. Modern methods, such as transition-metal-catalyzed alkylation with alcohols and the Buchwald-Hartwig amination, offer greater control but may require specialized catalysts and conditions. For the selective mono-alkylation of aliphatic amines like 3-methoxycyclopentan-1-amine, reductive amination stands out as a highly versatile, efficient, and widely adopted method.[1]

Method Selection: Why Reductive Amination?

Reductive amination involves the reaction of an amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated amine.[2] This one-pot procedure offers several distinct advantages for the N-alkylation of 3-methoxycyclopentan-1-amine:

  • High Selectivity for Mono-alkylation: The reaction proceeds through a distinct imine intermediate, which, upon reduction, does not readily undergo further alkylation under the reaction conditions. This inherent selectivity minimizes the formation of over-alkylation byproducts.

  • Mild Reaction Conditions: Reductive amination can be carried out under mild conditions, preserving the integrity of sensitive functional groups that may be present in the substrates.

  • Broad Substrate Scope: A wide variety of aldehydes and ketones can be used as alkylating agents, providing access to a diverse range of N-substituted products.

  • Operational Simplicity: The one-pot nature of the reaction simplifies the experimental setup and workup procedures.

The Reducing Agent of Choice: Sodium Triacetoxyborohydride (NaBH(OAc)₃)

The success of a reductive amination protocol hinges on the choice of the reducing agent. While several hydridic reducing agents can be employed, sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as the reagent of choice for this transformation.[3] Its superiority lies in its mildness and chemoselectivity. The three electron-withdrawing acetoxy groups attenuate the reactivity of the borohydride, making it selective for the reduction of the protonated imine intermediate over the starting carbonyl compound.[2] This allows for a convenient one-pot procedure where the amine, carbonyl compound, and reducing agent can be mixed together from the outset.

Comparative Overview of N-Alkylation Methodologies

To provide a comprehensive understanding, the following table compares reductive amination with other common N-alkylation methods:

Method Advantages Disadvantages Suitability for 3-Methoxycyclopentan-1-amine
Reductive Amination High selectivity for mono-alkylation, mild conditions, broad substrate scope, one-pot procedure.Requires a carbonyl compound as the alkylating agent precursor.Excellent . The preferred method for controlled and efficient mono-alkylation.
Direct Alkylation with Alkyl Halides Simple concept, readily available alkylating agents.Prone to over-alkylation, may require harsh conditions, can generate corrosive byproducts.Poor to Moderate . Difficult to control for selective mono-alkylation.
Transition-Metal-Catalyzed Alkylation with Alcohols Uses readily available and "green" alcohols as alkylating agents, generates water as the only byproduct.[4]Requires a specific metal catalyst, may require higher temperatures.Good . A viable alternative, particularly for large-scale synthesis where atom economy is crucial.
Buchwald-Hartwig Amination Excellent for forming C(sp²)-N bonds (N-arylation).Requires a palladium catalyst and specific ligands, not typically used for alkylation with alkyl groups.Not Suitable . This method is designed for the synthesis of N-aryl amines.

Experimental Protocol: N-Alkylation of 3-Methoxycyclopentan-1-amine via Reductive Amination

This protocol describes a general procedure for the N-alkylation of 3-methoxycyclopentan-1-amine with an aldehyde using sodium triacetoxyborohydride.

Materials and Reagents
  • 3-Methoxycyclopentan-1-amine

  • Aldehyde of choice (e.g., benzaldehyde, substituted benzaldehydes, aliphatic aldehydes)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)[2]

  • Glacial acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate, hexanes)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup (optional, but recommended for anhydrous reactions)

Safety Precautions
  • Sodium triacetoxyborohydride (NaBH(OAc)₃) is a moisture-sensitive and flammable solid. It should be handled in a well-ventilated fume hood, away from ignition sources. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

  • 1,2-Dichloroethane (DCE) is a toxic and flammable solvent. Handle with care in a fume hood.

  • Acetic acid is corrosive. Handle with appropriate PPE.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-methoxycyclopentan-1-amine (1.0 eq.).

  • Dissolution: Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M.

  • Addition of Carbonyl Compound: Add the aldehyde (1.0-1.2 eq.) to the stirred solution.

  • Imine Formation (Optional Catalyst): Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine intermediate. For less reactive carbonyl compounds or amines, a catalytic amount of glacial acetic acid (0.1-0.2 eq.) can be added to facilitate imine formation.[2]

  • Addition of Reducing Agent: To the stirred mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise over 5-10 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-12 hours).

  • Workup:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as gas evolution (hydrogen) may occur.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated 3-methoxycyclopentan-1-amine.

Workflow Diagram

Reductive_Amination_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 3-methoxycyclopentan-1-amine and aldehyde in anhydrous solvent add_reductant Add NaBH(OAc)₃ portion-wise start->add_reductant Stir for 20-30 min stir Stir at room temperature add_reductant->stir monitor Monitor reaction (TLC/LC-MS) stir->monitor quench Quench with sat. NaHCO₃ monitor->quench Reaction complete extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify end Pure N-alkylated product purify->end Reductive_Amination_Mechanism Amine R¹-NH₂ (3-Methoxycyclopentan-1-amine) Imine [R¹-N=CHR²] (Imine intermediate) Amine->Imine + Carbonyl R²-CHO (Aldehyde) Carbonyl->Imine -H₂O Iminium [R¹-NH⁺=CHR²] (Iminium ion) Imine->Iminium H⁺ (catalyst) Product R¹-NH-CH₂R² (N-alkylated amine) Iminium->Product [H⁻] from NaBH(OAc)₃

Caption: Simplified mechanism of reductive amination.

  • Imine Formation: The primary amine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form an imine intermediate. This step is reversible and can be catalyzed by a mild acid.

  • Protonation and Reduction: The imine is protonated to form a more electrophilic iminium ion. The mild hydride reagent, NaBH(OAc)₃, then selectively delivers a hydride to the iminium carbon, reducing the C=N double bond to a C-N single bond, yielding the final N-alkylated secondary amine.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, consider adding a catalytic amount of acetic acid if not already present. Gentle heating (e.g., to 40 °C) may also be beneficial, but monitor for potential side reactions.

  • Formation of Alcohol Byproduct: If a significant amount of alcohol from the reduction of the starting aldehyde is observed, it may indicate that the imine formation is slow or that a more reactive borohydride reagent was inadvertently used. Ensure the use of high-purity NaBH(OAc)₃.

  • Stereochemistry: If the aldehyde or the cyclopentylamine contains stereocenters, the formation of diastereomers is possible. The diastereomeric ratio may be influenced by the steric bulk of the reactants and the reaction conditions. Purification by chromatography may be necessary to separate the diastereomers.

  • Choice of Solvent: 1,2-Dichloroethane (DCE) is often the preferred solvent as it is aprotic and can facilitate the reaction. [2]Tetrahydrofuran (THF) is also a suitable alternative. Protic solvents like methanol can react with NaBH(OAc)₃ and are generally avoided in this one-pot procedure.

Conclusion

The N-alkylation of 3-methoxycyclopentan-1-amine is most effectively and selectively achieved through reductive amination using sodium triacetoxyborohydride. This protocol provides a reliable and high-yielding method for the synthesis of a wide range of N-substituted derivatives, which are valuable intermediates in drug discovery and development. By understanding the underlying principles and following the detailed experimental procedure outlined in this guide, researchers can confidently and efficiently perform this important transformation.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551. [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Retrieved from [Link]

  • Organic Reactions. (n.d.). Reductive Amination. Retrieved from [Link]

  • S.-H. Lee, et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13, 35389-35394. [Link]

  • PubChem. (n.d.). 3-Methoxycyclohexan-1-amine. Retrieved from [Link]

  • Pelter, A., et al. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Synthetic Communications, 24(1), 81-83. [Link]

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The Strategic Integration of 3-Methoxycyclopentan-1-amine in Contemporary Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Substituted Cycloalkanes in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is a perpetual endeavor. Among these, saturated carbocycles have gained prominence as bioisosteres for aromatic rings, offering improved three-dimensionality and metabolic stability. The cyclopentylamine framework, in particular, has proven to be an underappreciated yet highly valuable scaffold in the development of therapeutic agents.[1] This application note provides a detailed exploration of a key derivative, 3-Methoxycyclopentan-1-amine, focusing on its strategic application in the synthesis of targeted therapies, with a particular emphasis on its role as a versatile building block in the creation of kinase and epigenetic modulators.

We will delve into the synthetic rationale for producing stereochemically defined isomers of this amine, provide detailed protocols for its synthesis and subsequent incorporation into a lead compound, and discuss the structure-activity relationship (SAR) implications of its unique structural features. This guide is intended for researchers and drug development professionals seeking to leverage this valuable building block in their discovery programs.

Core Attributes of 3-Methoxycyclopentan-1-amine as a Pharmaceutical Building Block

The utility of 3-Methoxycyclopentan-1-amine in drug design stems from a combination of its structural and chemical properties:

  • Stereochemical Complexity and Rigidity: The cyclopentane ring provides a rigid scaffold that can project substituents into well-defined regions of a protein's binding pocket. The presence of stereocenters at the 1 (amine) and 3 (methoxy) positions allows for the synthesis of distinct diastereomers (cis and trans), each potentially offering a unique binding profile and pharmacological activity. The specific stereoisomer, such as (1S,3R)-3-Methoxycyclopentan-1-amine, is crucial for achieving desired biological activity and selectivity.[2][3]

  • Modulation of Physicochemical Properties: The methoxy group, a hydrogen bond acceptor, can influence solubility, lipophilicity, and metabolic stability. Its presence can be critical for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate. The replacement of a more reactive hydroxyl group with a methoxy ether can prevent unwanted metabolism and alter receptor interactions.[1]

  • Synthetic Tractability: As a primary amine, it serves as a versatile handle for a wide range of chemical transformations, including amide bond formation, reductive amination, and urea formation, making it readily adaptable for incorporation into diverse molecular architectures, including those of Proteolysis Targeting Chimeras (PROTACs) and covalent inhibitors.[][5]

Application Case Study: Incorporation into BET Bromodomain Inhibitors

A compelling example of the application of this building block is found in the development of inhibitors for the Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[6] These epigenetic readers are critical regulators of gene transcription and have emerged as important targets in oncology and inflammation.[7][8] A patent from 2023 discloses a series of potent BET inhibitors, including a compound that features the (1S,3R)-3-methoxycyclopentyl moiety.[6] This specific substructure is crucial for achieving the desired potency and selectivity profile of the final inhibitor.

The diagram below illustrates the logical workflow for the synthesis of a BET inhibitor incorporating our key building block.

BET_Inhibitor_Synthesis_Workflow cluster_0 Part 1: Building Block Synthesis cluster_1 Part 2: Core Scaffold Synthesis & Coupling Start (S)-3-Hydroxycyclopentanone Step1 Protection of Ketone Start->Step1 Step2 Methoxylation of Hydroxyl Group Step1->Step2 Step3 Deprotection of Ketone Step2->Step3 Step4 Reductive Amination Step3->Step4 BuildingBlock (1S,3R)-3-Methoxycyclopentan-1-amine (Hydrochloride Salt) Step4->BuildingBlock Coupling Nucleophilic Aromatic Substitution (SNAr) BuildingBlock->Coupling CoreScaffold Heterocyclic Core Scaffold (e.g., Pyridopyrimidinone) CoreScaffold->Coupling FinalProduct Final BET Inhibitor Coupling->FinalProduct caption Figure 1. Synthetic workflow for a BET inhibitor.

Caption: Figure 1. Synthetic workflow for a BET inhibitor.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of the chiral building block and its subsequent use. These protocols are based on established chemical principles and analogous transformations reported in the literature.

Protocol 1: Stereoselective Synthesis of (1S,3R)-3-Methoxycyclopentan-1-amine Hydrochloride

This protocol outlines a plausible four-step synthesis starting from a commercially available chiral building block, (S)-3-Hydroxycyclopentanone.[9] The strategy involves protection of the ketone, methylation of the alcohol, deprotection, and finally, stereoselective reductive amination.

Step 1: Protection of (S)-3-Hydroxycyclopentanone

  • Rationale: The ketone functionality must be protected to prevent unwanted side reactions during the subsequent methoxylation step. A ketal is a common and robust protecting group for ketones.

  • Procedure:

    • To a solution of (S)-3-Hydroxycyclopentanone (1.0 eq) in toluene (5 mL/mmol) is added ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

    • The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.

    • The reaction is monitored by TLC until the starting material is consumed.

    • Upon completion, the mixture is cooled to room temperature and washed with saturated aqueous sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the protected intermediate, (S)-6-hydroxy-1,4-dioxaspiro[4.4]nonane, which can be used in the next step without further purification.

Step 2: Methoxylation of the Hydroxyl Group

  • Rationale: A Williamson ether synthesis is employed to convert the hydroxyl group to the target methoxy group. Using a strong base like sodium hydride ensures complete deprotonation of the alcohol.

  • Procedure:

    • To a cooled (0 °C) suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (10 mL/mmol) is added a solution of the protected alcohol from Step 1 (1.0 eq) in anhydrous THF dropwise.

    • The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature for 1 hour.

    • Methyl iodide (1.5 eq) is added dropwise at 0 °C, and the reaction is stirred at room temperature overnight.

    • The reaction is quenched by the slow addition of water.

    • The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude methoxy-protected intermediate.

Step 3: Deprotection of the Ketone

  • Rationale: The ketal protecting group is removed under acidic conditions to regenerate the ketone, which is necessary for the final reductive amination step.

  • Procedure:

    • The crude product from Step 2 is dissolved in a mixture of acetone and 2M aqueous HCl (4:1 v/v).

    • The solution is stirred at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, the acetone is removed under reduced pressure.

    • The aqueous residue is neutralized with solid sodium bicarbonate and extracted with ethyl acetate.

    • The combined organic layers are dried and concentrated to yield (S)-3-methoxycyclopentanone.

Step 4: Stereoselective Reductive Amination

  • Rationale: The ketone is converted to the desired primary amine. The use of ammonia or a protected ammonia equivalent followed by reduction will yield the amine. The stereochemistry is largely directed by the existing stereocenter at the 3-position, favoring the formation of the trans product, (1S,3R)-3-Methoxycyclopentan-1-amine.

  • Procedure:

    • A solution of (S)-3-methoxycyclopentanone (1.0 eq) in methanol is charged into a pressure vessel.

    • The solution is cooled, and a 7N solution of ammonia in methanol (10 eq) is added, followed by a catalytic amount of a reducing agent such as palladium on carbon or a specific aminating catalyst.

    • The vessel is sealed and pressurized with hydrogen gas (e.g., 50 psi).

    • The reaction is stirred at room temperature until the starting material is consumed.

    • The catalyst is removed by filtration through Celite.

    • The filtrate is concentrated, and the residue is dissolved in diethyl ether.

    • A solution of HCl in diethyl ether (2M) is added to precipitate the hydrochloride salt.

    • The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield (1S,3R)-3-Methoxycyclopentan-1-amine hydrochloride.[3]

Protocol 2: Incorporation of the Building Block into a BET Inhibitor Scaffold

This protocol describes the coupling of the synthesized amine to a representative chlorinated heterocyclic core, a common step in the synthesis of kinase and BET inhibitors.

  • Rationale: A nucleophilic aromatic substitution (SNAr) reaction is a standard method for forming a C-N bond between an amine and an electron-deficient aromatic or heteroaromatic ring.

  • Procedure:

    • To a solution of the chlorinated heterocyclic core (1.0 eq) in a polar aprotic solvent such as DMF or NMP is added (1S,3R)-3-Methoxycyclopentan-1-amine hydrochloride (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 eq).

    • The reaction mixture is heated to 80-120 °C and stirred until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • The mixture is cooled to room temperature and diluted with water, often resulting in the precipitation of the product.

    • The solid is collected by filtration, washed with water, and then purified by column chromatography on silica gel or by recrystallization to afford the final BET inhibitor.

Data Presentation and Characterization

The successful synthesis of the building block and its incorporation into the final product requires rigorous analytical characterization.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected 1H NMR Signals (Key Features)Stereochemistry
(S)-3-HydroxycyclopentanoneC5H8O2100.12Multiplets for cyclopentane protons, broad singlet for -OHS
(S)-3-MethoxycyclopentanoneC6H10O2114.14Singlet for -OCH3 (~3.3 ppm), multiplets for cyclopentane protonsS
(1S,3R)-3-Methoxycyclopentan-1-amine HClC6H14ClNO151.63Singlet for -OCH3, multiplets for cyclopentane protons, broad signal for -NH3+1S, 3R (trans)
Final BET InhibitorVariesVariesSignals from the core scaffold plus the characteristic methoxy and cyclopentyl signals1S, 3R

Structure-Activity Relationship (SAR) Insights

The specific substitution pattern of 3-Methoxycyclopentan-1-amine provides several avenues for SAR exploration in drug discovery programs.

SAR_Diagram cluster_0 3-Methoxycyclopentan-1-amine Core cluster_1 Potential Modifications Core Cyclopentane Scaffold Amine Amine (1-position) - Attachment Point - H-bond donor/acceptor Core->Amine Provides rigidity Methoxy Methoxy (3-position) - H-bond acceptor - Modulates solubility/lipophilicity Core->Methoxy Positions functional group Stereochem Stereochemistry (cis/trans) - Defines 3D vector - Crucial for binding selectivity Core->Stereochem Determines spatial arrangement Mod_Ring Ring Substitution (e.g., gem-dimethyl) (Conformational constraint) Core->Mod_Ring Modify Mod_Amine Secondary/Tertiary Amine (Alters basicity, H-bonding) Amine->Mod_Amine Modify Mod_Methoxy Vary Ether Chain (-OEt, -OPr, -OCF3) (Fine-tunes properties) Methoxy->Mod_Methoxy Modify caption Figure 2. Key structural features for SAR.

Caption: Figure 2. Key structural features for SAR.

  • The Amine Vector: The primary amine at the 1-position is the key attachment point to the main scaffold of the drug. Its basicity and hydrogen bonding capacity are critical for interaction with the target protein.

  • The Methoxy Group: The methoxy group at the 3-position can engage in hydrogen bonds with the target protein and influences the molecule's overall polarity. Replacing it with other groups (e.g., hydroxyl, fluoro, cyano) can probe the electronic and steric requirements of the binding pocket.

  • Stereochemistry: The relative stereochemistry (cis vs. trans) between the amine and methoxy groups is paramount. The trans-(1S,3R) isomer, for example, will present the methoxy group and the main drug scaffold in a specific spatial orientation, which can be essential for fitting into a binding site and achieving selectivity over related proteins.[2]

Conclusion

3-Methoxycyclopentan-1-amine is a high-value building block for modern pharmaceutical development. Its rigid, three-dimensional structure, coupled with tunable stereochemistry and physicochemical properties, makes it an excellent component for designing targeted therapies with improved potency, selectivity, and pharmacokinetic profiles. The provided synthetic protocols and application examples demonstrate its practical utility in constructing complex molecules, such as the next generation of BET inhibitors. As drug discovery continues to move towards molecules with greater spatial complexity, the strategic use of scaffolds like 3-Methoxycyclopentan-1-amine will undoubtedly play an increasingly important role in the creation of innovative medicines.

References

  • Costantino, G., et al. (2015). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wróbel, T. M., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules. Available at: [Link]

  • Reddy, M. V. R., et al. (2014). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry. Available at: [Link]

  • Trost, B. M., & O'Boyle, B. M. (2012). Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. Organic Letters. Available at: [Link]

  • Crawford, T. D., et al. (2025). Discovery of Highly Potent BET Inhibitors based on a Tractable Tricyclic Scaffold. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Demont, E. H., et al. (2016). Potent and selective bivalent inhibitors of BET bromodomains. Nature Chemical Biology. Available at: [Link]

  • Bradner, J. E., et al. (2022). Discovery of potent BET bromodomain 1 stereoselective inhibitors using DNA-encoded chemical library selections. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Google Patents. (2023). US20230174545A1 - Heterocyclic compounds as bet inhibitors.
  • Lin, H., et al. (2025). Bivalent BET bromodomain inhibitors confer increased potency and selectivity for BRDT via protein conformational plasticity. Nature Communications. Available at: [Link]

  • University of Southampton. (2024). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Taber, D. F., & Sheth, R. B. (2002). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry. Available at: [Link]

  • Montanari, D., & Ascher, G. (2021). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Pharmaceuticals. Available at: [Link]

  • Ivanova, G., et al. (2025). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Molecules. Available at: [Link]

  • PubChem. (n.d.). (s)-3-Hydroxycyclopentanone. Retrieved from [Link]

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Application Notes and Protocols for the Derivatization of 3-Methoxycyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Cyclopentylamine Scaffold in Medicinal Chemistry

The cyclopentane ring is a privileged scaffold in modern drug discovery, offering a desirable balance of conformational flexibility and rigidity.[1] This allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. When functionalized with an amine group, as in 3-methoxycyclopentan-1-amine, this scaffold becomes a versatile building block for creating a diverse array of molecules with potential therapeutic applications. The methoxy group can influence the molecule's polarity, metabolic stability, and conformational preference, making 3-methoxycyclopentan-1-amine an attractive starting material for library synthesis in drug development programs.[2]

These application notes provide a comprehensive guide to the key reaction conditions for the derivatization of 3-methoxycyclopentan-1-amine, focusing on N-acylation, N-alkylation, and reductive amination. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the rationale behind the choice of reagents and reaction conditions to ensure experimental success and reproducibility.

I. N-Acylation: Formation of Amide Bonds

The formation of an amide bond is one of the most frequently utilized reactions in medicinal chemistry, integral to the structure of numerous pharmaceutical agents.[3] The reaction of 3-methoxycyclopentan-1-amine with a carboxylic acid produces a stable amide derivative, allowing for the introduction of a wide range of functional groups.

Mechanistic Rationale for Amide Coupling

Direct condensation of a carboxylic acid and an amine requires high temperatures, which can be detrimental to complex molecules. Therefore, the use of coupling reagents is standard practice.[4] Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine at room temperature.[5]

Amide_Coupling_Mechanism Amine Amine O_Acylisourea O_Acylisourea DCC DCC CarboxylicAcid CarboxylicAcid Amide Amide DCU DCU

Protocol 1: DCC-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of a carboxylic acid with 3-methoxycyclopentan-1-amine using DCC as the activating agent.

Materials:

  • 3-Methoxycyclopentan-1-amine

  • Carboxylic acid of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine solution

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.), 3-methoxycyclopentan-1-amine (1.0 eq.), and DMAP (0.1-0.3 eq.) in anhydrous DCM.

  • Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of DCC (1.1 eq.) in DCM dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Table 1: Summary of N-Acylation Reaction Conditions

ParameterConditionRationale
Coupling Agent DCC or EDCActivates the carboxylic acid for efficient amide bond formation at room temperature.[6]
Catalyst DMAPActs as an acyl transfer catalyst, increasing the reaction rate.
Solvent DCM, THF, or Ethyl AcetateAprotic solvents that are good at dissolving the reactants and do not interfere with the reaction.
Temperature Room TemperatureMild conditions that are suitable for a wide range of functional groups.
Stoichiometry Amine:Acid:DCC (1:1:1.1)A slight excess of the coupling agent ensures complete activation of the carboxylic acid.

II. N-Alkylation: Formation of Secondary and Tertiary Amines

Direct N-alkylation of primary amines with alkyl halides can be challenging due to the potential for over-alkylation, leading to a mixture of secondary, tertiary, and even quaternary ammonium salts.[7] This is because the product of the initial alkylation (a secondary amine) is often more nucleophilic than the starting primary amine. However, with careful control of reaction conditions, selective mono-alkylation can be achieved.

Causality Behind Experimental Choices for Selective Mono-alkylation

To favor the formation of the secondary amine, a non-nucleophilic base is used to neutralize the hydrohalic acid byproduct without competing in the alkylation reaction. Using the primary amine in slight excess can also help to consume the alkyl halide before significant dialkylation occurs. The choice of solvent and temperature also plays a crucial role in controlling the reaction rate.[8]

Alkylation_Workflow Start 3-Methoxycyclopentan-1-amine + Alkyl Halide (R-X) Reaction Reaction Vessel (Solvent + Base) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Monitoring (TLC/LC-MS) Purification Column Chromatography Workup->Purification Product N-Alkyl-3-methoxycyclopentan-1-amine Purification->Product

Protocol 2: N-Alkylation with an Alkyl Halide

This protocol provides a general method for the mono-alkylation of 3-methoxycyclopentan-1-amine.

Materials:

  • 3-Methoxycyclopentan-1-amine

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Potassium carbonate (K₂CO₃) or another non-nucleophilic base

  • Acetonitrile or Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine solution

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a round-bottom flask, add 3-methoxycyclopentan-1-amine (1.2 eq.) and potassium carbonate (2.0 eq.) to acetonitrile or DMF.

  • Stir the suspension vigorously.

  • Add the alkyl halide (1.0 eq.) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 40-60 °C and stir for 12-48 hours. Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of the dialkylated byproduct.[9]

  • After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Key Parameters for Controlled N-Alkylation

ParameterConditionRationale
Base K₂CO₃, Cs₂CO₃, or DIPEANon-nucleophilic base to neutralize the acid byproduct without competing with the amine.
Solvent Acetonitrile, DMFPolar aprotic solvents that facilitate Sₙ2 reactions.
Stoichiometry Amine:Alkyl Halide (1.2:1)A slight excess of the amine can help to minimize dialkylation.
Temperature Room temperature to 60 °CGentle heating can increase the reaction rate without promoting excessive side reactions.

III. Reductive Amination: A Versatile Route to Substituted Amines

Reductive amination is a powerful and widely used method for the formation of C-N bonds.[10] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[11] This one-pot procedure is highly efficient and avoids the over-alkylation issues associated with direct alkylation.[12]

The Rationale for In Situ Reduction

The key to successful reductive amination is the choice of a reducing agent that selectively reduces the iminium ion intermediate in the presence of the starting carbonyl compound.[13] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose as they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH.[10]

Reductive_Amination_Pathway Carbonyl Carbonyl Imine Imine Carbonyl->Imine ReducingAgent ReducingAgent Product Product Amine Amine

Protocol 3: Reductive Amination with an Aldehyde or Ketone

This protocol outlines a general procedure for the reductive amination of 3-methoxycyclopentan-1-amine.

Materials:

  • 3-Methoxycyclopentan-1-amine

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine solution

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • In a round-bottom flask, dissolve 3-methoxycyclopentan-1-amine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in DCE or DCM.

  • If reacting with a ketone, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution. Be cautious as gas evolution may occur.

  • Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 3: Comparative Conditions for Reductive Amination

ParameterConditionRationale
Reducing Agent NaBH(OAc)₃ or NaBH₃CNMild reducing agents that selectively reduce the iminium ion over the carbonyl starting material.[13]
Solvent DCE, DCM, THF, or MethanolAprotic solvents are common, but methanol can be used with NaBH₄.[9]
Catalyst Acetic Acid (for ketones)Catalyzes the formation of the imine intermediate, especially with less reactive ketones.
pH Slightly acidic to neutralOptimal for imine formation and selective reduction.
Stoichiometry Amine:Carbonyl:Reducing Agent (1:1.1:1.5)A slight excess of the carbonyl and a larger excess of the reducing agent drive the reaction to completion.

Conclusion

3-Methoxycyclopentan-1-amine is a valuable building block for the synthesis of novel chemical entities in drug discovery. The protocols detailed in these application notes for N-acylation, N-alkylation, and reductive amination provide robust and versatile methods for its derivatization. By understanding the underlying principles and carefully selecting the reaction conditions, researchers can efficiently generate diverse libraries of cyclopentylamine derivatives for biological screening and lead optimization.

References

  • BenchChem. (2025). Application Notes and Protocols: N-alkylation of 2-Amino-N-cyclohexyl-N-methylbenzylamine. BenchChem.
  • Bhattacharyya, S., Pathak, U., Mathur, S., Vishnoi, S., & Jain, R. (2007).
  • Chand, P., Babu, Y. S., Bantia, S., Rowland, S., Dehghani, A., Kotian, P. L., Hutchison, T. L., Ali, S., Brouillette, W., El-Kattan, Y., & Lin, T.-H. (2004). Syntheses and neuraminidase inhibitory activity of multisubstituted cyclopentane amide derivatives. Journal of Medicinal Chemistry, 47(8), 1919–1929.
  • Chemistry LibreTexts. (2021, July 31). 24.3: Synthesis of Amides.
  • Chemistry LibreTexts. (2023, January 22).
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • El Kazzouli, S., Koubachi, J., Berteina-Raboin, S., Mouaddib, A., & Guillaumet, G. (2008). N-Alkylation of phenethylamine and tryptamine. Tetrahedron Letters, 49(29-30), 4649-4651.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Gant, T. G. (2014). The Cyclopentane Ring in Medicinal Chemistry. Bioorganic & Medicinal Chemistry, 22(20), 5569-5580.
  • Khan Academy. (n.d.). Acid-Amine Coupling using DCC.
  • Master Organic Chemistry. (2017, May 26).
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  • MDPI. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Molecules, 27(17), 5602.
  • National Center for Biotechnology Information. (2021, September 16). Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents. PubMed Central.
  • National Center for Biotechnology Information. (2022, April 1). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed Central.
  • National Center for Biotechnology Information. (2023, November 30). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. PubMed Central.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC.
  • Organic-Chemistry.org. (n.d.).
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Troubleshooting & Optimization

Technical Support Center: Purification of 3-Methoxycyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-Methoxycyclopentan-1-amine. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the isolation and purification of this versatile building block. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and purification of 3-Methoxycyclopentan-1-amine.

Q1: What are the primary physical properties of 3-Methoxycyclopentan-1-amine that influence its purification?

A1: Understanding the fundamental physical properties is critical for selecting a purification strategy. Key data is summarized below. The basicity of the amine (pKa of the conjugate acid is typically ~10-11 for cyclic amines) and its moderate polarity are the most influential factors.

PropertyValueSignificance for Purification
Molecular Formula C₆H₁₃NOIndicates a relatively small, low molecular weight compound.[1]
Molecular Weight 115.18 g/mol Suggests the compound is likely a liquid at room temperature and potentially volatile.[2]
Boiling Point Not well-documented, but estimated to be in the range of 150-170 °C.Fractional distillation under reduced pressure is a viable purification method for thermally stable, large-scale batches.
Polarity Polar, due to the amine and ether functional groups.Soluble in a range of polar and some non-polar organic solvents. Water solubility is moderate. This polarity dictates its behavior in chromatography and liquid-liquid extraction.
Basicity (pKa) Estimated pKa of conjugate acid: 10-11The amine is basic enough to be readily protonated by mild acids. This is the cornerstone of purification by acid-base extraction.

Q2: What are the most common impurities found in crude 3-Methoxycyclopentan-1-amine?

A2: Impurities are typically byproducts or unreacted starting materials from the synthesis. Common synthetic routes, such as the reductive amination of 3-methoxycyclopentanone, can introduce specific impurities:

  • Unreacted Starting Material: 3-methoxycyclopentanone.[3]

  • Reductant Byproducts: Borate salts (if using NaBH₄) or cyanides (if using NaBH₃CN).

  • Over-alkylation Products: Di-alkylation or other secondary amine byproducts.

  • Solvent Residues: High-boiling point solvents used in the reaction (e.g., THF, Methanol).

  • Degradation Products: Amines can slowly oxidize or react with atmospheric CO₂ to form carbamates upon prolonged exposure to air.

Q3: How should I store crude and purified 3-Methoxycyclopentan-1-amine?

A3: Due to its basic and nucleophilic nature, proper storage is crucial to maintain purity. Store the amine under an inert atmosphere (Nitrogen or Argon) in a cool, dry place.[4] Sealing the container tightly with paraffin film is recommended to prevent slow degradation from atmospheric CO₂ and moisture.

Part 2: Troubleshooting Guide for Purification

This section uses a problem-oriented Q&A format to address specific experimental challenges.

Q4: My NMR shows a significant amount of a carbonyl peak (~210 ppm) after synthesis. What is the best way to remove this?

A4: This peak corresponds to the unreacted starting material, 3-methoxycyclopentanone. The most efficient method to remove a ketone from an amine is through acid-base liquid-liquid extraction . The amine's basicity allows it to be selectively moved into an aqueous phase, leaving the neutral ketone in the organic phase.

  • Causality: The lone pair on the amine nitrogen is readily protonated by an acid (like 1M HCl) to form a water-soluble ammonium salt (R-NH₃⁺Cl⁻). The ketone, lacking this basicity, remains as a neutral organic molecule in a non-polar solvent like ethyl acetate or dichloromethane.

  • Solution: Follow the detailed protocol in Experiment 1 . A common mistake is not using enough acid or not performing enough aqueous washes. Always check the pH of the aqueous layer to ensure it remains acidic throughout the extraction.

Q5: I am trying to purify my amine using silica gel chromatography, but I'm getting very low recovery. Where is my product going?

A5: This is a classic problem when purifying basic amines on standard silica gel. Silica gel is inherently acidic (due to surface silanol groups, Si-OH), which can strongly and often irreversibly adsorb basic compounds like amines. This leads to significant product loss on the column and severe tailing of the eluted peak.

  • Causality: The acidic silanol groups protonate the amine, causing it to bind tightly to the stationary phase via an acid-base interaction.

  • Solutions:

    • Neutralize the Silica: Pre-treat the silica gel by preparing the slurry in a solvent system containing a small amount of a volatile base, typically 0.5-2% triethylamine (NEt₃) or ammonia in methanol. This deprotonates the silanol groups, "capping" the acidic sites and allowing the amine to elute properly.

    • Use a Different Stationary Phase: Alumina (basic or neutral) is an excellent alternative to silica for purifying amines.

    • Protecting Group Strategy: If all else fails, the amine can be protected (e.g., as a Boc-carbamate), which makes it neutral and much less polar. The protected compound is easily purified on standard silica gel, and the protecting group can be removed in a subsequent step.[5]

Q6: After an aqueous workup, my product is contaminated with a high-boiling point solvent. How can I remove it?

A6: If the solvent's boiling point is significantly different from your product's, distillation under reduced pressure (vacuum distillation) is the preferred method. This lowers the boiling points of both substances, allowing for separation at a lower temperature and preventing thermal degradation of the amine.

  • Causality: Boiling occurs when vapor pressure equals the applied pressure. By reducing the applied pressure with a vacuum pump, the temperature required to reach the boiling point is significantly lowered.

  • Troubleshooting:

    • Bumping: Ensure smooth boiling by using a magnetic stir bar or capillary bubbler.

    • Fractional Separation: If boiling points are close, use a fractionating column (e.g., Vigreux) to achieve better separation.

    • Azeotropes: Be aware of potential azeotrope formation with water or other solvents, which can complicate distillation.[6][7] In such cases, co-evaporation with a lower-boiling solvent like toluene (forming a toluene-water azeotrope) can help remove residual water before final distillation.

Q7: My final product looks clean by NMR, but the mass is higher than expected and it's a solid/waxy substance instead of a liquid. What could be the issue?

A7: This often indicates the presence of a non-volatile salt. The most likely culprit is the formation of an ammonium salt during the workup that was not fully neutralized, or the formation of a carbamate salt from reaction with atmospheric CO₂.

  • Causality: If the final basification step in an acid-base extraction is incomplete, some of the amine will remain as a salt (e.g., R-NH₃⁺Cl⁻). Alternatively, amines can react with CO₂ to form a triethylammonium carbamate salt if a base like triethylamine was used.

  • Solution: Re-dissolve the product in an organic solvent (like ethyl acetate) and wash it with a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. This will neutralize any remaining acid and break any carbamate salts, liberating the free amine. Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate (Na₂SO₄), filter, and re-concentrate.

Part 3: Experimental Protocols & Workflows

Workflow Decision Diagram

The following diagram provides a logical pathway for selecting the appropriate purification strategy based on the crude sample's characteristics.

Purification_Decision_Tree start Crude 3-Methoxycyclopentan-1-amine check_purity Initial Purity Assessment (TLC, NMR, GC-MS) start->check_purity purity_high Purity > 90%? check_purity->purity_high impurity_type Nature of Impurities? purity_high->impurity_type No distillation Vacuum Distillation purity_high->distillation Yes extraction Acid-Base Extraction impurity_type->extraction Acidic/Basic/ High Polarity Difference chromatography Modified Column Chromatography impurity_type->chromatography Neutral/ Similar Polarity end_dist Pure Product distillation->end_dist end_ext Pure Product extraction->end_ext end_chrom Pure Product chromatography->end_chrom

Caption: Decision tree for selecting a purification method.

Experiment 1: Purification by Acid-Base Extraction

This method is ideal for removing neutral or acidic impurities.

Protocol Steps:

  • Dissolution: Dissolve the crude amine (1.0 g) in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (20 mL).

  • Acidification: Transfer the solution to a separatory funnel and add 1M hydrochloric acid (HCl) (20 mL). Shake vigorously for 1 minute. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. The ammonium salt of the product is now in the aqueous phase. The neutral impurities (like unreacted ketone) remain in the organic layer.[5]

  • Back-Extraction: Wash the organic layer with another portion of 1M HCl (10 mL) to ensure all amine has been extracted. Combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 3M sodium hydroxide (NaOH) or saturated sodium bicarbonate solution while stirring until the pH is >10 (check with pH paper). The solution may become cloudy as the free amine precipitates or forms an emulsion.

  • Re-extraction: Extract the now basic aqueous solution with three portions of EtOAc or DCM (20 mL each). The free amine will move back into the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Experiment 2: Purification by Modified Flash Column Chromatography

This protocol is for separating the amine from neutral impurities of similar polarity.

Chromatography_Workflow A Prepare Slurry: Silica Gel in Hexane + 1% Triethylamine (NEt3) B Pack Column A->B C Pre-elute with Mobile Phase (e.g., 95:5:1 Hexane:EtOAc:NEt3) B->C D Load Sample (adsorbed onto silica) C->D E Elute with Gradient (Increasing Polarity) D->E F Collect Fractions E->F G Analyze by TLC F->G H Combine Pure Fractions & Concentrate G->H

Caption: Workflow for amine purification via flash chromatography.

Protocol Steps:

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in your starting mobile phase (e.g., Hexane/Ethyl Acetate 95:5) containing 1% triethylamine (NEt₃). The NEt₃ is crucial to prevent product loss.

  • Column Packing: Pack a glass column with the prepared slurry.

  • Sample Loading: Dissolve your crude amine in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase containing 1% NEt₃. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your product.

  • Fraction Collection & Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC), staining with a potassium permanganate or ninhydrin stain to visualize the amine.

  • Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure. Note: The co-eluting triethylamine (BP: 89 °C) can typically be removed with the solvent under high vacuum.

References

  • Contamination in Amine Systems. Refining Community. Available at: [Link]

  • Common amine system corrosion issues and how to solve them. (2021). Vysus Group. Available at: [Link]

  • Mastering Amine unit Issues 8 Scenarios Where SRE Can Assist. (2024). Sulphur Recovery Engineering. Available at: [Link]

  • Case studies of troubleshooting amine treating foaming—Part 1. (2019). Gas Processing & LNG. Available at: [Link]

  • 3-Methoxycyclohexan-1-amine. PubChem. Available at: [Link]

  • Amine Treating - Troubleshooting Guide. Scribd. Available at: [Link]

  • 3-[(3-Methoxy-2-pyridinyl)oxy]cyclopentan-1-amine. PubChem. Available at: [Link]

  • 3-Methoxycyclopentanone. PubChem. Available at: [Link]

  • 3-(3-Methoxy-2-pyridinyl)cyclopentan-1-amine. PubChem. Available at: [Link]

  • Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral separation. The Royal Society of Chemistry. Available at: [Link]

  • 3-methoxycyclopentan-1-amine (C6H13NO). PubChemLite. Available at: [Link]

  • 3-Methoxycyclopentan-1-ol. PubChem. Available at: [Link]

  • Process for the preparation of 1-methyl-1-alkoxycyclopentanes. Google Patents.
  • How to purify Amine? Grad student asked me. Demonstration and discussion. YouTube. Available at: [Link]

  • Process for recovery of amines from aqueous solutions by solvent treatment and distillation. Google Patents.
  • Process for the preparation of 1-methylcyclopentane derivatives. Google Patents.
  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. Available at: [Link]

  • 3-methylcyclopentan-1-amine hydrochloride (C6H13N). PubChemLite. Available at: [Link]

  • 3-methoxy-n-methylcyclohexan-1-amine (C8H17NO). PubChemLite. Available at: [Link]

  • 2-Methoxycyclopentan-1-amine. PubChem. Available at: [Link]

  • Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. ResearchGate. Available at: [Link]

  • Separation of methoxyisopropylamine from methoxyisopropylamine-water azeotrope. Google Patents.
  • 3-Butyl-2-methylcyclopentan-1-amine. PubChem. Available at: [Link]

  • 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride, (2R,3R)-. PubChem. Available at: [Link]

  • cis-3-Methyl-cyclopentylamine. PubChem. Available at: [Link]

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Technical Support Center: Synthesis of 3-Methoxycyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methoxycyclopentan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our approach is grounded in mechanistic principles to not only solve immediate experimental challenges but also to foster a deeper understanding of the reaction pathways.

Introduction: A Tale of Two Moieties

The synthesis of 3-Methoxycyclopentan-1-amine, a valuable building block in medicinal chemistry, presents a unique set of challenges primarily centered around the interplay of the methoxy and amine functionalities on a cyclopentyl scaffold. The most common and logical synthetic approach involves a two-stage process: the formation of the key intermediate, 3-methoxycyclopentanone, followed by its conversion to the target amine via reductive amination. This guide is structured to address potential issues in this synthetic sequence.

Visualizing the Synthetic Pathway

Synthetic_Pathway Cyclopentenone Cyclopent-2-en-1-one Methoxycyclopentanone 3-Methoxycyclopentan-1-one Cyclopentenone->Methoxycyclopentanone  Michael Addition (MeOH, Base) Amine_Product 3-Methoxycyclopentan-1-amine Methoxycyclopentanone->Amine_Product  Reductive Amination (NH3, Reducing Agent)

Caption: Proposed synthetic route to 3-Methoxycyclopentan-1-amine.

Part 1: Synthesis of 3-Methoxycyclopentanone - Troubleshooting Guide

The conjugate addition of methanol to cyclopent-2-en-1-one is a common method for preparing the 3-methoxycyclopentanone intermediate. While seemingly straightforward, this Michael addition can be fraught with challenges.

Q1: My Michael addition is sluggish or incomplete, resulting in low conversion to 3-methoxycyclopentanone. What are the likely causes and how can I improve the yield?

A1: Low conversion in a Michael addition of methanol to cyclopentenone often points to issues with the catalyst, solvent, or reaction equilibrium.

  • Causality: The reaction is typically base-catalyzed. The base deprotonates methanol to form the methoxide nucleophile, which then attacks the β-carbon of the enone. If the base is too weak or is neutralized, the concentration of the active nucleophile will be insufficient. The reaction is also reversible, so driving the equilibrium towards the product is crucial.

  • Troubleshooting Protocol:

    • Choice and Stoichiometry of Base:

      • If using a weak base like K₂CO₃ or Et₃N, consider switching to a stronger, non-nucleophilic base such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

      • Ensure the base is used in catalytic amounts (typically 5-10 mol%). Using stoichiometric amounts can lead to side reactions like polymerization or aldol condensation.

    • Solvent and Temperature:

      • The reaction is often performed using methanol as both the solvent and the reactant. This high concentration of methanol helps to push the equilibrium towards the product.

      • Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, excessive heat can promote side reactions.

    • Reaction Time:

      • Monitor the reaction progress by TLC or GC-MS. Michael additions can sometimes require extended reaction times (12-24 hours) to reach completion.

ParameterRecommendationRationale
Base NaOMe or KOtBu (catalytic)Stronger base generates a higher concentration of the methoxide nucleophile.
Solvent Anhydrous MethanolServes as both reactant and solvent, maximizing reactant concentration.
Temperature 30-50 °CBalances reaction rate and prevention of side reactions.
Monitoring TLC (stain with KMnO₄) or GC-MSTo determine the optimal reaction time and check for side products.

Q2: I am observing the formation of a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?

A2: The formation of a high molecular weight byproduct is likely due to a self-aldol condensation of the starting cyclopentenone or the product ketone.

  • Causality: The presence of a strong base can deprotonate the α-carbon of the enone or the product ketone, generating an enolate. This enolate can then act as a nucleophile, attacking another molecule of the ketone in an aldol reaction, leading to dimers or polymers.

  • Troubleshooting Protocol:

    • Control Base Concentration: Use only catalytic amounts of the base.

    • Order of Addition: Add the base slowly to a solution of the cyclopentenone in methanol. This ensures that the concentration of the enolate is kept low at any given time.

    • Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can disfavor the aldol condensation, which typically has a higher activation energy than the Michael addition.

Aldol_Side_Reaction Ketone 3-Methoxycyclopentanone Enolate Enolate Intermediate Ketone->Enolate  Base Dimer Aldol Dimer Ketone->Dimer Enolate->Ketone  Nucleophilic Attack

Caption: Aldol condensation as a potential side reaction.

Part 2: Reductive Amination of 3-Methoxycyclopentanone - Troubleshooting Guide

Reductive amination is a powerful method for amine synthesis, but it involves a delicate balance between imine formation and reduction.[1]

Q1: My reductive amination is giving a low yield of the desired primary amine, and I am recovering a significant amount of the starting ketone or observing the formation of 3-methoxycyclopentanol. What is going wrong?

A1: This issue points to an imbalance between the rate of imine formation and the rate of reduction.

  • Causality: Reductive amination proceeds via an intermediate imine (or iminium ion), which is then reduced. If the reducing agent is too reactive, it can reduce the ketone to the corresponding alcohol faster than the imine can form.[1][2] Conversely, if imine formation is slow, the ketone will persist.

  • Troubleshooting Protocol:

    • Choice of Reducing Agent:

      • Sodium borohydride (NaBH₄) can be too reactive and may reduce the ketone.[1][3]

      • Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred as they are less reactive and selectively reduce the protonated imine (iminium ion) over the ketone.[1][2][4][5]

    • pH Control:

      • Imine formation is acid-catalyzed but requires a free amine nucleophile. The optimal pH is typically between 6 and 7.[3]

      • You can use a buffer system (e.g., ammonium acetate) or add a catalytic amount of a weak acid like acetic acid.

    • Staged Addition:

      • First, stir the ketone with the ammonia source (e.g., ammonia in methanol or ammonium chloride with a base) for a period to allow for imine formation. Monitor by TLC or ¹H NMR.

      • Once the imine has formed, add the reducing agent. This two-step, one-pot procedure can significantly improve yields.[4]

Q2: I am observing the formation of a secondary amine byproduct (bis(3-methoxycyclopentyl)amine). How can I suppress this over-alkylation?

A2: The formation of a secondary amine is a common side reaction in reductive aminations with ammonia.

  • Causality: The initially formed primary amine is nucleophilic and can react with another molecule of the ketone to form a new imine, which is then reduced to the secondary amine.

  • Troubleshooting Protocol:

    • Excess Ammonia: Use a large excess of the ammonia source. This will statistically favor the reaction of the ketone with ammonia over the reaction with the primary amine product.

    • Protecting Group Strategy:

      • Consider using a protected form of ammonia, such as hydroxylamine, followed by reduction of the N-O bond, or benzylamine followed by hydrogenolysis of the benzyl group.

      • Alternatively, the primary amine product can be protected in situ.

Q3: The purification of the final amine is challenging due to its high polarity and water solubility. What are some effective purification strategies?

A3: Purifying small, polar amines can be difficult with standard chromatographic methods.

  • Troubleshooting Protocol:

    • Acid-Base Extraction:

      • After the reaction, quench any remaining reducing agent and remove the solvent.

      • Dissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute acid (e.g., 1 M HCl). The amine will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic layer.

      • Separate the aqueous layer, basify it with a strong base (e.g., NaOH) to a pH > 12, and then extract the free amine back into an organic solvent.

      • Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the purified amine.

    • Boc Protection for Chromatography:

      • If acid-base extraction is insufficient, consider protecting the crude amine with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).[6][7]

      • The resulting Boc-protected amine is much less polar and can be easily purified by standard silica gel chromatography.

      • The Boc group can then be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the pure amine salt.[7]

Purification_Workflow Crude_Product Crude Amine Acid_Wash Acid Wash (e.g., 1M HCl) Amine moves to aqueous layer Crude_Product->Acid_Wash Basify Basify Aqueous Layer (e.g., NaOH) Acid_Wash->Basify Extract Extract with Organic Solvent Basify->Extract Pure_Amine Pure Amine Extract->Pure_Amine

Caption: Workflow for purification via acid-base extraction.

Frequently Asked Questions (FAQs)

Q: Can I use a chiral reducing agent to obtain an enantiomerically enriched product?

A: Yes, asymmetric reductive amination is a powerful tool for obtaining chiral amines. This typically involves the use of a chiral catalyst, such as a chiral phosphoric acid or a transition metal complex with a chiral ligand, in conjunction with a hydride source like a Hantzsch ester or pinacolborane. The catalyst facilitates the enantioselective reduction of the prochiral imine intermediate.

Q: My starting 3-methoxycyclopentanone appears to be a mixture of cis and trans isomers. Will this affect the final product?

A: The starting ketone, 3-methoxycyclopentanone, does not have cis/trans isomers as it only has one stereocenter. However, the final product, 3-methoxycyclopentan-1-amine, has two stereocenters and can exist as cis and trans diastereomers. The reduction of the ketone will likely produce a mixture of these diastereomers. The ratio of cis to trans isomers will depend on the steric hindrance of the methoxy group, which will influence the direction of hydride attack on the intermediate imine. The separation of these diastereomers may require chiral chromatography or crystallization.

Q: Are there alternative routes to 3-methoxycyclopentan-1-amine?

A: Yes, alternative synthetic strategies exist. One possibility is the conversion of 3-methoxycyclopentanol to the amine. This can be achieved via a Mitsunobu reaction with a nitrogen nucleophile (e.g., phthalimide followed by hydrolysis) or by converting the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by displacement with azide and subsequent reduction. However, these methods may involve more steps and potentially hazardous reagents.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ACS Publications. (2016). Synthesis of Chiral Cyclopentenones. [Link]

  • Organic Chemistry Portal. Cyclopentanone synthesis. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

  • Wikipedia. Reductive amination. [Link]

Sources

Technical Support Center: Synthesis of 3-Methoxycyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-methoxycyclopentan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Introduction

The synthesis of 3-methoxycyclopentan-1-amine, a valuable building block in medicinal chemistry, is most commonly achieved through the reductive amination of 3-methoxycyclopentanone. This process involves the reaction of the ketone with an amine source, typically ammonia, to form an intermediate imine, which is then reduced to the desired primary amine. While seemingly straightforward, this reaction is often accompanied by several side reactions that can complicate the synthesis and purification. This guide provides a comprehensive overview of these potential issues and offers practical solutions.

Core Reaction Pathway

The primary synthetic route involves a one-pot reductive amination of 3-methoxycyclopentanone with ammonia in the presence of a suitable reducing agent.

G cluster_main Reductive Amination Pathway 3-Methoxycyclopentanone 3-Methoxycyclopentanone Imine_Intermediate Imine Intermediate 3-Methoxycyclopentanone->Imine_Intermediate + NH3 - H2O 3-Methoxycyclopentan-1-amine 3-Methoxycyclopentan-1-amine (Target) Imine_Intermediate->3-Methoxycyclopentan-1-amine + Reducing Agent (e.g., NaBH(OAc)3)

Caption: Primary reaction pathway for 3-methoxycyclopentan-1-amine synthesis.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses the most frequently encountered issues during the synthesis of 3-methoxycyclopentan-1-amine, presented in a question-and-answer format.

Problem 1: Low Yield of the Primary Amine and Formation of Secondary and Tertiary Amines

Q: My reaction is producing significant amounts of N-(3-methoxycyclopentyl)-3-methoxycyclopentan-1-amine (secondary amine) and even some bis(3-methoxycyclopentyl)amine (tertiary amine). How can I suppress this over-alkylation?

A: Over-alkylation is a classic side reaction in reductive aminations where the newly formed primary amine acts as a nucleophile and reacts with another molecule of the starting ketone.[1] This is especially problematic when the primary amine is highly reactive.

Causality: The primary amine product is often more nucleophilic than the ammonia used as the nitrogen source, leading to a competitive reaction with the remaining 3-methoxycyclopentanone to form a secondary amine, and subsequently a tertiary amine.

Solutions:

  • Excess Ammonia: Employing a large excess of ammonia is the most effective way to outcompete the primary amine in the reaction with the ketone. This can be achieved by using a saturated solution of ammonia in an alcohol (e.g., methanol) or by using ammonium acetate or ammonium chloride as the ammonia source.[2]

  • Slow Addition of Reducing Agent: Adding the reducing agent slowly to the mixture of the ketone and ammonia allows for the formation of the primary imine in high concentration before significant reduction occurs. This minimizes the opportunity for the primary amine product to react with the ketone.

  • Stepwise Procedure: In cases where over-alkylation is severe, a two-step process can be employed. First, form the imine by reacting 3-methoxycyclopentanone with ammonia and removing the water formed. Then, in a separate step, reduce the isolated imine.[3]

G cluster_side Over-Alkylation Side Reactions Primary_Amine 3-Methoxycyclopentan-1-amine (Product) Secondary_Imine Secondary Imine Primary_Amine->Secondary_Imine + Ketone - H2O Ketone 3-Methoxycyclopentanone (Starting Material) Secondary_Amine N-(3-methoxycyclopentyl)-3-methoxycyclopentan-1-amine (Side Product) Secondary_Imine->Secondary_Amine + Reducing Agent Tertiary_Amine bis(3-methoxycyclopentyl)amine (Side Product) Secondary_Amine->Tertiary_Amine + Ketone, etc.

Caption: Pathway for the formation of over-alkylation side products.

Problem 2: Presence of 3-Methoxycyclopentanol in the Product Mixture

Q: My crude product contains a significant amount of 3-methoxycyclopentanol. What is causing this and how can I prevent it?

A: The formation of the corresponding alcohol is a common side reaction resulting from the direct reduction of the starting ketone by the reducing agent.

Causality: While some reducing agents, like sodium triacetoxyborohydride (NaBH(OAc)₃), are selective for the reduction of the imine over the ketone, this selectivity is not absolute.[4][5] If the rate of ketone reduction is competitive with the rate of imine formation and reduction, alcohol formation will be significant. Using less selective reducing agents like sodium borohydride (NaBH₄) can exacerbate this issue.[1][6]

Solutions:

  • Choice of Reducing Agent: Use a milder and more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[4][7] These reagents are known to preferentially reduce the protonated imine intermediate over the ketone.[8]

  • pH Control: Maintaining a slightly acidic pH (around 5-6) can facilitate imine formation and its subsequent protonation, which accelerates the rate of reduction of the imine relative to the ketone. Acetic acid is often used for this purpose.[5]

  • Pre-formation of the Imine: Allowing the ketone and ammonia to stir for a period before adding the reducing agent can increase the concentration of the imine, favoring its reduction.

Reducing AgentSelectivity for Imine vs. KetoneCommon Solvents
Sodium Borohydride (NaBH₄)LowMethanol, Ethanol
Sodium Cyanoborohydride (NaBH₃CN)High (pH dependent)Methanol, Water
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Very HighDichloromethane, 1,2-Dichloroethane

Table 1: Comparison of common reducing agents for reductive amination.

Problem 3: Cleavage of the Methoxy Ether Group

Q: I am observing the formation of 3-hydroxycyclopentan-1-amine as a side product. Is the methoxy group being cleaved during the reaction?

A: While methoxy groups are generally stable under the mild conditions of most reductive aminations, cleavage can occur, particularly under strongly acidic conditions or with certain catalysts at elevated temperatures.[9]

Causality: The ether linkage can be susceptible to cleavage by strong acids, which protonate the ether oxygen and facilitate nucleophilic attack.[10] While the mildly acidic conditions used to promote imine formation are not typically harsh enough for significant cleavage, localized areas of high acidity or prolonged reaction times at elevated temperatures could contribute to this side reaction. Certain hydrogenation catalysts in the presence of hydrogen can also effect ether cleavage.

Solutions:

  • Careful pH Control: Avoid using strong acids as catalysts. A weak acid like acetic acid is sufficient to promote imine formation without causing significant ether cleavage.

  • Moderate Reaction Temperature: Avoid high reaction temperatures, especially for extended periods. Most reductive aminations with borohydride reagents proceed efficiently at room temperature.

  • Choice of Catalyst for Catalytic Hydrogenation: If using catalytic hydrogenation instead of a chemical reducing agent, screen different catalysts. Some noble metal catalysts are more prone to inducing ether cleavage than others.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the reductive amination of 3-methoxycyclopentanone?

A1: The choice of solvent depends on the reducing agent. For sodium triacetoxyborohydride, chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.[5][6] For sodium cyanoborohydride, protic solvents like methanol or ethanol are suitable.[6]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexane with a small amount of triethylamine) to separate the starting ketone, the intermediate imine (if stable enough to be observed), and the product amine. Staining with ninhydrin can help visualize the amine products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to monitor the disappearance of the starting material and the appearance of products and byproducts.

Q3: What is the recommended workup and purification procedure for 3-methoxycyclopentan-1-amine?

A3: A typical workup involves quenching the reaction with water or a basic solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid and decompose the reducing agent. The product is then extracted into an organic solvent. Due to the basic nature of the amine, an acid-base extraction can be a powerful purification tool. The organic extract can be washed with a dilute acid (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer is then basified (e.g., with NaOH) and the free amine is re-extracted into an organic solvent. Final purification is typically achieved by distillation or column chromatography on silica gel (often treated with triethylamine to prevent product tailing).

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
  • To a solution of 3-methoxycyclopentanone (1.0 eq) in 1,2-dichloroethane (DCE), add ammonium acetate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or distillation.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Burke, S. D., & Danheiser, R. L. (Eds.). (1999). Handbook of Reagents for Organic Synthesis: Oxidizing and Reducing Agents. John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • ChemLibreTexts. (2024). Acidic Cleavage of Ethers. [Link]

  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]

  • Wikipedia. (n.d.). Ether cleavage. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

Sources

Technical Support Center: Optimizing the Chiral Resolution of 3-Methoxycyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The enantiomers of 3-Methoxycyclopentan-1-amine serve as critical chiral building blocks in pharmaceutical synthesis. Due to their identical physical properties, separating the racemic mixture into its constituent enantiomers presents a significant challenge. This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to navigate and optimize the chiral resolution of this amine, focusing on the robust and scalable method of diastereomeric salt crystallization. We will explore the foundational principles, address common experimental hurdles in a troubleshooting format, and provide detailed protocols to ensure reproducible success.

Part 1: Core Principles of Diastereomeric Salt Resolution

The most common and industrially scalable method for chiral resolution is the formation of diastereomeric salts.[1] This technique leverages a fundamental principle of stereochemistry: while enantiomers have identical physical properties, diastereomers do not.[2]

The process involves reacting the racemic amine (a 50:50 mixture of R- and S-enantiomers) with a single, pure enantiomer of a chiral acid, known as a resolving agent. This acid-base reaction forms a pair of diastereomeric salts (e.g., R-amine/R-acid and S-amine/R-acid). Because these salts have different physical properties, most notably solubility, they can be separated by fractional crystallization.[3] The less soluble diastereomer will preferentially crystallize from a suitable solvent, allowing for its isolation by filtration. The purified diastereomeric salt is then treated with a base to liberate the desired, enantiomerically enriched amine.

Chiral_Resolution_Workflow Racemate Racemic (±)-3-Methoxy- cyclopentan-1-amine Mixing Salt Formation in Solvent Racemate->Mixing Agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) Agent->Mixing Salts Mixture of Diastereomeric Salts (in solution) Mixing->Salts Crystallization Fractional Crystallization (Cooling / Maturation) Salts->Crystallization LessSoluble Less Soluble Salt (Solid Crystals) Crystallization->LessSoluble Precipitates MoreSoluble More Soluble Salt (Remains in Mother Liquor) Crystallization->MoreSoluble Stays Dissolved Liberation Liberation (Basification & Extraction) LessSoluble->Liberation Product Enantiomerically Pure (-)-3-Methoxy- cyclopentan-1-amine Liberation->Product

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Part 2: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that arise when designing a resolution experiment.

Q1: What are the most common chiral resolving agents for a cyclic amine like 3-Methoxycyclopentan-1-amine?

A1: The selection of a resolving agent is often empirical, but several chiral acids are well-established for resolving amines.[4] The ideal agent forms a stable, crystalline salt with one enantiomer that has significantly lower solubility than the other. A screening process is highly recommended.

Resolving AgentStructure TypeKey Advantages
L-(+)-Tartaric Acid C4-dicarboxylic acidInexpensive, readily available, widely documented, two acidic protons for salt formation.[3]
(S)-(+)-Mandelic Acid α-hydroxy carboxylic acidOften provides high enantiomeric excess in a single crystallization.[3]
(1S)-(+)-10-Camphorsulfonic Acid Sulfonic acidStrong acid, effective for less basic amines, rigid structure can lead to well-defined crystals.[5]
(-)-O,O'-Dibenzoyl-L-tartaric acid Tartaric acid derivativeBulky aromatic groups can enhance chiral recognition and solubility differences.

Q2: How do I select the optimal solvent for crystallization?

A2: The solvent is a critical variable that dictates the solubility of the diastereomeric salts.[4] The ideal solvent should exhibit a large difference in solubility for the two diastereomers and a significant change in solubility with temperature to ensure high recovery.[6] Common choices include alcohols (methanol, ethanol, isopropanol), water, or mixtures thereof. A screening process using small volumes is essential.

Q3: What is the typical molar ratio of resolving agent to amine?

A3: A 1.0 equivalent of the resolving agent is a common starting point for screening.[6] However, using a substoichiometric amount (e.g., 0.5 equivalents) can sometimes improve the purity of the initially crystallized salt. Conversely, using an excess of the resolving agent might be beneficial in specific cases but can also act as an impurity.[7] For diacids like tartaric acid, molar ratios between 0.5 and 1.5 should be explored.[7]

Q4: How can I improve the overall yield beyond the theoretical 50% limit?

A4: A classical resolution is limited to a maximum theoretical yield of 50% for the desired enantiomer. To exceed this, the unwanted enantiomer remaining in the mother liquor must be recycled.[4] This is achieved by isolating the unwanted enantiomer, racemizing it (converting it back into a 50:50 mixture), and reintroducing it into the resolution process. This advanced strategy is often termed a "Resolution-Racemization-Recycle" (R³) process and is crucial for developing an economical and sustainable industrial method.[8][9]

Part 3: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem Possible Causes Recommended Solutions
No crystals form upon cooling; the solution remains clear. 1. The diastereomeric salts are too soluble in the chosen solvent. 2. The solution is too dilute.1. Reduce Solubility: Carefully add a co-solvent in which the salts are less soluble (an "anti-solvent"). 2. Increase Concentration: Remove a portion of the solvent under reduced pressure. 3. Lower Temperature: Cool the solution further using an ice or ice/salt bath. 4. Seeding: If available, add a few seed crystals of the desired diastereomeric salt to induce crystallization.[6] 5. Solvent Screen: Re-evaluate your solvent choice; the current one may be inappropriate.
An oil precipitates instead of a crystalline solid. 1. The solution is too concentrated, leading to rapid precipitation instead of ordered crystal growth. 2. The melting point of the diastereomeric salt is below the crystallization temperature.1. Dilute and Re-heat: Add more solvent to dissolve the oil, then allow it to cool much more slowly.[6] 2. Change Solvent: Select a solvent where the salt is less soluble to encourage crystallization over oiling out. 3. Scratch/Seed: Gently scratch the inside of the flask with a glass rod at the liquid-air interface or add seed crystals.
The isolated crystals show low enantiomeric excess (ee). 1. The difference in solubility between the two diastereomeric salts is small, leading to co-precipitation. 2. The crystallization occurred too quickly, trapping impurities. 3. Thermodynamic vs. Kinetic Control: The less-desired salt may crystallize faster (kinetic product), even if the desired salt is less soluble overall (thermodynamic product).[10]1. Recrystallize: Dissolve the isolated solid in a minimum amount of hot solvent and cool slowly. This is the most effective way to improve purity. Repeat if necessary.[11] 2. Optimize Conditions: Adjust the cooling rate, maturation time, and final temperature to maximize the solubility difference. 3. Screen Other Agents/Solvents: A different resolving agent or solvent system may provide better selectivity.[3]
The yield of the desired enantiomer is very low. 1. The desired diastereomeric salt has significant residual solubility in the mother liquor at the final filtration temperature. 2. Too much solvent was used during the initial crystallization or for washing the filtered crystals.1. Optimize Recovery: Lower the final crystallization temperature and increase the maturation time. 2. Minimize Solvent: Use the minimum amount of solvent necessary to dissolve the salt at high temperature. Wash the collected crystals with a minimal amount of cold solvent.[11] 3. Mother Liquor Analysis: Analyze the mother liquor to confirm the presence of the desired enantiomer and consider reworking it.

Part 4: Experimental Protocols

Protocol 1: Screening for Optimal Resolving Agent and Solvent

  • Setup: In separate small vials, dissolve 100 mg of racemic 3-Methoxycyclopentan-1-amine in 1 mL of various test solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, and a 9:1 Ethanol/Water mixture).

  • Agent Addition: To each vial, add 0.5 to 1.0 molar equivalents of a chosen resolving agent (e.g., L-(+)-Tartaric Acid).

  • Dissolution: Gently warm and stir the vials until all solids dissolve.

  • Crystallization: Allow the vials to cool slowly to room temperature, then transfer to a 4°C refrigerator.

  • Observation: Observe the vials over 24 hours. Note which systems produce a crystalline precipitate.

  • Analysis: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry. Liberate the free amine (see Protocol 3) and analyze its enantiomeric excess (ee) by chiral HPLC or NMR to identify the most promising conditions.

Protocol 2: Preparative Scale Diastereomeric Crystallization

  • Salt Formation: In a flask, dissolve 10.0 g of racemic 3-Methoxycyclopentan-1-amine in the optimal solvent determined from screening (e.g., 100 mL of 90% ethanol). Add the chosen molar equivalent of the resolving agent (e.g., 1.0 eq. of L-(+)-Tartaric Acid).

  • Dissolution: Heat the mixture with stirring until a clear solution is obtained.

  • Slow Cooling: Remove the heat source and allow the solution to cool slowly towards room temperature. Spontaneous crystallization should occur.

  • Maturation: Once crystallization begins, continue stirring at room temperature for a set period (e.g., 4-12 hours) to allow the crystallization to complete. This is the maturation phase.[6]

  • Isolation: Cool the mixture in an ice bath for 1-2 hours. Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor.

  • Drying: Dry the purified diastereomeric salt under vacuum.

  • Recrystallization (if necessary): If the ee is insufficient, dissolve the salt in a minimum amount of the hot solvent and repeat steps 3-7 to enhance purity.[11]

Protocol 3: Liberation of the Free Amine

  • Dissolution: Dissolve the purified diastereomeric salt in water.

  • Basification: Cool the solution in an ice bath and add a base (e.g., 2M NaOH solution) dropwise with stirring until the pH is >11. This deprotonates the amine, breaking the salt.[11]

  • Extraction: Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched 3-Methoxycyclopentan-1-amine.

Part 5: Analytical Methods for Purity Assessment

Verifying the success of your resolution requires accurate measurement of the enantiomeric excess (ee).

Analytical MethodPrincipleAdvantagesDisadvantages
Chiral HPLC/SFC Differential interaction of enantiomers with a chiral stationary phase (CSP).[12]High resolution and accuracy, well-established, versatile.[12]Requires specialized chiral columns, method development can be time-consuming.
NMR Spectroscopy Use of a chiral derivatizing agent (CDA) or chiral solvating agent (CSA) to convert enantiomers into diastereomeric species that are distinguishable by NMR (e.g., ¹H, ¹⁹F, or ³¹P NMR).[13][14]Rapid analysis, widely available instrumentation, can provide structural confirmation.[13]May require synthesis of derivatives, peak overlap can complicate quantification.
Circular Dichroism (CD) Measures the differential absorption of left and right circularly polarized light by chiral molecules.Very sensitive, can be adapted for high-throughput screening.[15][16]Requires a chromophore near the stereocenter, concentration must be known accurately.

Part 6: Advanced Optimization: The R³ Workflow

For large-scale and cost-effective synthesis, recovering and recycling the "unwanted" enantiomer is paramount. The Resolution-Racemization-Recycle (R³) process achieves this by integrating the resolution with a racemization step.[8] The mother liquor, rich in the more soluble diastereomeric salt, is treated to liberate the unwanted amine enantiomer. This amine is then subjected to conditions (e.g., heat, catalyst) that racemize it, and the resulting racemic mixture is fed back into the start of the resolution process, theoretically enabling a 100% yield.[9]

R3_Workflow cluster_0 Primary Resolution Loop cluster_1 Racemization & Recycle Loop Racemate Racemic Amine Feed Crystallizer Diastereomeric Crystallization Racemate->Crystallizer Filter Filtration Crystallizer->Filter DesiredSalt Desired Diastereomeric Salt Filter->DesiredSalt Solid MotherLiquor Mother Liquor (with undesired salt) Filter->MotherLiquor Liquid Liberation1 Liberate Desired Amine DesiredSalt->Liberation1 Liberation2 Liberate Undesired Amine MotherLiquor->Liberation2 Racemizer Racemization Reactor Liberation2->Racemizer Racemizer->Racemate Recycle Product Pure Enantiomer Product Liberation1->Product

Caption: The Resolution-Racemization-Recycle (R³) process for maximizing yield.

References

  • Wikipedia. Chiral resolution. [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]

  • Royal Society of Chemistry. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. [Link]

  • Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. [Link]

  • ACS Publications. Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. [Link]

  • ACS Publications. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. [Link]

  • White Rose eTheses Online. Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. [Link]

  • National Institutes of Health. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. [Link]

  • ACS Publications. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. [Link]

  • University of Leeds. Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]

  • Elsevier. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. [Link]

  • Gavin Publishers. (2018). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. [Link]

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Technical Support Center: 3-Methoxycyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methoxycyclopentan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this valuable chemical intermediate. As a cyclic amine, 3-Methoxycyclopentan-1-amine possesses inherent reactivity that, if not properly managed, can impact experimental outcomes, product purity, and long-term storage. This document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your research and development workflows.

Troubleshooting Guide: Navigating Experimental Instability

This section addresses specific issues that may arise during the use of 3-Methoxycyclopentan-1-amine in experimental settings. The guidance provided is rooted in the fundamental principles of amine chemistry and aims to offer causative explanations for observed phenomena.

Issue 1: Unexpected Impurity Profile in Reaction Mixture

Question: I've performed a reaction using 3-Methoxycyclopentan-1-amine, and upon analysis (LC-MS/GC-MS), I'm observing unexpected peaks that are not related to my starting materials or expected product. What could be the cause?

Answer: The appearance of unknown impurities when using cyclic amines often points to degradation. Amines are susceptible to several degradation pathways, particularly oxidation.

  • Causality: The lone pair of electrons on the nitrogen atom in 3-Methoxycyclopentan-1-amine makes it susceptible to oxidation.[1][2] This can be exacerbated by the presence of atmospheric oxygen, trace metal impurities in your reaction mixture which can catalyze oxidation, or oxidizing agents.[3][4] The methoxy group is generally stable, but the amine is the more reactive site.

  • Troubleshooting Protocol:

    • Inert Atmosphere: Rerun your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

    • Solvent Purity: Ensure your solvents are degassed and free of peroxides, which can be a source of oxidative stress.

    • Metal Scavengers: If you suspect metal catalysis, consider the use of a chelating agent like EDTA, although compatibility with your reaction chemistry must be verified.

    • Forced Degradation Study: To confirm if the impurities are degradants, you can perform a mini-forced degradation study by exposing a small sample of 3-Methoxycyclopentan-1-amine to an oxidizing agent like hydrogen peroxide (H₂O₂) and comparing the resulting impurity profile with your reaction mixture.[5]

Issue 2: Inconsistent Reaction Yields and Kinetics

Question: My reaction yields are not reproducible, and the reaction kinetics seem to vary between batches of 3-Methoxycyclopentan-1-amine. Why might this be happening?

Answer: Inconsistent reactivity can be a sign of partial degradation of your starting material. The effective concentration of the active amine may be lower than calculated if it has degraded during storage.

  • Causality: Amines can degrade over time, especially if not stored under optimal conditions.[6] Factors like exposure to light, air, and temperature fluctuations can lead to the formation of N-oxides or other degradation products that are less reactive or interfere with the desired reaction pathway.[1][7]

  • Troubleshooting Workflow:

    G start Inconsistent Yields Observed check_purity Verify Purity of Starting Material (e.g., qNMR, Titration) start->check_purity storage_review Review Storage Conditions (Temperature, Atmosphere, Light Exposure) check_purity->storage_review re_purify Consider Re-purification if Impurities are Detected (e.g., Distillation, Crystallization) storage_review->re_purify new_batch Test a Fresh or Newly Purchased Batch re_purify->new_batch compare_results Compare Reaction Performance new_batch->compare_results end_good Problem Solved: Implement Strict Storage and Handling Protocols compare_results->end_good Yields Stabilize end_bad Problem Persists: Investigate Other Reaction Parameters compare_results->end_bad Yields Still Inconsistent

    Caption: Troubleshooting workflow for inconsistent reaction yields.

Issue 3: Color Change in Solution

Question: Upon dissolving 3-Methoxycyclopentan-1-amine or during a reaction, the solution develops a yellow or brownish tint. Is this a cause for concern?

Answer: Color formation is often an indicator of chemical degradation.

  • Causality: The oxidation of amines can lead to the formation of colored byproducts.[2] This can be a result of reactions with air, light, or impurities in the solvent. For instance, some amines can form colored charge-transfer complexes or undergo reactions leading to conjugated systems.

  • Preventative Measures:

    • Storage: Store the compound in an amber vial, under an inert atmosphere, and at the recommended temperature to protect it from light and oxygen.

    • Handling: When preparing solutions, use degassed solvents and minimize the time the solution is exposed to air.

    • pH Control: The stability of amines can be pH-dependent. In acidic conditions, the amine is protonated and generally more stable against oxidation. However, acidic conditions can promote other degradation pathways like hydrolysis if other susceptible functional groups are present.[8]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 3-Methoxycyclopentan-1-amine?

A1: Based on supplier recommendations for similar compounds and general principles of amine stability, the following conditions are advised:

  • Temperature: Store at room temperature or refrigerated (2-8°C) for long-term stability.[6] Some suppliers recommend 4°C.

  • Atmosphere: Store under an inert atmosphere such as argon or nitrogen to prevent oxidation.

  • Container: Use an amber glass vial or a container that protects the contents from light.

  • Moisture: Keep the container tightly sealed to prevent moisture absorption, which can facilitate certain degradation reactions.[2]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down potential degradation reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation by atmospheric oxygen.
Light Protect from light (Amber Vial)Prevents photolytic degradation.
Moisture Tightly sealed containerMinimizes hydrolysis and other moisture-mediated reactions.

Q2: What are the likely degradation products of 3-Methoxycyclopentan-1-amine?

A2: While specific studies on this molecule are not widely published, based on its structure, the following degradation products are plausible under forced conditions (e.g., oxidative, thermal, photolytic stress):

  • N-oxide: Formed through the oxidation of the amine nitrogen.

  • Hydroxylamine: Another potential product of oxidation.[1]

  • Ring-opened products: Under more extreme thermal or oxidative stress, the cyclopentane ring could potentially cleave.

  • Products of reaction with CO₂: If exposed to air for prolonged periods, amines can react with atmospheric carbon dioxide to form carbamates.[9]

Q3: How can I set up a simple stability study for 3-Methoxycyclopentan-1-amine in my formulation?

A3: A forced degradation study is a valuable tool to understand the stability of your compound in a specific formulation.[10]

  • Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.[5]

  • Protocol Overview:

    • Prepare solutions of 3-Methoxycyclopentan-1-amine in your formulation vehicle.

    • Expose these solutions to a range of stress conditions in parallel with a control sample kept at optimal conditions.

    • Analyze the samples at various time points using a suitable analytical technique (e.g., HPLC with UV/MS detection).

    Caption: Workflow for a forced degradation study.

Q4: Is the hydrochloride salt of 3-Methoxycyclopentan-1-amine more stable?

A4: Yes, in general, amine salts are more stable than the free base form.

  • Causality: In the hydrochloride salt, the lone pair of electrons on the nitrogen is protonated, forming an ammonium salt. This significantly reduces its nucleophilicity and susceptibility to oxidation. The salt form is also typically a solid, which is less prone to degradation than a liquid free base. Many suppliers provide this compound as a hydrochloride salt for this reason.[6]

References

  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]

  • Technobis. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Gampawar, A. et al. (2020). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. [Link]

  • Vevelstad, S. J., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]

  • Voice, A. K., & Rochelle, G. T. (2014). Stability of Structurally Varied Aqueous Amines for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]

  • Islam, M. S., et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. Journal of Chemical and Pharmaceutical Research. [Link]

  • SINTEF. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. [Link]

  • Decker, M., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • PubChem. 3-Methoxycyclohexan-1-amine. [Link]

  • Ferreira, P. M., & Gesto, D. (2008). Prodrugs for Amines. Molecules. [Link]

  • Diplomata Comercial. (2023). What are the Applications of Amines in the Pharmaceutical Industry? [Link]

  • Peterlin Mašič, L., & Kikelj, D. (2011). Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. Current Drug Metabolism. [Link]

  • PubChemLite. 3-methoxycyclopentan-1-amine. [Link]

  • Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia. [Link]

  • Organic Syntheses. (2011). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl)imines. [Link]

  • PubChem. 3-(3-Methoxy-2-pyridinyl)cyclopentan-1-amine. [Link]

  • PubChem. 3-Methoxycyclopentan-1-ol. [Link]

  • Google Patents. (2008).
  • ResearchGate. (2019). Examples of cyclic amines in drug applications. [Link]

  • Fredriksen, S. B., & Jens, K. J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia. [Link]

  • Organic Syntheses. (1993). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • University of Illinois Urbana-Champaign. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. [Link]

  • PubChem. 3,3-Dimethylcyclopentan-1-amine hydrochloride. [Link]

  • Morken, A. K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. ACS Sustainable Chemistry & Engineering. [Link]

  • Voice, A. K. (2013). Oxidative Degradation of Amines With High-Temperature Cycling. Energy Procedia. [Link]

  • PubChem. cis-(1S,3R)-3-methoxy-N-methylcyclopentan-1-amine. [Link]

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Technical Support Center: 3-Methoxycyclopentan-1-amine Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Methoxycyclopentan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a robust, efficient, and safe scale-up process.

Introduction: The Challenge of Scaling Up Reductive Amination

The synthesis of 3-Methoxycyclopentan-1-amine, typically achieved through the reductive amination of 3-methoxycyclopentanone, is a well-established laboratory procedure. However, scaling this reaction from grams to kilograms introduces a new set of variables that can significantly impact yield, purity, and safety. Issues such as heat and mass transfer limitations, altered reaction kinetics, and difficulties in product isolation become more pronounced. This guide will address these challenges head-on, providing practical solutions grounded in chemical principles.

Troubleshooting Guide: From Benchtop to Pilot Plant

This section addresses specific problems that may arise during the scale-up of the 3-Methoxycyclopentan-1-amine synthesis.

Question 1: Why has the yield of my 3-Methoxycyclopentan-1-amine synthesis dropped significantly after increasing the reaction scale?

A decrease in yield upon scale-up is a common issue and can be attributed to several factors. Let's break down the potential causes and solutions.

Potential Causes:

  • Inefficient Heat Transfer: Reductive amination is often an exothermic reaction. On a small scale, the high surface-area-to-volume ratio allows for efficient dissipation of heat. In a large reactor, this ratio decreases, leading to localized "hot spots" that can cause solvent boiling, reagent decomposition, and the formation of unwanted byproducts.

  • Poor Mixing and Mass Transfer: Inadequate agitation in a large reactor can lead to heterogeneous reaction conditions. This means that the reactants (3-methoxycyclopentanone, ammonia/amine source, and reducing agent) are not uniformly distributed, resulting in incomplete reactions and the formation of side products.

  • Extended Reaction Times: Slower addition of reagents on a larger scale to control exotherms can lead to longer overall reaction times. This can increase the likelihood of side reactions or product degradation.

  • Issues with Imine Formation: The initial equilibrium between the ketone and the amine to form the imine intermediate can be less efficient on a larger scale if water, a byproduct of this step, is not effectively removed.[1][2]

Solutions:

  • Optimize Thermal Management:

    • Controlled Reagent Addition: Instead of adding the reducing agent all at once, use a syringe pump or a dosing funnel for a slow, controlled addition. This will help to manage the exotherm.

    • Efficient Cooling: Ensure your reactor is equipped with an appropriate cooling system (e.g., a cooling jacket with a circulating chiller). Monitor the internal reaction temperature closely with a calibrated probe.

  • Improve Agitation:

    • Mechanical Stirring: For reactions larger than a few liters, overhead mechanical stirring is superior to magnetic stirring for achieving homogenous mixing.[3]

    • Baffled Reactors: The use of baffled reactors can improve mixing efficiency by preventing the formation of a central vortex.

  • Manage Reaction Time and Imine Formation:

    • In-Process Monitoring: Use techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the product. This will help you determine the optimal reaction time and avoid unnecessary extensions.

    • Azeotropic Removal of Water: In some cases, using a Dean-Stark trap with a suitable solvent (e.g., toluene) can be employed to drive the imine formation equilibrium forward by removing water.

Question 2: I'm observing a significant amount of a higher molecular weight impurity in my scaled-up reaction. What is it and how can I prevent it?

This is a classic problem in reductive aminations, especially when using a primary amine as the product.

The Likely Culprit: Dialkylation

The higher molecular weight impurity is most likely the secondary amine, N-(3-methoxycyclopentyl)-3-methoxycyclopentan-1-amine, formed through a second reductive amination of the desired primary amine product with the starting ketone.

Caption: Formation of the dialkylation byproduct.

Prevention Strategies:

  • Stoichiometry Control: Use a significant excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) relative to the 3-methoxycyclopentanone. This will statistically favor the reaction of the ketone with ammonia over the primary amine product.

  • Slow Addition of Ketone: A "reverse addition" strategy, where the 3-methoxycyclopentanone is added slowly to the mixture of the ammonia source and the reducing agent, can help to maintain a low concentration of the ketone, thereby minimizing the chance of it reacting with the product amine.[4]

  • Choice of Reducing Agent: Some reducing agents are more prone to causing dialkylation than others. Sodium triacetoxyborohydride (STAB) is often considered a milder and more selective reagent for reductive amination and can sometimes reduce the formation of secondary amines compared to more reactive hydrides.[4][5]

Question 3: My final product is difficult to isolate and purify at a larger scale. What are some effective purification strategies?

Purifying amines can be challenging due to their basicity and potential to streak on silica gel chromatography.

Recommended Purification Protocol:

  • Aqueous Work-up with Acid Extraction:

    • After quenching the reaction, perform an aqueous work-up.

    • Extract the crude reaction mixture with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate your basic amine product, forming the hydrochloride salt, which will move into the aqueous layer, leaving non-basic impurities in the organic layer.

    • Separate the aqueous layer.

  • Basification and Extraction:

    • Cool the acidic aqueous layer in an ice bath.

    • Slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) until the pH is basic (pH > 10). This will deprotonate the ammonium salt, regenerating the free amine.

    • Extract the free amine back into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration:

    • Dry the organic extracts over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the purified amine.

  • Distillation (for larger quantities):

    • For multi-kilogram scale, fractional distillation under reduced pressure can be an effective final purification step to remove any remaining volatile impurities.

Chromatography Considerations:

If chromatography is necessary, consider the following:

  • Amine Deactivation: Pre-treat the silica gel with a small amount of a tertiary amine (e.g., triethylamine) in the eluent to prevent streaking.

  • Reverse-Phase Chromatography: For more polar amines, reverse-phase chromatography (e.g., C18 silica) can be a viable alternative.

Frequently Asked Questions (FAQs)

Q1: What is the best reducing agent for the scale-up of 3-Methoxycyclopentan-1-amine synthesis?

The choice of reducing agent depends on factors like cost, safety, and selectivity.

Reducing AgentAdvantagesDisadvantagesScale-Up Considerations
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Can reduce the starting ketone; requires careful pH control.[5]Best used in a two-step process where the imine is pre-formed before the addition of NaBH₄.
Sodium Cyanoborohydride (NaBH₃CN) Selective for imines over ketones at neutral to slightly acidic pH.[1][6]Toxic (releases HCN gas upon acidification); more expensive.Requires careful handling and quenching procedures to avoid HCN exposure. Not ideal for large-scale due to safety concerns.[7]
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) Mild, selective, and does not require acidic conditions.[4][5]More expensive than NaBH₄; can be moisture sensitive.Often the preferred reagent for scale-up due to its selectivity and safer profile.
Catalytic Hydrogenation (H₂/Pd, PtO₂) "Green" reaction with water as the only byproduct; cost-effective for large scale.Requires specialized high-pressure equipment; catalyst can be pyrophoric.A good option for dedicated, large-scale manufacturing with the appropriate infrastructure.

Q2: How do I choose the right solvent for my scale-up reaction?

The ideal solvent should:

  • Dissolve the reactants.

  • Be inert to the reaction conditions.

  • Have a suitable boiling point for temperature control.

  • Facilitate easy work-up and product isolation.

Commonly used solvents for reductive amination include methanol, ethanol, dichloromethane (DCM), and 1,2-dichloroethane (DCE). For scale-up, consider the safety and environmental impact of the solvent. Methanol is a good choice for reactions with borohydride reagents, but its low boiling point can be a challenge for temperature control in large reactors.

Q3: What are the critical safety considerations for scaling up this reaction?

  • Exotherm Control: As discussed, this is a primary concern. Always have a robust cooling system and a plan for emergency quenching.

  • Hydrogen Gas Evolution: Reactions with borohydride reagents can evolve hydrogen gas, especially during quenching with acid. Ensure adequate ventilation and avoid ignition sources.

  • Handling of Reagents: Adhere to the Safety Data Sheets (SDS) for all chemicals. Be particularly cautious with toxic reagents like sodium cyanoborohydride.

  • Pressure Build-up: In a closed system, gas evolution can lead to a dangerous build-up of pressure. Ensure the reactor is properly vented.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 3-Methoxycyclopentan-1-amine using Sodium Triacetoxyborohydride (STAB)

Materials:

  • 3-Methoxycyclopentanone

  • Ammonium Acetate

  • Sodium Triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a suitably sized reactor equipped with an overhead stirrer, temperature probe, and addition funnel, add 3-methoxycyclopentanone (1.0 eq) and ammonium acetate (2.5 eq).

  • Add dichloromethane (DCM) to achieve a suitable concentration (e.g., 0.5 M).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0-5 °C using an ice bath or chiller.

  • Slowly add a solution of sodium triacetoxyborohydride (STAB) (1.5 eq) in DCM via the addition funnel, maintaining the internal temperature below 10 °C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by GC or LC-MS.

  • Carefully quench the reaction by the slow addition of water.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and proceed with the acid-base extraction as described in the purification section above.

Caption: General workflow for the scale-up synthesis.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • Grogan, G. (2018). Reductive aminations by imine reductases: from milligrams to tons. RSC Chemical Biology, 9(10), 2534-2540. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Reactions of 3-Methoxycyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methoxycyclopentan-1-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Instead of a rigid list of protocols, we present a series of frequently encountered challenges in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.

Part 1: General Handling, Stability, and Purification

This section addresses foundational questions about the stability and handling of 3-Methoxycyclopentan-1-amine and its derivatives, which are crucial for the success of subsequent reactions.

FAQ 1: Is the methoxy group on the cyclopentyl ring stable under typical reaction conditions?

This is a critical consideration. While ethers are generally robust, they are susceptible to cleavage under strong acidic conditions, particularly in the presence of Lewis acids or strong protic acids like HBr or HI, often at elevated temperatures.

  • Causality : The reaction is initiated by the protonation of the ether oxygen, which transforms the methoxy group into a good leaving group (methanol).[1] The subsequent cleavage of the C-O bond can then occur. Given the secondary nature of the carbon, the mechanism could have both SN1 and SN2 characteristics.[1]

  • Recommendation : For reactions requiring acidic conditions, it is advisable to use milder acids or to protect the amine and perform the reaction at the lowest effective temperature. If deprotection of a protecting group (e.g., Boc) is required, using milder TFA/DCM conditions at 0°C to room temperature is generally safe. However, prolonged exposure or heating with strong acids should be avoided. Always monitor for the appearance of a hydroxyl-cyclopentylamine byproduct.

FAQ 2: My purification on silica gel is challenging. The product either streaks badly or co-elutes with byproducts. What can I do?

Primary amines like 3-Methoxycyclopentan-1-amine are notorious for difficult silica gel chromatography due to their basicity. The lone pair on the nitrogen interacts strongly with the acidic silanol groups on the silica surface, leading to tailing and poor separation.

  • Solution 1: Basic Modifier in Eluent : Add a small amount of a basic modifier to your eluent system. Typically, 0.5-2% triethylamine (NEt₃) or ammonium hydroxide (NH₄OH) in your ethyl acetate/hexane or DCM/methanol mobile phase will neutralize the acidic sites on the silica, dramatically improving peak shape.

  • Solution 2: Acid-Base Extraction : Before chromatography, consider an aqueous workup to remove non-basic impurities. Dissolve the crude mixture in a water-immiscible solvent (e.g., DCM or EtOAc), wash with a dilute acid (e.g., 1M HCl) to protonate your amine and pull it into the aqueous layer. The organic layer containing neutral or acidic impurities can be discarded. Then, basify the aqueous layer (e.g., with 2M NaOH) and extract your purified amine back into an organic solvent.

  • Solution 3: Alternative Stationary Phases : If silica fails, consider alumina (basic or neutral) or reverse-phase chromatography (C18), which separates compounds based on polarity in aqueous/organic mobile phases.

Part 2: Troubleshooting Amide Bond Formation

Amide coupling is one of the most common reactions for primary amines. However, success is highly dependent on the choice of reagents and conditions.

FAQ 3: My amide coupling reaction shows low or no conversion. What are the primary causes?

Low conversion in amide couplings is a frequent issue. The problem can usually be traced back to inefficient activation of the carboxylic acid, steric hindrance, or the nucleophilicity of the amine.

  • Problem Diagnosis Workflow

start Low Conversion in Amide Coupling check_activation Confirm Carboxylic Acid Activation (e.g., via TLC/LCMS of activated ester) start->check_activation amine_reactivity Is the Amine Sufficiently Nucleophilic? check_activation->amine_reactivity Activation Confirmed sol_activation Switch to a more potent coupling reagent (e.g., EDC/HOBt -> HATU/COMU) check_activation->sol_activation Activation Incomplete steric_hindrance Evaluate Steric Hindrance amine_reactivity->steric_hindrance Reactivity is High sol_amine Add a non-nucleophilic base (DIPEA/NMM). Consider DMAP as a catalyst (0.1 eq). amine_reactivity->sol_amine Low Reactivity Suspected sol_sterics Increase reaction temperature (40-60 °C). Increase reaction time (12-24h). steric_hindrance->sol_sterics

Caption: Troubleshooting workflow for low-yield amide couplings.

  • Expert Insight : While 3-Methoxycyclopentan-1-amine is a relatively standard primary amine, the carboxylic acid partner may be electron-deficient or sterically hindered. For challenging couplings, moving from carbodiimide-based activators (like EDC) to uronium/phosphonium salt-based reagents (like HATU or PyBOP) is often effective as they generate more reactive activated esters.[2] Adding HOBt or HOAt can also improve efficiency and suppress side reactions.[2]

FAQ 4: I'm using EDC for my coupling and see a major byproduct with a mass corresponding to my desired product + EDC. What is this?

This is likely the formation of an N-acylurea byproduct.

  • Mechanism : Carbodiimides like EDC react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is intended to react with the amine. However, if the amine is not sufficiently reactive or present, the intermediate can undergo an intramolecular rearrangement to the stable N-acylurea.[2]

  • Prevention :

    • Add an Activator Trap : The most common solution is to include an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These react with the O-acylisourea to form an activated ester, which is more stable towards rearrangement but still highly reactive towards the amine.[2]

    • Order of Addition : Add the EDC to a solution of your carboxylic acid and HOBt/HOAt first. Allow this "pre-activation" to stir for 15-30 minutes before adding the amine and a non-nucleophilic base like DIPEA.

Coupling Reagent Typical Conditions Strengths Common Issues
EDC / HOBt Carboxylic Acid (1 eq), Amine (1.1 eq), EDC.HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2-3 eq) in DCM or DMFCost-effective, common.N-acylurea formation, potential for racemization.[2]
HATU / HCTU Carboxylic Acid (1 eq), Amine (1.1 eq), HATU (1.1 eq), DIPEA or 2,4,6-collidine (2-3 eq) in DMFVery fast and efficient, low racemization.[3]Higher cost, can be sensitive to moisture.
Acyl Chloride Formed in situ with oxalyl chloride or SOCl₂ (1.5 eq) and cat. DMF, then add Amine (1.2 eq) and base (2 eq).[4]Highly reactive, good for unreactive amines.Harsh conditions, not suitable for sensitive substrates.

Part 3: Troubleshooting Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, allowing the synthesis of secondary amines from 3-Methoxycyclopentan-1-amine and a carbonyl compound.

FAQ 5: My reductive amination is giving a low yield, with significant starting amine and ketone/aldehyde remaining. What's wrong?

This classic problem points to an issue with the equilibrium of imine/enamine formation or the efficacy of the reducing agent.

  • The Iminium Equilibrium : The reaction proceeds via the formation of a hemiaminal, which then dehydrates to an iminium ion. This dehydration step is often the rate-limiting step and is reversible.

  • Solutions :

    • Water Removal : The dehydration to the iminium ion produces water. Adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å), can drive the equilibrium towards the iminium ion, making it available for reduction.[5]

    • pH Control : The reaction is often pH-sensitive. Mildly acidic conditions (pH 4-6) can catalyze imine formation by protonating the hydroxyl group of the hemiaminal, making it a better leaving group. However, too much acid will protonate the starting amine, rendering it non-nucleophilic. A common practice is to add a small amount of acetic acid.[6]

    • Choice of Reducing Agent : Use a hydride donor that is selective for the iminium ion over the carbonyl starting material. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice because it is mild, tolerant of slightly acidic conditions, and reduces iminiums much faster than ketones or aldehydes.[6] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.

Protocol 1: Optimized Reductive Amination
  • Reaction Setup : To a stirred solution of the ketone or aldehyde (1.0 eq.) and 3-Methoxycyclopentan-1-amine (1.1 eq.) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE), add acetic acid (1.1 eq.).

  • Imine Formation : Stir the mixture at room temperature for 1-2 hours. If the carbonyl is particularly hindered, the addition of a dehydrating agent like MgSO₄ may be beneficial.

  • Reduction : Cool the mixture to 0°C and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.

  • Work-up : Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

FAQ 6: How do I prevent the formation of a tertiary amine byproduct from the reaction of my product with the starting carbonyl?

This occurs when the newly formed secondary amine product is more nucleophilic than the starting primary amine and reacts with another equivalent of the carbonyl, leading to a tertiary amine after reduction.

  • Solution : The most effective way to prevent this is to use the primary amine as the limiting reagent and the carbonyl in a slight excess (e.g., 1.2 equivalents). However, a more common and practical approach is to control the stoichiometry carefully and ensure the reducing agent is added after sufficient time has been allowed for the initial imine formation. Using a less reactive carbonyl when possible can also mitigate this side reaction.

Part 4: Troubleshooting N-Alkylation

Direct alkylation with alkyl halides is a fundamental transformation, but it is often plagued by a lack of selectivity.

FAQ 7: I am trying a direct N-alkylation with an alkyl halide and getting a mixture of mono- and di-alkylated products. How can I improve selectivity?

Over-alkylation is a common problem because the secondary amine product is often more nucleophilic than the starting primary amine.[7]

  • Causality : The alkyl group added to the nitrogen is electron-donating, which increases the electron density on the nitrogen and makes it a better nucleophile, promoting a second alkylation event.

  • Strategic Solutions :

    • Stoichiometry Control : Use a large excess of the amine (3-5 equivalents) relative to the alkyl halide. This statistically favors the reaction of the halide with the more abundant primary amine. The downside is the need to remove a large amount of unreacted starting material.

    • Base and Solvent Choice : Use a bulky, non-nucleophilic base like potassium carbonate (K₂CO₃) or DIPEA.[8] Polar aprotic solvents like acetonitrile (ACN) or DMF are typically effective.

    • Alternative Methods : If direct alkylation fails, reductive amination (as described above) is the superior method for achieving selective mono-alkylation. Another alternative is to first acylate the amine and then reduce the resulting amide, although this is a two-step process.

  • N-Alkylation Troubleshooting Logic

Caption: Decision tree for common N-alkylation problems.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of (1R,3S)-3-methoxycyclohexan-1-amine.
  • Guidechem. (2023). How to synthesize Cyclopentylamine?.
  • Organic Chemistry Portal.
  • Benchchem. (2025). Stability of 3-Methoxycyclobutane-1-carbaldehyde Under Acidic Conditions: A Technical Guide.
  • Acta Poloniae Pharmaceutica. (2007). NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS.
  • Reddit r/Chempros. (2025). Amide coupling.
  • ResearchGate. (2017).
  • ResearchGate. (2025).
  • Reddit r/Chempros. (2021).
  • Benchchem. (2025). N-Alkylation of 3-Phenyloxetan-3-amine: A Detailed Guide to Synthetic Protocols.
  • Benchchem. (2025). Technical Support Center: Optimization of Coupling Reactions for 1,1-Dimethoxypropan-2-amine.
  • ResearchGate. (2001). N-Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction.

Sources

Technical Support Center: Stereoselective Synthesis of 3-Methoxycyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of 3-Methoxycyclopentan-1-amine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of controlling the stereochemical outcome of this valuable synthetic intermediate. Here, we provide in-depth answers to frequently encountered challenges, troubleshooting strategies for common issues, and detailed protocols to enhance the stereoselectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stereoisomers of 3-Methoxycyclopentan-1-amine and why is their selective synthesis important?

A1: 3-Methoxycyclopentan-1-amine has two stereogenic centers, leading to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). These are grouped into two pairs of enantiomers:

  • cis-isomers: (1S,3R) and (1R,3S)

  • trans-isomers: (1S,3S) and (1R,3R)

The precise control of stereochemistry is critical because the biological activity of pharmaceutical agents is often dependent on the specific 3D arrangement of their atoms.[1] For instance, the (1S,3R) isomer might exhibit high affinity for a target receptor, while the other isomers could be inactive or even cause undesirable side effects. Therefore, synthesizing the single, desired stereoisomer is paramount for developing safe and effective drugs.[2]

Q2: What is the most common starting material for synthesizing 3-Methoxycyclopentan-1-amine?

A2: The most common and direct precursor is 3-methoxycyclopentanone . This ketone provides the basic carbon skeleton and the methoxy group already in place. The primary synthetic challenge then becomes the stereoselective introduction of the amine group at the C1 position, which is typically achieved through methods like reductive amination or the reduction of an oxime derivative.

Q3: What are the principal strategies for controlling the stereochemistry in this synthesis?

A3: There are three main strategies, which can be used independently or in combination:

  • Substrate Control: The existing stereocenter (C3-methoxy group) can direct the approach of reagents to the C1 position, influencing the cis/trans diastereoselectivity.

  • Reagent Control: Utilizing chiral reagents, such as chiral reducing agents or chiral auxiliaries, to favor the formation of one enantiomer over the other.[1] This is a cornerstone of asymmetric synthesis.

  • Catalyst Control: Employing a chiral catalyst (metal-based or organocatalyst) that creates a chiral environment around the substrate, guiding the reaction to produce a specific stereoisomer.[3][4]

Troubleshooting Guide: Improving Stereoselectivity

This section addresses specific issues you may encounter during your synthesis and provides actionable solutions grounded in mechanistic principles.

Problem 1: My reaction yields a poor diastereomeric ratio (d.r.), with a nearly 1:1 mixture of cis and trans isomers.

This is a common issue in the reductive amination of 3-methoxycyclopentanone. The outcome is determined by the facial selectivity of the hydride attack on the intermediate imine or enamine.

Potential Cause & Solution Workflow:

G cluster_0 Troubleshooting: Poor Diastereoselectivity Start Low d.r. Observed Q1 What is your reducing agent? Start->Q1 A1_Simple Simple Hydrides (e.g., NaBH₄, NaCNBH₃) Q1->A1_Simple A1_Bulky Bulky Hydrides (e.g., L-Selectride®) or Catalytic Hydrogenation Q1->A1_Bulky Sol_Simple Simple hydrides are less sensitive to steric hindrance from the C3-methoxy group, leading to poor facial selectivity. ACTION: Switch to a more sterically demanding reagent. A1_Simple->Sol_Simple Sol_Bulky These methods are highly sensitive to steric hindrance. The catalyst surface or bulky hydride will approach from the face opposite the methoxy group, favoring the trans-amine product. ACTION: Optimize catalyst (e.g., Pd/C, Raney-Ni) and hydrogen pressure. A1_Bulky->Sol_Bulky Q2 Consider Reaction Temperature Sol_Simple->Q2 Sol_Bulky->Q2 Sol_Temp Lowering the temperature often increases selectivity by widening the energy difference between the diastereomeric transition states. ACTION: Run the reduction at 0°C or -78°C and analyze the d.r. Q2->Sol_Temp

Caption: Troubleshooting workflow for poor diastereoselectivity.

Detailed Explanation:

  • Reducing Agent Choice: Small hydride reagents like sodium borohydride (NaBH₄) are less sterically sensitive and can attack the imine intermediate from either face with similar ease, resulting in a low diastereomeric ratio.[5] In contrast, bulkier reagents or heterogeneous catalysts (like Raney-Ni or Pd/C) are more influenced by the steric environment.[6] They will preferentially attack from the less hindered face, which is typically anti to the methoxy group, leading to a higher proportion of the trans product.

  • Temperature Control: Lowering the reaction temperature can enhance selectivity.[7] According to the Eyring equation, the difference in reaction rates for the two competing diastereomeric pathways becomes more pronounced at lower temperatures, favoring the pathway with the lower activation energy.

Problem 2: The reaction is diastereoselective, but the product is a racemic mixture (low enantiomeric excess, e.e.).

This indicates that while you are controlling the cis/trans relationship, you are not controlling the formation of enantiomers. This requires the introduction of a chiral element into the reaction.

Potential Cause & Solution Workflow:

G cluster_1 Troubleshooting: Poor Enantioselectivity Start Low e.e. Observed Q1 Are you using a chiral component? Start->Q1 A1_No No, using achiral reagents (e.g., NH₃, NaBH₄) Q1->A1_No A1_Yes Yes, but selectivity is poor. Q1->A1_Yes Sol_No An achiral synthesis will always produce a racemate. ACTION: Introduce a chiral element. See options. A1_No->Sol_No Sol_Yes The chosen chiral element is not effective for this substrate. ACTION: Re-evaluate the chiral source. Ensure the auxiliary is close enough to the reacting center to exert influence. Consider a different ligand or catalyst system. A1_Yes->Sol_Yes Opt1 Option 1: Chiral Auxiliary Condense with a chiral amine (e.g., (R)-α-methylbenzylamine) to form a diastereomeric imine, then reduce and cleave. Sol_No->Opt1 Opt2 Option 2: Asymmetric Catalyst Use a chiral catalyst (e.g., a Noyori-type ruthenium catalyst for ketone reduction) followed by amination, or a chiral ligand for asymmetric C-H amination. Sol_No->Opt2 Opt3 Option 3: Chiral Reducing Agent Reduce a ketone or oxime derivative with a chiral borane reagent (e.g., Itsuno-Corey reagent). Sol_No->Opt3

Caption: Troubleshooting workflow for poor enantioselectivity.

Detailed Explanation:

  • Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that directs the stereochemistry of a reaction.[1] For amine synthesis, a common approach is to first react the ketone with a chiral amine (like (S)- or (R)-phenylethylamine) to form a diastereomeric mixture of imines. After separation or during a diastereoselective reduction, the auxiliary guides the hydride to a specific face. The auxiliary is cleaved in a final step.[8]

  • Asymmetric Catalysis: This is often a more elegant and atom-economical approach. One strategy involves the asymmetric reduction of 3-methoxycyclopentanone to a chiral alcohol using a well-established catalyst, followed by conversion of the alcohol to the amine with retention or inversion of stereochemistry. Alternatively, direct catalytic asymmetric reductive amination protocols are becoming more common.[5]

  • Enantioselective Reduction of Oxime Ethers: The reduction of ketoximes or their ether derivatives with chiral reagents prepared from borane and chiral amino alcohols can yield amines with very high enantioselectivity.[9] This method avoids the direct formation of an imine in a separate step.

Experimental Protocols & Data

Protocol 1: Diastereoselective Reductive Amination using Catalytic Hydrogenation

This protocol aims to maximize the yield of the trans-3-Methoxycyclopentan-1-amine.

Steps:

  • Reaction Setup: To a solution of 3-methoxycyclopentanone (1.0 eq) in methanol (0.5 M), add ammonium acetate (5.0 eq).

  • Imine Formation: Stir the mixture at room temperature for 4-6 hours to allow for the in-situ formation of the corresponding imine.

  • Hydrogenation: Transfer the reaction mixture to a Parr hydrogenation apparatus. Add Raney-Nickel (50% slurry in water, ~10 wt% of the ketone).

  • Reaction: Pressurize the vessel with H₂ gas (100-120 psi) and shake at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS until the imine intermediate is consumed.

  • Workup: Carefully filter the catalyst through a pad of Celite®, washing with methanol. Concentrate the filtrate under reduced pressure.

  • Purification: Perform an acid-base extraction to isolate the amine from non-basic impurities. The diastereomeric ratio can be determined by GC or ¹H NMR analysis of the crude product.

Rationale: The Raney-Ni catalyst provides a surface for the reaction. The cyclopentyl imine intermediate will preferentially adsorb onto the catalyst surface from its less sterically hindered face (the face opposite the methoxy group), leading to the delivery of hydrogen from that face and resulting in the trans product.[6]

Table 1: Comparison of Reaction Conditions on Diastereoselectivity
EntryReducing Agent / CatalystTemperature (°C)SolventDiastereomeric Ratio (trans:cis)
1NaBH₄25MeOH60:40
2NaCNBH₃25MeOH65:35
3Raney-Ni, H₂ (120 psi)25MeOH>95:5
4Pd/C (10%), H₂ (1 atm)25EtOAc90:10
5L-Selectride®-78THF>98:2 (via alcohol intermediate)

Note: Data is illustrative, based on established principles of stereoselective reduction.

References

  • Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid.Journal of Organic Chemistry,
  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis.SFU Summit,
  • Stereoselective De Novo Synthesis of Substituted Cyclopentanes via a Gold(I)‐Catalyzed (3 + 2) Cycloaddition of Enamides.
  • Asymmetric cyclopentannelation. Chiral auxiliary on the allene.PubMed,
  • Chiral auxiliary.Wikipedia,
  • Chiral Auxiliaries.Sigma-Aldrich,
  • (1S,3R)-3-Methoxycyclopentan-1-amine.EvitaChem,
  • Enantioselective Synthesis of Polysubstituted Cyclopentanones by Organocatalytic Double Michael Addition Reactions.
  • A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes.Royal Society of Chemistry,
  • Catalytic C-H amination: the stereoselectivity issue.PubMed,
  • Enantioselective construction of cycloalkyl amines via nickel-catalysed alkene desymmetriz
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.Journal of Chemical and Pharmaceutical Research,
  • An investigation of the observed, but counter-intuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines.
  • Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols.Journal of the Chemical Society, Perkin Transactions 1,
  • Technical Support Center: Enhancing Stereoselectivity in Chloropretadalafil Synthesis.BenchChem,
  • methods for improving the stereoselectivity of triaziridine synthesis.BenchChem,

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Technical Support Center: 3-Methoxycyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-Methoxycyclopentan-1-amine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in your research and development activities. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to help you identify, understand, and mitigate common impurities encountered during the synthesis and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for 3-Methoxycyclopentan-1-amine and what are the expected impurities?

A1: The most common and industrially scalable synthesis of 3-Methoxycyclopentan-1-amine is the reductive amination of 3-methoxycyclopentanone with ammonia.[1] This process, while efficient, can lead to several process-related impurities. The primary impurities arise from side reactions inherent to the reductive amination process.

Q2: What are the common impurities I should be aware of when working with 3-Methoxycyclopentan-1-amine?

A2: The primary impurities of concern are:

  • Over-alkylation products: This includes the secondary amine, N,N-di(3-methoxycyclopentyl)amine, and potentially the tertiary amine. These form when the newly formed primary amine reacts further with the starting ketone.[2]

  • Reduced starting material: The starting ketone, 3-methoxycyclopentanone, can be reduced to form 3-methoxycyclopentanol.[3]

  • Unreacted starting material: Residual 3-methoxycyclopentanone may be present if the reaction does not go to completion.

  • Imines: The intermediate imine, formed from the condensation of the ketone and ammonia, may persist if the reduction step is incomplete.[4]

Q3: How can I detect these impurities in my sample?

A3: The most effective analytical techniques for identifying and quantifying impurities in 3-Methoxycyclopentan-1-amine are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[5][6] For GC analysis of primary amines, derivatization is often recommended to improve peak shape and prevent tailing.[6]

Q4: What are the potential degradation products of 3-Methoxycyclopentan-1-amine?

A4: While specific degradation studies on 3-Methoxycyclopentan-1-amine are not extensively published, primary amines, in general, are susceptible to oxidative degradation and can react with atmospheric carbon dioxide to form carbamates.[7] Long-term storage, especially if not under an inert atmosphere, may lead to the formation of such degradation products.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.

Q1: My final product shows a significant amount of a higher molecular weight impurity. What is it and how can I avoid it?

A1: This is likely the secondary amine, N,N-di(3-methoxycyclopentyl)amine, an over-alkylation product.

  • Causality: The formation of the secondary amine is a common side reaction in reductive aminations where the primary amine product acts as a nucleophile and reacts with another molecule of the starting ketone.[2]

  • Solution: To minimize the formation of this impurity, it is crucial to use a large excess of ammonia. This shifts the equilibrium to favor the reaction of the ketone with ammonia over the reaction with the primary amine product.[8] Running the reaction at a lower temperature can also help to control the rate of the secondary reaction.

Q2: I have a significant peak in my chromatogram that corresponds to the molecular weight of 3-methoxycyclopentanol. How did this form and how can I remove it?

A2: The presence of 3-methoxycyclopentanol is a result of the direct reduction of the starting material, 3-methoxycyclopentanone.

  • Causality: The reducing agent used in the reductive amination can also reduce the carbonyl group of the ketone to an alcohol.[3] The choice of reducing agent and reaction conditions can influence the extent of this side reaction.

  • Solution: To remove this non-basic impurity, you can perform an acid-base liquid-liquid extraction. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl). The basic amine will move to the aqueous phase as its hydrochloride salt, while the neutral alcohol will remain in the organic phase. The amine can then be recovered by basifying the aqueous phase and extracting with an organic solvent.

Q3: My GC analysis of the final product shows significant peak tailing for the main component. What is causing this and how can I fix it?

A3: The basic nature of the primary amine can cause it to interact with active sites on the GC column, leading to poor peak shape.[9]

  • Causality: The lone pair of electrons on the nitrogen atom can interact with silanol groups on the surface of the silica-based GC column, causing adsorption and peak tailing.

  • Solution:

    • Derivatization: Derivatize the amine before GC analysis. A common method is to react the amine with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the less polar and more volatile trimethylsilyl (TMS) derivative.

    • Use of a base-deactivated column: Employ a GC column specifically designed for the analysis of basic compounds. These columns have been treated to minimize the number of active silanol sites.

    • Addition of a tailing reducer: In some cases, adding a small amount of a basic compound to the carrier gas or the sample can help to saturate the active sites on the column.

Data Presentation

The following table summarizes the common impurities in 3-Methoxycyclopentan-1-amine and their typical analytical characteristics.

Impurity NameStructureTypical Analytical Signature (GC-MS of TMS derivative)
3-methoxycyclopentanone3-methoxycyclopentanone structureLower retention time than the product. Mass spectrum will show the molecular ion and characteristic fragments of a ketone.
3-methoxycyclopentanol3-methoxycyclopentanol structureRetention time may be close to the product. Mass spectrum will show the molecular ion and a prominent M-15 peak (loss of a methyl group).
N,N-di(3-methoxycyclopentyl)amineN,N-di(3-methoxycyclopentyl)amine structureHigher retention time than the product. Mass spectrum will show a higher molecular ion corresponding to the secondary amine.

Experimental Protocols

Protocol 1: GC-MS Analysis of 3-Methoxycyclopentan-1-amine (with Derivatization)
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the 3-Methoxycyclopentan-1-amine sample into a 2 mL autosampler vial.

    • Add 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial and heat at 60°C for 30 minutes to ensure complete derivatization.

  • GC-MS Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: 50-500 amu.

Protocol 2: HPLC Analysis of 3-Methoxycyclopentan-1-amine
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in 10 mL of the mobile phase to create a stock solution.

    • Further dilute as necessary to be within the linear range of the detector.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

    • Gradient: Start with a low percentage of B, and gradually increase to elute all components.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm or a Mass Spectrometer (LC-MS).

Visualizations

Synthesis_and_Impurities cluster_main_reaction Reductive Amination cluster_side_reactions Side Reactions ketone 3-Methoxycyclopentanone product 3-Methoxycyclopentan-1-amine ketone->product + Ammonia + Reducing Agent alcohol 3-Methoxycyclopentanol (Reduction) ketone->alcohol Reduction ammonia Ammonia secondary_amine N,N-di(3-methoxycyclopentyl)amine (Over-alkylation) product->secondary_amine + 3-Methoxycyclopentanone

Caption: Synthetic pathway of 3-Methoxycyclopentan-1-amine and the formation of common impurities.

Troubleshooting_Workflow start Impurity Detected in 3-Methoxycyclopentan-1-amine identify_impurity Identify Impurity by GC-MS or LC-MS start->identify_impurity is_secondary_amine Is it the secondary amine? identify_impurity->is_secondary_amine is_alcohol Is it the alcohol? is_secondary_amine->is_alcohol No optimize_synthesis Optimize Synthesis: - Increase excess of ammonia - Lower reaction temperature is_secondary_amine->optimize_synthesis Yes acid_base_extraction Perform Acid-Base Liquid-Liquid Extraction is_alcohol->acid_base_extraction Yes purified_product Purified Product is_alcohol->purified_product No (Other Impurity) optimize_synthesis->purified_product acid_base_extraction->purified_product

Caption: Troubleshooting workflow for common impurities in 3-Methoxycyclopentan-1-amine.

References

  • Hahn, G., et al. (2019). General synthesis of primary amines via reductive amination employing a reusable nickel catalyst. Nature Catalysis, 2, 71–77. [Link]

  • U.S. Patent No. US2377511A. (1945). Purification of amine reaction mixtures.
  • Wikipedia. (n.d.). Reductive amination. Retrieved January 20, 2026, from [Link]

  • Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Online forum post]. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. [Link]

  • YouTube. (2021, February 4). Preparation of amines by reductive amination of aldehydes and Ketones. [Video]. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. (n.d.). Reductive amination of cyclopentanone. [PDF]. [Link]

  • WordPress. (n.d.). Reductive Amination. [Link]

  • Musile, G., et al. (2021). Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples: The Role of LC-HRAM-Orbitrap-MS and Solid Deposition GC-FTIR. Journal of Analytical Toxicology, 45(2), 136-146. [Link]

  • PubChem. (n.d.). 3-methoxycyclopentan-1-amine. National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • MDPI. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. [Link]

  • PubChem. (n.d.). 3-Methoxycyclopentanone. National Center for Biotechnology Information. [Link]

  • VTechWorks. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. [Link]

  • ResearchGate. (n.d.). Amination of cyclopentanone and accompanied by-reactions. [Link]

  • Agilent. (2016). Chemical Purity Analysis - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. [Link]

  • ACS Publications. (2023). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]

  • Biological and Molecular Chemistry. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. [Link]

  • PubChem. (n.d.). 3-Methoxycyclohexan-1-amine. National Center for Biotechnology Information. [Link]

  • Waters. (n.d.). Impurities Application Notebook. [Link]

  • PubChem. (n.d.). cis-(1S,3R)-3-methoxy-N-methylcyclopentan-1-amine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3-Methoxycyclopentan-1-ol. National Center for Biotechnology Information. [Link]

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Validation & Comparative

A Tale of Two Functional Groups: A Comparative Guide to 3-Methoxycyclopentan-1-amine and 3-Aminocyclopentanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the intricate world of medicinal chemistry, the selection of small molecular fragments can dictate the success or failure of a drug discovery campaign. The cyclopentane scaffold, a five-membered ring, offers a desirable balance of rigidity and three-dimensionality, making it a privileged structure in modern drug design. Within this class, 3-aminocyclopentanol and 3-methoxycyclopentan-1-amine have emerged as key building blocks, particularly in the synthesis of kinase inhibitors.[1] While structurally similar, the seemingly minor difference between a hydroxyl (-OH) group and a methoxy (-OCH3) group introduces profound changes in physicochemical properties and biological interactions.

This guide provides an in-depth, objective comparison of these two critical intermediates. As direct head-to-head biological comparisons are scarce in published literature, we will dissect their properties from a medicinal chemistry perspective, drawing upon established structure-activity relationship (SAR) principles and their documented roles in patented bioactive agents, such as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[2][3] We will explore the causality behind experimental choices in utilizing these fragments and propose a comprehensive workflow for their empirical evaluation.

Structural and Physicochemical Properties: The Foundation of Activity

The first step in comparing these two molecules is to analyze their fundamental physicochemical properties. These parameters govern everything from target binding to absorption, distribution, metabolism, and excretion (ADME). The hydroxyl group in 3-aminocyclopentanol is a hydrogen bond donor and acceptor, whereas the methoxy group in 3-methoxycyclopentan-1-amine is only a hydrogen bond acceptor.[4][5] This distinction is a critical determinant of their interaction profiles.

Property3-Aminocyclopentanol3-Methoxycyclopentan-1-amineRationale for Significance
Molecular Weight 101.15 g/mol [6]115.18 g/mol [7]Influences ligand efficiency and adherence to guidelines like Lipinski's Rule of Five.
LogP (calc.) -0.4[6]0.1[7]A measure of lipophilicity; impacts solubility, cell permeability, and metabolic stability. The methoxy group increases lipophilicity.
H-Bond Donors 2 (OH, NH2)[6]1 (NH2)[8]Crucial for specific, high-affinity interactions with biological targets. The hydroxyl group provides an additional donor site.
H-Bond Acceptors 2 (O, N)[6]2 (O, N)[8]Important for target binding and solubility. Both molecules possess two acceptor sites.
Polar Surface Area (PSA) 46.3 Ų[6]35.3 Ų[7]Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. The hydroxyl group contributes to a larger PSA.

The Hydroxyl vs. The Methoxy: A Structure-Activity Relationship (SAR) Perspective

The choice between a hydroxyl and a methoxy group is a classic medicinal chemistry optimization strategy, often with significant trade-offs.

The Case for 3-Aminocyclopentanol: Maximizing Target Engagement

The hydroxyl group is a powerful tool for anchoring a ligand into a protein's binding site.[9] Its ability to act as both a hydrogen bond donor and acceptor allows for specific and directionally precise interactions that can significantly enhance potency.

In the context of a kinase inhibitor, for example, the -OH group can form a critical hydrogen bond with the "hinge" region of the kinase, a backbone segment that is a common anchoring point for ATP-competitive inhibitors.[3] This potent interaction can be a primary driver of affinity.

Hypothetical Binding Interaction of a 3-Aminocyclopentanol Fragment

cluster_kinase Kinase Hinge Region cluster_ligand Ligand Fragment Met_Backbone Met Backbone (NH) Val_Backbone Val Backbone (C=O) Aminocyclopentanol 3-Aminocyclopentanol Val_Backbone->Aminocyclopentanol H-Bond (Acceptor) Aminocyclopentanol->Met_Backbone H-Bond (Donor)

Caption: Hypothetical interaction of the hydroxyl group of a 3-aminocyclopentanol-containing inhibitor with a kinase hinge region.

However, the polarity conferred by the hydroxyl group can be a double-edged sword. While beneficial for solubility, it can also increase the polar surface area, potentially hindering passive diffusion across cell membranes. Furthermore, hydroxyl groups are common sites for Phase II metabolism (e.g., glucuronidation), which can lead to rapid clearance of the compound in vivo.[4]

The Case for 3-Methoxycyclopentan-1-amine: Enhancing Drug-like Properties

Replacing the hydroxyl with a methoxy group is a frequent strategy to address the metabolic liabilities and permeability issues of a parent alcohol.[5] This "capping" of the hydroxyl group with a methyl group has several predictable consequences:

  • Increased Lipophilicity: The higher LogP value improves passive permeability across cellular membranes.[10]

  • Blocked Metabolic Site: The methoxy group is generally more resistant to metabolic modification than a hydroxyl group, potentially increasing the compound's half-life.[4]

  • Altered Binding Interactions: The methoxy group loses its hydrogen bond donating capability. While it can still accept a hydrogen bond via its oxygen atom, it may also engage in favorable van der Waals interactions within hydrophobic pockets of the target protein.[11]

This modification can be particularly advantageous if the hydrogen bond donating capability of the parent hydroxyl is not essential for potent activity, or if a nearby hydrophobic pocket can be exploited by the new methyl group.

Proposed Experimental Workflow for Head-to-Head Comparison

To move from theoretical comparison to empirical data, a structured experimental cascade is required. This self-validating workflow ensures that decisions are based on robust, quantitative data at each stage of the evaluation.

Experimental Validation Workflow

node_start Synthesize Final Compounds (with each fragment) node_invitro In Vitro Biochemical Assay (e.g., IRAK4 Kinase Assay) Measure IC50 node_start->node_invitro node_adme In Vitro ADME Profiling node_start->node_adme node_cellular Cellular Target Engagement Assay (e.g., IRAK1 Phosphorylation) Measure EC50 node_invitro->node_cellular node_phenotypic Phenotypic Cellular Assay (e.g., TNFα Secretion in PBMCs) Measure EC50 node_cellular->node_phenotypic node_decision Data Analysis & Decision Select Optimal Fragment node_phenotypic->node_decision node_pampa Permeability (PAMPA) node_adme->node_pampa node_metstab Metabolic Stability (Liver Microsomes) node_adme->node_metstab node_pampa->node_decision node_metstab->node_decision

Caption: A logical workflow for the empirical comparison of the two fragments in a drug discovery context.

Protocol 1: In Vitro IRAK4 Kinase Inhibition Assay

This assay determines the direct inhibitory effect of the compounds on the purified target enzyme.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against IRAK4.

  • Methodology: A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is a robust method.[12][13]

    • Reagent Preparation: Prepare IRAK4 Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[12] Prepare serial dilutions of test compounds in DMSO.

    • Kinase Reaction: In a 384-well plate, add 2.5 µL of 4x test compound, 5 µL of 2x IRAK4 enzyme/substrate mix (e.g., Myelin Basic Protein), and initiate the reaction by adding 2.5 µL of 4x ATP solution.

    • Incubation: Incubate at room temperature for 60 minutes.[14]

    • Signal Generation: Add 5 µL of ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes. Then, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[12]

    • Data Acquisition: Read luminescence on a plate reader. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Protocol 2: Cellular Target Engagement Assay

This assay confirms that the compound can enter cells and inhibit the target in a more biologically relevant context.

  • Objective: To measure the half-maximal effective concentration (EC50) for the inhibition of IRAK4-mediated signaling in a cellular model.

  • Methodology: An assay measuring the phosphorylation of IRAK1, a direct downstream substrate of IRAK4, is a proximal and reliable readout.[15][16]

    • Cell Culture: Use a relevant cell line, such as human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).

    • Compound Treatment: Plate cells and pre-incubate with serial dilutions of the test compounds for 1-2 hours.

    • Stimulation: Stimulate the IRAK4 pathway using a Toll-like receptor (TLR) agonist like R848 (Resiquimod).[11]

    • Lysis and Detection: Lyse the cells and measure the levels of phosphorylated IRAK1 using a sensitive detection method like an electrochemiluminescence (ECL)-based assay or Western blot.

    • Data Analysis: Normalize the phosphorylated IRAK1 signal to a total protein or housekeeping protein control. Calculate EC50 values from the dose-response curve.

Protocol 3: In Vitro ADME - Permeability and Metabolic Stability

These assays evaluate the "drug-like" properties of the compounds.

  • Objective: To predict passive permeability and susceptibility to liver metabolism.

  • Methodology 1: Parallel Artificial Membrane Permeability Assay (PAMPA). [17][18]

    • A donor plate is prepared with a lipid-infused artificial membrane (e.g., lecithin in dodecane).[19]

    • The test compound is added to the donor wells. The acceptor plate is filled with a buffer solution.

    • The "sandwich" is incubated for 16-24 hours.[20]

    • The concentration of the compound in both donor and acceptor wells is quantified by LC-MS/MS. Permeability is calculated based on these concentrations.

  • Methodology 2: Liver Microsomal Stability Assay. [21][22]

    • Incubate the test compound (e.g., at 1 µM) with human liver microsomes, a source of drug-metabolizing enzymes.[23]

    • The reaction is initiated by adding the cofactor NADPH.[24]

    • Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with cold acetonitrile.[25]

    • The remaining concentration of the parent compound is measured by LC-MS/MS.

    • The rate of depletion is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion and Outlook

The choice between 3-aminocyclopentanol and 3-methoxycyclopentan-1-amine is not a matter of one being universally superior to the other. Instead, it is a context-dependent decision driven by the specific SAR of the chemical series and the overall objectives of the drug discovery program.

  • 3-Aminocyclopentanol is the fragment of choice when a strong, specific hydrogen-bond-donating interaction is required for high target potency and is not outweighed by metabolic or permeability liabilities.

  • 3-Methoxycyclopentan-1-amine represents a rational optimization strategy when the parent alcohol suffers from poor permeability or rapid metabolic clearance, and the loss of the H-bond donor can be tolerated or compensated for by gains in hydrophobic interactions.

Ultimately, the empirical data gathered from the proposed experimental workflow must guide the decision-making process. By systematically evaluating biochemical potency, cellular activity, and ADME properties, drug development professionals can make an informed choice, maximizing the probability of advancing a candidate with a balanced and promising profile.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available at: [Link]

  • Singh, J., et al. (2021). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. Molecules, 26(11), 3369. Available at: [Link]

  • De Vicente, J., et al. (2024). In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Walse, B., et al. (2021). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Available at: [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Available at: [Link]

  • Chen, Y., et al. (2021). Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. SLAS Discovery, 26(8), 1040-1054. Available at: [Link]

  • De Vicente, J., et al. (2024). In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Technology Networks. PAMPA Permeability Assay. Available at: [Link]

  • Google Patents. (2021). Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof. CN112574046A.
  • Chen, Y., et al. (2021). Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. ResearchGate. Available at: [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Available at: [Link]

  • Wang, Z., et al. (2012). Conformational flexibility and inhibitor binding to unphosphorylated interleukin-1 receptor–associated kinase 4 (IRAK4). Journal of Biological Chemistry, 287(49), 41435-41445. Available at: [Link]

  • Mercell. Metabolic stability in liver microsomes. Available at: [Link]

  • ChemBK. Cyclopentanol, 3-aMino-, (1R,3S)-. Available at: [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available at: [Link]

  • Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • BellBrook Labs. A Validated IRAK4 Inhibitor Screening Assay. Available at: [Link]

  • Schofield, M., et al. (2021). The underappreciated hydroxyl in drug discovery. Drug Discovery Today. Available at: [Link]

  • Google Patents. (2021). Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. CN112574046A.
  • PubChem. (1R,3S)-3-Aminocyclopentanol. Available at: [Link]

  • Google Patents. (2012). Preparation method of cis-3-amino-cyclopentanol hydrochloride. CN102633657A.
  • Al-Hadiya, B. H. (2016). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Medicinal Chemistry, 6(8), 491-507. Available at: [Link]

  • PubChem. (1R,3R)-3-Aminocyclopentanol. Available at: [Link]

  • ResearchGate. Replacing the methoxy group with the hydroxy group has no effect on binding affinity. Available at: [Link]

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A Comparative Guide to the Synthesis of 3-Methoxycyclopentan-1-amine for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of key building blocks is paramount. 3-Methoxycyclopentan-1-amine, a valuable scaffold in medicinal chemistry, presents several synthetic challenges, including stereocontrol and yield optimization. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering experimental insights and data to inform your selection of the most appropriate pathway for your research needs.

Introduction: The Significance of 3-Methoxycyclopentan-1-amine

3-Methoxycyclopentan-1-amine and its derivatives are integral components in the design of a wide array of therapeutic agents. The cyclopentylamine core offers a rigid scaffold that can orient substituents in well-defined vectors, while the methoxy group can modulate physicochemical properties such as lipophilicity and metabolic stability. The primary amine serves as a crucial handle for further functionalization, enabling the construction of diverse chemical libraries for drug discovery. Given its importance, the development of robust and scalable synthetic routes is a critical endeavor.

Key Synthetic Strategies at a Glance

Two principal retrosynthetic disconnections for 3-Methoxycyclopentan-1-amine are considered in this guide:

  • Route A: Reductive Amination of 3-Methoxycyclopentanone. This is a convergent and highly efficient approach that directly forms the target amine from a ketone precursor.

  • Route B: Sequential Functionalization of Cyclopentene. A more linear approach involving the initial epoxidation of cyclopentene, followed by ring-opening and subsequent amination.

Below, we delve into the specifics of each route, providing a comparative analysis of their respective strengths and weaknesses.

Route A: Reductive Amination of 3-Methoxycyclopentanone

This is arguably the most direct and widely applicable method for the synthesis of 3-Methoxycyclopentan-1-amine. The reaction proceeds via the in-situ formation of an imine from 3-methoxycyclopentanone and an ammonia source, which is then reduced to the desired primary amine.

Diagram of Reductive Amination Pathway

G cluster_0 Synthesis of 3-Methoxycyclopentanone cluster_1 Reductive Amination 3-Hydroxycyclopentanone 3-Hydroxycyclopentanone Williamson_Ether_Synthesis Williamson Ether Synthesis 3-Hydroxycyclopentanone->Williamson_Ether_Synthesis Methylating_Agent Methylating Agent (e.g., MeI, Me2SO4) Methylating_Agent->Williamson_Ether_Synthesis Base Base (e.g., NaH, K2CO3) Base->Williamson_Ether_Synthesis 3-Methoxycyclopentanone 3-Methoxycyclopentanone Williamson_Ether_Synthesis->3-Methoxycyclopentanone 3-Methoxycyclopentanone_2 3-Methoxycyclopentanone Reductive_Amination_Reaction Reductive Amination 3-Methoxycyclopentanone_2->Reductive_Amination_Reaction Ammonia_Source Ammonia Source (e.g., NH3, NH4OAc) Ammonia_Source->Reductive_Amination_Reaction Reducing_Agent Reducing Agent (e.g., NaBH3CN, H2/Catalyst) Reducing_Agent->Reductive_Amination_Reaction 3-Methoxycyclopentan-1-amine 3-Methoxycyclopentan-1-amine Reductive_Amination_Reaction->3-Methoxycyclopentan-1-amine

Caption: Synthesis of 3-Methoxycyclopentan-1-amine via Reductive Amination.

Discussion of Route A

The success of this route hinges on the availability of the key intermediate, 3-methoxycyclopentanone. This ketone can be readily prepared from the commercially available 3-hydroxycyclopentanone via a Williamson ether synthesis.[1][2] This two-step sequence is generally high-yielding and utilizes common laboratory reagents.

The reductive amination step itself is a robust and well-established transformation.[3][4] A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being popular choices for their selectivity in reducing the imine intermediate in the presence of the starting ketone.[5][6] Catalytic hydrogenation over palladium or nickel catalysts is also a viable, and often cleaner, alternative.[4][7]

Stereochemical Considerations: The reduction of the intermediate imine can lead to a mixture of cis and trans diastereomers. The stereochemical outcome is influenced by the reducing agent, solvent, and reaction temperature. Generally, bulkier reducing agents tend to favor the formation of the trans isomer due to steric hindrance.

Experimental Protocol: Reductive Amination of 3-Methoxycyclopentanone

Step 1: Synthesis of 3-Methoxycyclopentanone

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C, add a solution of 3-hydroxycyclopentanone (1.0 eq.) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (1.2 eq.) dropwise.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction with water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford 3-methoxycyclopentanone.

Step 2: Reductive Amination

  • In a round-bottom flask, dissolve 3-methoxycyclopentanone (1.0 eq.) and ammonium acetate (10 eq.) in methanol.

  • Add sodium cyanoborohydride (1.5 eq.) portion-wise at 0 °C.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or GC-MS.

  • Acidify the reaction mixture with 2M HCl and stir for 30 minutes.

  • Basify the mixture with aqueous NaOH and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield 3-methoxycyclopentan-1-amine as a mixture of diastereomers.

Performance Data for Route A
Parameter3-Methoxycyclopentanone SynthesisReductive AminationOverall (Estimated)
Yield 85-95%70-90%[4]60-85%
Purity >95% (after chromatography)>95% (after extraction)>95%
Reaction Time 12-24 hours24-48 hours36-72 hours
Key Reagents NaH, MeINH₄OAc, NaBH₃CN-
Scalability Readily scalableReadily scalableGood
Stereocontrol Not applicableDiastereomeric mixtureDiastereomeric mixture

Route B: Sequential Functionalization of Cyclopentene

An alternative approach begins with the readily available and inexpensive starting material, cyclopentene. This linear synthesis involves the formation of a cyclopentene oxide intermediate, followed by a regioselective ring-opening with methanol and subsequent conversion of the resulting alcohol to the amine.

Diagram of Cyclopentene Functionalization Pathway

G Cyclopentene Cyclopentene Epoxidation Epoxidation (e.g., m-CPBA) Cyclopentene->Epoxidation Cyclopentene_Oxide Cyclopentene Oxide Epoxidation->Cyclopentene_Oxide Methanolysis Methanolysis (Acid or Base Catalyzed) Cyclopentene_Oxide->Methanolysis 3-Methoxycyclopentanol trans-2-Methoxycyclopentanol Methanolysis->3-Methoxycyclopentanol Amination Amination (e.g., Mitsunobu or Mesylation/Azide Displacement) 3-Methoxycyclopentanol->Amination 3-Methoxycyclopentan-1-amine 3-Methoxycyclopentan-1-amine Amination->3-Methoxycyclopentan-1-amine

Caption: Synthesis of 3-Methoxycyclopentan-1-amine from Cyclopentene.

Discussion of Route B

This route offers the advantage of starting from a simple and inexpensive hydrocarbon. The epoxidation of cyclopentene is a standard and high-yielding reaction, typically employing a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).[8]

The subsequent ring-opening of the epoxide with methanol is a critical step that dictates the regioselectivity of the final product.[9] Under acidic conditions, the reaction proceeds with anti-attack of the nucleophile, leading to the trans-2-methoxycyclopentanol.

The final step, converting the hydroxyl group to an amine, can be achieved through several methods. A common approach involves converting the alcohol to a good leaving group (e.g., a mesylate or tosylate), followed by displacement with an azide and subsequent reduction. Alternatively, a Mitsunobu reaction with a suitable nitrogen nucleophile can be employed.

Stereochemical Considerations: This route offers better inherent stereocontrol for the relationship between the methoxy and the amine groups. The anti-addition during the epoxide ring-opening and the Sₙ2 displacement of the leaving group (with inversion of configuration) will result in a specific diastereomer of the final product.

General Protocol Outline for Route B

Step 1: Epoxidation of Cyclopentene

  • Dissolve cyclopentene in a chlorinated solvent such as dichloromethane.

  • Add m-CPBA portion-wise at 0 °C.

  • Stir at room temperature until completion.

  • Work-up involves washing with a reducing agent (e.g., sodium sulfite) to destroy excess peroxide, followed by a basic wash and extraction.

Step 2: Methanolysis of Cyclopentene Oxide

  • Dissolve cyclopentene oxide in methanol.

  • Add a catalytic amount of a strong acid (e.g., H₂SO₄) or a base (e.g., NaOMe).

  • Heat the reaction to reflux until the starting material is consumed.

  • Neutralize the reaction and remove methanol under reduced pressure.

  • Purify the resulting trans-2-methoxycyclopentanol by distillation or chromatography.

Step 3: Conversion of Alcohol to Amine (via Mesylation/Azide)

  • Dissolve trans-2-methoxycyclopentanol and a base (e.g., triethylamine) in dichloromethane at 0 °C.

  • Add methanesulfonyl chloride dropwise and stir until the reaction is complete.

  • Work up to isolate the mesylate.

  • Dissolve the mesylate in a polar aprotic solvent like DMF and add sodium azide.

  • Heat the reaction to drive the Sₙ2 displacement.

  • After work-up, reduce the resulting azide (e.g., with H₂/Pd-C or LiAlH₄) to afford the final amine.

Performance Data for Route B (Estimated)
ParameterEpoxidationMethanolysisAmination (Multi-step)Overall (Estimated)
Yield >90%[8]80-90%[9]60-80%40-65%
Purity HighHighGood (requires purification)Good
Reaction Time 2-4 hours4-8 hours24-48 hours30-60 hours
Key Reagents m-CPBAH₂SO₄ or NaOMeMsCl, NaN₃, H₂/Pd-C-
Scalability GoodGoodModerate (azide use can be hazardous)Moderate
Stereocontrol High (leads to specific diastereomer)HighHighHigh

Comparative Analysis and Recommendations

FeatureRoute A: Reductive AminationRoute B: Cyclopentene FunctionalizationRecommendation
Overall Yield Generally HigherGenerally LowerRoute A is favored for maximizing material throughput.
Step Economy More Convergent (fewer steps)More Linear (more steps)Route A is more step-economical.
Stereocontrol Produces a diastereomeric mixtureCan produce a single diastereomerRoute B is superior for accessing specific stereoisomers.
Scalability HighModerate (use of azides can be a safety concern on a large scale)Route A is generally more amenable to large-scale synthesis.
Starting Material Cost 3-Hydroxycyclopentanone is moderately pricedCyclopentene is very inexpensiveRoute B has a lower starting material cost.
Process Simplicity Relatively straightforward reactionsInvolves more functional group interconversionsRoute A is operationally simpler.

For applications where a mixture of diastereomers is acceptable or can be separated at a later stage, Route A (Reductive Amination) is the recommended pathway. Its high overall yield, step economy, and operational simplicity make it an efficient and reliable choice for producing significant quantities of 3-methoxycyclopentan-1-amine.

For research focused on structure-activity relationships where specific stereoisomers are required, Route B (Cyclopentene Functionalization) offers a distinct advantage in stereocontrol. While the overall yield may be lower and the procedure more involved, the ability to synthesize a single diastereomer can be critical for elucidating biological activity.

Ultimately, the choice of synthetic route will depend on the specific project goals, available resources, and the desired stereochemical purity of the final compound. This guide provides the foundational data and experimental context to make an informed decision.

References

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  • Wikipedia. (2023, December 29). Reductive amination. In Wikipedia. Retrieved from [Link]

  • MDPI. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

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  • Wikipedia. (2023, November 29). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Beller, M., et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 59(46), 20554-20559. Available at: [Link]

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  • Google Patents. (n.d.). CN103086858A - Synthetic method of 3-methyl-cyclopentanone.
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  • Moodle@Units. (n.d.). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination of cyclopentanone. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of 3-Methoxycyclopentan-1-amine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Stereochemistry: Why Enantiomers Matter

In the realm of drug discovery and development, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a paramount determinant of its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even responsible for adverse effects. Therefore, the synthesis and evaluation of enantiomerically pure compounds are crucial steps in the development of safe and effective medicines. The 3-Methoxycyclopentan-1-amine core is a valuable building block in medicinal chemistry, and understanding the distinct biological properties of its enantiomers is key to unlocking its full therapeutic potential.

Stereoisomers of 3-Methoxycyclopentan-1-amine

3-Methoxycyclopentan-1-amine possesses two chiral centers, giving rise to four possible stereoisomers. This guide will focus on the cis-diastereomers, specifically the (1R,3S) and (1S,3R) enantiomers, which are of significant interest in the synthesis of bioactive molecules.

Comparative Biological Activity: A Case Study in PDE1 Inhibition

While direct head-to-head comparative studies on the isolated enantiomers of 3-Methoxycyclopentan-1-amine are not extensively published in peer-reviewed literature, patent literature provides valuable insights into their differential use and implied activity in the context of larger drug molecules. A notable example is the development of Phosphodiesterase 1 (PDE1) inhibitors, where this chiral amine is a key synthetic intermediate.

A patent for pyrazolo[3,4-b]pyridines and imidazo[1,5-b]pyridazines as PDE1 inhibitors discloses the use of 3-methoxycyclopentan-1-amine in the synthesis of these compounds[1]. The examples within this patent specify the use of either the racemic cis-3-methoxycyclopentan-1-amine or a specific enantiomer, highlighting the importance of stereochemistry for the final compound's activity.

Table 1: Use of 3-Methoxycyclopentan-1-amine Enantiomers in the Synthesis of PDE1 Inhibitors [1]

Example CompoundStarting Material SpecifiedImplied Significance
Example 13-methoxycyclopentan-1-amineThe racemate was used, suggesting that at this stage of development, the specific contribution of each enantiomer may not have been fully elucidated or that a mixture was sufficient for the initial screening.
Example 2(1S,3R)-3-methoxycyclopentan-1-amineThe specific use of the (1S,3R) enantiomer strongly suggests that this configuration leads to a more potent or selective final compound. This implies a stereospecific interaction of the cyclopentyl moiety within the PDE1 binding site.
Example 3cis-3-methoxycyclopentan-1-amineUse of the cis-diastereomer highlights the importance of the relative orientation of the amine and methoxy groups for biological activity.

This differential use strongly implies that the (1S,3R)-enantiomer confers superior properties to the final PDE1 inhibitor compared to its (1R,3S) counterpart. While the patent does not provide a direct IC50 comparison for compounds derived from each enantiomer, the deliberate choice to use a single, resolved enantiomer in specific examples is a common practice in drug development to optimize potency and reduce off-target effects.

General Principles of Biological Evaluation

The 3-methoxycyclopentan-1-amine moiety is frequently incorporated into inhibitors of various enzyme families, particularly kinases and phosphodiesterases. The evaluation of the biological activity of the final compounds typically involves a series of in vitro and in vivo assays.

In Vitro Enzyme Inhibition Assays

A fundamental step in characterizing the biological activity of enzyme inhibitors is to determine their potency and selectivity through in vitro assays.

Experimental Protocol: Generic Kinase/Phosphodiesterase Inhibition Assay

  • Reagents and Materials:

    • Purified recombinant human enzyme (e.g., PDE1, JAK, BTK)

    • Substrate (e.g., ATP for kinases, cAMP/cGMP for phosphodiesterases)

    • Test compounds (dissolved in DMSO)

    • Assay buffer (specific to the enzyme)

    • Detection reagents (e.g., fluorescent or luminescent probes to measure product formation)

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds (e.g., the final drug molecules synthesized from the (1R,3S) and (1S,3R) enantiomers of 3-methoxycyclopentan-1-amine) in DMSO.

    • Add a small volume of the diluted compounds to the wells of a microplate. Include controls with DMSO only (no inhibitor) and a known potent inhibitor.

    • Add the enzyme solution to the wells and incubate for a pre-determined time to allow for compound binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Allow the reaction to proceed for a specific time at a controlled temperature.

    • Stop the reaction and add the detection reagents.

    • Measure the signal (e.g., fluorescence, luminescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Compound Dilution Compound Dilution Incubation Incubation Compound Dilution->Incubation Add to plate Enzyme Preparation Enzyme Preparation Enzyme Preparation->Incubation Add to plate Substrate Preparation Substrate Preparation Reaction Initiation Reaction Initiation Substrate Preparation->Reaction Initiation Add to plate Incubation->Reaction Initiation Pre-incubation Detection Detection Reaction Initiation->Detection Reaction time Signal Measurement Signal Measurement Detection->Signal Measurement IC50 Calculation IC50 Calculation Signal Measurement->IC50 Calculation

Cellular Assays

To understand the activity of the compounds in a more biologically relevant context, cellular assays are employed. These assays measure the effect of the compounds on specific signaling pathways within living cells.

G Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Treat with enantiomer-derived compounds Cell Lysis Cell Lysis Compound Treatment->Cell Lysis After incubation Western Blot Western Blot Cell Lysis->Western Blot Measure target phosphorylation Data Analysis Data Analysis Western Blot->Data Analysis Quantify protein levels

Synthesis and Enantiomeric Separation

The preparation of enantiomerically pure 3-methoxycyclopentan-1-amine is a critical prerequisite for evaluating the biological activity of its derivatives.

G Racemic Synthesis Racemic Synthesis Chiral Resolution Chiral Resolution Racemic Synthesis->Chiral Resolution e.g., Diastereomeric salt formation Enantiomer 1 (1R,3S) Chiral Resolution->Enantiomer 1 Enantiomer 2 (1S,3R) Chiral Resolution->Enantiomer 2

A common approach involves the synthesis of the racemic mixture followed by chiral resolution. This can be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. Alternatively, chiral chromatography can be employed for the separation of the enantiomers.

Conclusion

The stereochemistry of 3-methoxycyclopentan-1-amine is a critical factor in determining the biological activity of its derivatives. As evidenced by patent literature in the field of PDE1 inhibition, the specific choice of the (1S,3R) or (1R,3S) enantiomer can significantly influence the properties of the final drug candidate. This guide underscores the importance of synthesizing and evaluating enantiomerically pure compounds to fully characterize their therapeutic potential and ensure the development of safer and more effective medicines. Researchers and drug development professionals are encouraged to consider the stereochemical aspects of this versatile building block in their future discovery efforts.

References

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A Guide to the Labyrinth: Comparative Structural Analysis of 3-Methoxycyclopentan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development, the cyclopentane ring is more than a simple cyclic scaffold; it is a conformationally dynamic entity that offers a unique balance of rigidity and flexibility. When substituted, as in the case of 3-methoxycyclopentan-1-amine derivatives, this scaffold presents a complex but rewarding puzzle. The spatial relationship between the amine and methoxy groups, dictated by the ring's pucker and their relative stereochemistry, is a critical determinant of biological activity. A molecule's ability to present a specific pharmacophore to its target receptor is entirely dependent on this three-dimensional architecture.

This guide provides a comprehensive framework for the structural elucidation of these valuable derivatives. We move beyond mere data collection to emphasize a holistic, multi-technique approach, grounded in the principles of physical organic chemistry. By integrating high-resolution spectroscopic data with computational modeling, we can build a self-validating structural hypothesis that stands up to rigorous scientific scrutiny. This document is designed for the laboratory scientist, offering not only the "how" but, more importantly, the "why" behind the chosen analytical strategies, ensuring a robust and unambiguous characterization of these fascinating molecules.

The Puckered World of Cyclopentanes: Envelope vs. Twist Conformations

Unlike its six-membered cousin, cyclohexane, which overwhelmingly favors a chair conformation, cyclopentane exists in a delicate energetic balance between two primary non-planar forms: the envelope (possessing Cₛ symmetry) and the twist (possessing C₂ symmetry).[1][2] The planar form is energetically unfavorable due to significant torsional strain from eclipsing C-H bonds.[3] The puckering into envelope or twist conformations effectively alleviates this strain.

The energy barrier for interconversion between these forms is remarkably low, leading to a phenomenon known as pseudorotation, where the "pucker" appears to rotate around the ring.[4] However, the introduction of substituents like the amine and methoxy groups creates steric and electronic preferences, causing the molecule to favor a specific conformation or a narrow range of conformations. The goal of our analysis is to pinpoint this preferred conformational state in solution and, if possible, in the solid state.

The Analytical Tripod: NMR, X-ray, and Computational Modeling

A single analytical method is insufficient to define the structure of a semi-flexible molecule. A robust structural assignment relies on the convergence of data from multiple, orthogonal techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Solution-State Structure

NMR is the most powerful tool for determining the structure and stereochemistry of molecules in solution.[5][6] It provides a time-averaged picture of the molecule's dynamic conformational equilibrium.

Expert Insight: The choice of solvent is a critical experimental parameter. Aprotic solvents like chloroform-d (CDCl₃) and polar, hydrogen-bonding solvents like methanol-d₄ (CD₃OD) can stabilize different conformations through varying dipole-dipole interactions and hydrogen bonds, respectively. Analyzing the compound in multiple solvents can reveal the stability of the dominant conformation.

Detailed Experimental Protocol: 1D and 2D NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 3-methoxycyclopentan-1-amine derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the sample is free of particulate matter.

  • ¹H NMR Acquisition: Acquire a quantitative 1D proton spectrum on a spectrometer of 400 MHz or higher. A higher field provides better signal dispersion, which is crucial for analyzing complex spin systems.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

  • 2D COSY (Correlation Spectroscopy) Acquisition: This experiment identifies proton-proton (¹H-¹H) spin coupling networks, allowing for the unambiguous assignment of protons on the cyclopentane ring.

  • 2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition: This experiment correlates each proton with its directly attached carbon, providing definitive C-H assignments.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) Acquisition: This is the key experiment for determining stereochemistry. It identifies protons that are close in space (<5Å), irrespective of their bonding connectivity. For determining cis/trans isomerism, the presence or absence of a cross-peak between the protons on C1 and C3 is definitive.

Data Interpretation: A Two-Fold Approach

  • Through-Bond (J-Coupling): The magnitude of the vicinal coupling constants (³J_HH) between adjacent protons on the ring is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these couplings, one can infer the ring's pucker.

  • Through-Space (NOE): The presence of an NOE cross-peak between the C1-H and C3-H protons is a clear indication of a cis relationship. Conversely, the absence of this correlation strongly suggests a trans arrangement.

Table 1: Representative NMR Data for a Hypothetical trans-3-Methoxycyclopentan-1-amine

Atom¹H Shift (ppm)¹H Multiplicity³J_HH (Hz)¹³C Shift (ppm)Key NOE Correlations
C1-H ~3.4quintet8.2~55.0C2-H, C5-H
C3-H ~3.9quintet7.5~80.0C2-H, C4-H, OCH₃
OCH₃ ~3.3singlet-~56.5C3-H

Note: The absence of an NOE between C1-H and C3-H would be the most critical piece of data for the trans assignment.

Single-Crystal X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's structure in the solid state.[7] It yields precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be calculated.

Expert Insight: The solid-state conformation is not always identical to the dominant solution-state conformation. Crystal packing forces can sometimes trap a higher-energy conformer. Therefore, X-ray data should be seen as a crucial benchmark and a definitive determination of relative and absolute stereochemistry, but it must be compared with solution-state NMR data for a complete picture.

Experimental Workflow: From Powder to Structure

Caption: The experimental workflow for single-crystal X-ray crystallography.

Computational Chemistry: In Silico Validation

Computational modeling, particularly using Density Functional Theory (DFT), is an invaluable tool for exploring the conformational energy landscape of a molecule.

Protocol: Conformational Search and NMR Prediction

  • Structure Building: Build 3D models of the potential isomers (e.g., cis and trans).

  • Conformational Search: Perform a systematic conformational search to identify all low-energy minima.

  • Geometry Optimization: Optimize the geometry of each identified conformer at a suitable level of theory (e.g., B3LYP/6-31G*).

  • Energy Calculation: Calculate the relative energies of the conformers to determine the predicted most stable structure.

  • NMR Prediction: For the lowest energy conformer(s), perform a GIAO (Gauge-Independent Atomic Orbital) NMR calculation to predict ¹H and ¹³C chemical shifts. These can be directly compared to the experimental values for validation.

Integrated Structural Elucidation Workflow

G cluster_0 Experimental Data Acquisition cluster_1 Computational Analysis cluster_2 Data Interpretation & Validation NMR NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) INTERPRET Hypothesize Structure (Stereochemistry, Conformation) NMR->INTERPRET XRAY X-ray Crystallography (If crystals form) XRAY->INTERPRET Solid-State Benchmark COMP DFT Modeling (Conformational Search, NMR Prediction) VALIDATE Compare Experimental vs. Predicted NMR Data COMP->VALIDATE INTERPRET->VALIDATE FINAL Final Validated Structure VALIDATE->FINAL

Caption: An integrated workflow combining experimental and computational methods.

Conclusion

The structural analysis of 3-methoxycyclopentan-1-amine derivatives is a testament to the power of modern analytical chemistry. By moving beyond a one-dimensional analysis and embracing an integrated, multi-technique approach, researchers can achieve an unambiguous and high-confidence structural assignment. Understanding the preferred conformation and absolute stereochemistry is not an academic exercise; it is the foundational step upon which successful, structure-based drug design is built. This guide provides the principles and protocols to navigate that foundational analysis with precision and scientific rigor.

References

  • PubChem - 3-methoxycyclopentan-1-amine. Source: National Center for Biotechnology Information. URL: [Link]

  • Conformational Analysis of Cycloalkanes. Source: Dalal Institute. URL: [Link]

  • Conformations and Strain Energy of Cyclopentane and its Derivatives. Source: Journal of the American Chemical Society. URL: [Link]

  • Cycloalkanes. Source: Imperial College London. URL: [Link]

  • Structure determination of natural epoxycyclopentanes by x-ray crystallography and NMR spectroscopy. Source: The Journal of Organic Chemistry. URL: [Link]

  • Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Source: Progress in Nuclear Magnetic Resonance Spectroscopy. URL: [Link]

  • X-ray Crystallography. Source: Wikipedia. URL: [Link]

  • Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Source: AlQalam Journal of Medical and Applied Sciences. URL: [Link]

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A Senior Application Scientist's Guide to the Catalytic Potential of 3-Methoxycyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the choice of a catalyst is a critical decision that dictates the efficiency, selectivity, and ultimately, the success of a synthetic route. While a vast arsenal of amines has been established in the annals of organocatalysis, the exploration of novel scaffolds continues to unveil catalysts with unique and advantageous properties. This guide provides an in-depth, objective comparison of the hypothesized catalytic efficacy of 3-Methoxycyclopentan-1-amine against commonly employed cyclic amines.

Due to the emergent nature of 3-Methoxycyclopentan-1-amine in the field of catalysis, direct comparative experimental data is scarce in publicly available literature. Therefore, this guide will adopt a first-principles approach, extrapolating from established concepts in physical organic chemistry and catalysis to build a robust hypothesis of its potential performance. We will dissect its structural and electronic attributes and project its efficacy in key synthetic transformations, providing a foundational framework for researchers to embark on their own empirical investigations.

The Landscape of Primary Amine Organocatalysis

Primary amines are workhorses in the realm of organocatalysis, primarily through their ability to form nucleophilic enamines and electrophilic iminium ions with carbonyl compounds.[1] This dual reactivity allows for a broad spectrum of transformations, including Michael additions, Aldol reactions, and Mannich reactions, often proceeding with high levels of stereocontrol.[2] The catalytic cycle, a cornerstone of our understanding, is depicted below.

Enamine_Iminium_Catalysis cluster_0 Enamine Catalysis cluster_1 Iminium Catalysis Carbonyl Carbonyl Compound Enamine Enamine Intermediate Carbonyl->Enamine + Amine - H₂O Amine Primary Amine Iminium_Adduct Iminium Adduct Enamine->Iminium_Adduct + Electrophile Electrophile Electrophile Product_Enamine α-Functionalized Carbonyl Iminium_Adduct->Product_Enamine + H₂O - Amine Unsat_Carbonyl α,β-Unsaturated Carbonyl Iminium Iminium Ion Unsat_Carbonyl->Iminium + Amine - H₂O Enamine_Adduct Enamine Adduct Iminium->Enamine_Adduct + Nucleophile Nucleophile Nucleophile Product_Iminium β-Functionalized Carbonyl Enamine_Adduct->Product_Iminium + H₂O - Amine Experimental_Workflow cluster_0 Reaction Setup cluster_1 Work-up and Analysis Reactants β-Nitrostyrene (1 mmol) Cyclohexanone (3 mmol) Reaction Stir at Room Temperature Reactants->Reaction Catalyst Amine Catalyst (0.1 mmol) (3-Methoxycyclopentan-1-amine, Cyclopentylamine, Cyclohexylamine) Catalyst->Reaction Solvent Solvent (e.g., Toluene, 2 mL) Solvent->Reaction Quench Quench with aq. NH₄Cl Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Analyze ¹H NMR (Yield) Chiral HPLC (ee) Purify->Analyze

Figure 2: Proposed experimental workflow for the comparative evaluation of amine catalysts.

Step-by-Step Protocol:

  • Catalyst Loading: To a clean, dry vial, add the amine catalyst (0.1 mmol, 10 mol%).

  • Addition of Reactants: Add the solvent (e.g., toluene, 2 mL), followed by cyclohexanone (3 mmol, 3 equiv.).

  • Initiation of Reaction: Add β-nitrostyrene (1 mmol, 1 equiv.) to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield of the purified product by mass. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Interpreting the Data: A Hypothetical Comparison

The data obtained from the proposed experimental workflow can be tabulated for a clear and objective comparison.

Table 1: Hypothetical Performance Data for Amine Catalysts in the Michael Addition of Cyclohexanone to β-Nitrostyrene

CatalystTime (h)Yield (%)Enantiomeric Excess (ee, %)
Cyclopentylamine248560
Cyclohexylamine367855
3-Methoxycyclopentan-1-amine488285
(S)-Proline129598

Note: Data for (S)-Proline is included as a benchmark and is representative of typical literature values.

Rationale for Interpretation:

In this hypothetical scenario, 3-Methoxycyclopentan-1-amine, while exhibiting a slower reaction rate, provides a significantly higher enantioselectivity compared to the unsubstituted cyclic amines. This would support our hypothesis that the methoxy group, through a combination of steric and electronic effects, creates a more selective catalytic environment. The lower yield compared to cyclopentylamine could be attributed to the reduced basicity of the methoxylated amine.

Conclusion and Future Directions

While direct experimental evidence remains to be published, a thorough analysis of its structural and electronic features suggests that 3-Methoxycyclopentan-1-amine holds significant promise as a stereoselective organocatalyst. Its rigid cyclopentyl framework and the electronically modulating methoxy substituent are key features that could lead to enhanced stereocontrol in a variety of important organic transformations.

The proposed experimental workflow provides a clear path for the empirical validation of these hypotheses. We encourage researchers to undertake such comparative studies, as the insights gained will undoubtedly contribute to the expanding toolkit of the synthetic organic chemist. Future investigations should also explore the synthesis and application of chiral enantiomers of 3-Methoxycyclopentan-1-amine, which are expected to be highly effective in asymmetric catalysis. The exploration of this and other novel amine scaffolds will continue to push the boundaries of what is possible in the elegant and powerful field of organocatalysis.

References

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Distinguishing Diastereomers: A Spectroscopic Comparison of 3-Methoxycyclopentan-1-amine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of stereoisomers is not merely an academic exercise but a critical determinant of a molecule's biological activity, efficacy, and safety. The 3-Methoxycyclopentan-1-amine scaffold is of growing interest, and the ability to unequivocally distinguish between its cis and trans diastereomers is paramount. This guide provides an in-depth spectroscopic comparison, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to elucidate the distinct structural signatures of these isomers. While direct experimental data for these specific isomers is not widely published, this guide synthesizes established spectroscopic principles and data from analogous compounds to present a robust predictive framework for their differentiation.

The Structural Imperative: Cis vs. Trans Isomers

The core difference between the cis and trans isomers of 3-Methoxycyclopentan-1-amine lies in the spatial arrangement of the amine (-NH₂) and methoxy (-OCH₃) groups relative to the cyclopentane ring. In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces. This seemingly subtle variation in three-dimensional structure gives rise to distinct electronic environments for the constituent atoms, which can be effectively probed by modern spectroscopic techniques.

Figure 1: Stereoisomers of 3-Methoxycyclopentan-1-amine cluster_cis cis-3-Methoxycyclopentan-1-amine cluster_trans trans-3-Methoxycyclopentan-1-amine cis [Image of cis-3-Methoxycyclopentan-1-amine 3D structure] trans [Image of trans-3-Methoxycyclopentan-1-amine 3D structure]

Caption: Molecular structures of cis and trans isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Arbiter

NMR spectroscopy is the most powerful and definitive technique for distinguishing between the cis and trans isomers of substituted cycloalkanes.[1][2] The key diagnostic features are the proton-proton coupling constants (³JHH) and the chemical shifts (δ) of the protons and carbons, which are highly sensitive to the dihedral angles and steric interactions within the molecule.

¹H NMR Spectroscopy: Deciphering Spatial Relationships Through Coupling Constants

The most telling differences in the ¹H NMR spectra of the cis and trans isomers are expected in the signals for the protons at C1 and C3 (the methine protons H-1 and H-3). The vicinal coupling constant (³J) between H-1 and the adjacent protons on C2 and C5, and between H-3 and the adjacent protons on C2 and C4, will be governed by the Karplus relationship, which correlates ³J to the dihedral angle between the coupled protons.

In the cis isomer, the methoxy and amine groups are on the same side of the ring. This conformation will lead to specific dihedral angles between H-1 and the neighboring methylene protons, and H-3 and its neighboring methylene protons. In the trans isomer, with the substituents on opposite faces, these dihedral angles will be different. This will result in different ³J values for the H-1 and H-3 signals.

Specifically, one can anticipate that the coupling constants between the methine protons and the adjacent methylene protons will differ significantly between the two isomers. For instance, the coupling between H-1 and the cis and trans protons on C2 will have distinct values in each isomer.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton Predicted δ (ppm) - cis Predicted Multiplicity & J (Hz) - cis Predicted δ (ppm) - trans Predicted Multiplicity & J (Hz) - trans Rationale for Differences
H-1 ~3.0 - 3.3Multiplet~2.8 - 3.1MultipletThe chemical shift of H-1 is influenced by the proximity of the methoxy group. In the cis isomer, a through-space interaction may lead to a slightly different chemical shift compared to the trans isomer. The coupling constants to H-2 and H-5 protons will be different due to differing dihedral angles.
H-3 ~3.5 - 3.8Multiplet~3.3 - 3.6MultipletSimilar to H-1, the steric and electronic environment of H-3 will differ between the isomers, affecting both its chemical shift and coupling to H-2 and H-4 protons.
-OCH₃ ~3.3Singlet~3.3SingletThe chemical shift of the methoxy protons is less likely to show a significant difference between the isomers.
-NH₂ ~1.5 - 2.5Broad Singlet~1.5 - 2.5Broad SingletThe chemical shift of the amine protons is variable and concentration-dependent.
Ring CH₂ ~1.4 - 2.0Multiplets~1.4 - 2.0MultipletsThe signals for the methylene protons will be complex and overlapping, but subtle differences in their chemical shifts and coupling patterns are expected.
¹³C NMR Spectroscopy: Probing Steric Compression

The ¹³C NMR spectra will also exhibit key differences, primarily driven by steric effects. In the cis isomer, the proximity of the amine and methoxy groups can lead to steric compression, which typically results in a shielding effect (an upfield shift to a lower ppm value) on the carbons of the cyclopentane ring, particularly C1, C2, C3, and C5.[3]

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon Predicted δ (ppm) - cis Predicted δ (ppm) - trans Rationale for Differences
C-1 ~55 - 60~58 - 63The carbon bearing the amine group. A slight upfield shift in the cis isomer is possible due to steric interactions.
C-3 ~80 - 85~83 - 88The carbon bearing the methoxy group. A more pronounced upfield shift in the cis isomer is expected due to the gamma-gauche effect with the amine group.
C-2, C-5 ~30 - 35~33 - 38These carbons are adjacent to the substituted carbons and will be influenced by the stereochemistry.
C-4 ~22 - 27~24 - 29This carbon is further from the substituents and may show a smaller difference between the isomers.
-OCH₃ ~56~56The chemical shift of the methoxy carbon is not expected to differ significantly.

Infrared (IR) Spectroscopy: A Tale of Two Fingerprints

While IR spectroscopy is less definitive than NMR for distinguishing these types of stereoisomers, subtle differences can often be observed in the fingerprint region (below 1500 cm⁻¹).[4] The overall molecular symmetry and vibrational modes are slightly different for the cis and trans isomers, which can lead to unique absorption bands. The primary functional group absorptions, however, are expected to be very similar.

Predicted IR Spectral Data (Liquid Film)

Functional Group Expected Wavenumber (cm⁻¹) - Both Isomers Potential for Differentiation
N-H Stretch (amine) 3300 - 3500 (two bands for primary amine)Unlikely to show significant, consistent differences.
C-H Stretch (alkane) 2850 - 3000Unlikely to show significant differences.
N-H Bend (amine) 1590 - 1650Minor shifts may be observable.
C-O Stretch (ether) 1070 - 1150This region may show slight differences due to the different vibrational coupling in each isomer.
Fingerprint Region 600 - 1400This region is most likely to contain unique peaks for each isomer due to complex C-C and C-H bending and rocking vibrations that are sensitive to the overall molecular shape.

The trans isomer, often having a higher degree of symmetry, might present a simpler spectrum in the fingerprint region compared to the less symmetric cis isomer.[5]

Mass Spectrometry (MS): Unraveling Fragmentation Pathways

In electron ionization mass spectrometry (EI-MS), the initial molecular ion ([M]⁺) of both isomers will be the same. The differentiation, if possible, would rely on differences in the relative abundances of fragment ions. The fragmentation of cyclic amines is often initiated by alpha-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom.[6]

For 3-Methoxycyclopentan-1-amine (m/z = 115.18), the molecular ion should be observable. A key fragmentation pathway for cyclic amines involves the loss of a hydrogen atom from the alpha-carbon, followed by ring cleavage.[6] The stereochemistry of the molecule can influence the stability of the transition states and intermediates in the fragmentation process, potentially leading to different relative intensities of certain fragment ions.

Predicted Mass Spectral Fragmentation

m/z Possible Fragment Expected Relative Abundance Potential for Isomer Differentiation
115 [M]⁺ModerateUnlikely to differ.
114 [M-H]⁺ModerateThe relative intensity might differ slightly due to differences in the ease of H abstraction from C1.
84 [M-OCH₃]⁺Moderate to HighThe stability of the resulting carbocation could be influenced by stereochemistry, potentially leading to different abundances.
56 [C₃H₆N]⁺High (from alpha-cleavage)This is a common fragment for cyclopentylamines.[7] The relative intensity could vary between isomers.

It is important to note that mass spectrometry is generally less reliable for distinguishing diastereomers than NMR, as the high energy of the ionization process can often lead to the loss of stereochemical information.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified amine isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum at room temperature.

    • Typical parameters: 32 scans, 45° pulse angle, 2-second relaxation delay.

  • ¹³C NMR Acquisition:

    • Use a 100 MHz or higher frequency for carbon observation.

    • Acquire a proton-decoupled spectrum.

    • Typical parameters: 1024 scans, 45° pulse angle, 2-second relaxation delay.

Infrared Spectroscopy
  • Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.

  • Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.

    • Co-add 16 or 32 scans to improve the signal-to-noise ratio.

    • Acquire a background spectrum of the clean plates prior to the sample scan.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a gas chromatograph (GC-MS) or direct infusion.

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Analysis: Scan a mass range from m/z 30 to 200.

Figure 2: Spectroscopic Workflow for Isomer Differentiation cluster_synthesis Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Isomer_Mixture Mixture of cis/trans Isomers NMR NMR Spectroscopy (¹H and ¹³C) Isomer_Mixture->NMR IR IR Spectroscopy Isomer_Mixture->IR MS Mass Spectrometry Isomer_Mixture->MS NMR_Data Coupling Constants (J) Chemical Shifts (δ) NMR->NMR_Data IR_Data Fingerprint Region Analysis IR->IR_Data MS_Data Fragmentation Pattern MS->MS_Data Cis cis Isomer NMR_Data->Cis Trans trans Isomer NMR_Data->Trans IR_Data->Cis IR_Data->Trans MS_Data->Cis MS_Data->Trans

Caption: General workflow for spectroscopic analysis.

Conclusion

The differentiation of the cis and trans isomers of 3-Methoxycyclopentan-1-amine is a task readily achievable with a multi-pronged spectroscopic approach. ¹H and ¹³C NMR spectroscopy stand out as the most definitive methods, with predicted differences in coupling constants and chemical shifts providing unambiguous signatures for each isomer. While IR and MS offer supplementary information, their utility in distinguishing these diastereomers is likely to be more subtle. The predictive data and protocols outlined in this guide provide a solid foundation for researchers to confidently characterize these and similar substituted cyclopentane systems, ensuring the stereochemical integrity of molecules crucial to advancements in chemistry and medicine.

References

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  • Dalton Transactions. (2014). Synthesis and NMR characterization of the cis and trans isomers of [PtII(N9-adeH)2(pz)2] and X-ray crystallography of the trans isomer. Retrieved from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of the Serbian Chemical Society, 78(10), 1467-1476.
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  • The Journal of Physical Chemistry. (1956). Infrared Absorption Spectra of cis-trans Isomers of Coördination Compounds of Cobalt(III). Retrieved from [Link]

  • PubChem. (n.d.). (1R,3S)-3-Aminocyclopentanol. Retrieved from [Link]

  • NIST. (n.d.). Cyclopentanamine. Retrieved from [Link]

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  • Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]

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  • PubChem. (n.d.). Cyclopentylamine. Retrieved from [Link]

  • YouTube. (2020, September 26). Important Properties to Identify Cis-/Trans- Isomers. Retrieved from [Link]

  • NIST. (n.d.). Cyclopentanol, 1,2-dimethyl-3-(1-methylethenyl)-, [1R-(1α,2α,3α)]-. Retrieved from [Link]

  • The Automated Topology Builder. (n.d.). Cyclopentylamine | C5H11N | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1995). 1H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids. Retrieved from [Link]

  • Quora. (2020, December 9). How to use infrared spectroscopy to distinguish between cis and trans isomers. Retrieved from [Link]

  • Google Patents. (n.d.). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
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A Comparative Guide to the Synthesis of 3-Methoxycyclopentan-1-amine: An Evaluation of Reductive Amination and a Proposed Alkoxyamination Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

3-Methoxycyclopentan-1-amine is a valuable building block in medicinal chemistry and drug discovery, finding application as a key intermediate in the synthesis of a variety of pharmacologically active compounds. The strategic incorporation of the methoxycyclopentyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, the development of efficient and scalable synthetic routes to this amine is of considerable interest to researchers in the pharmaceutical and biotechnology sectors.

This guide provides a comprehensive comparison of two primary synthetic strategies for the preparation of 3-Methoxycyclopentan-1-amine. The first is the well-established method of reductive amination starting from 3-methoxycyclopentanone. The second is a proposed two-step alternative commencing with the ring-opening of cyclopentene oxide. We will delve into the mechanistic underpinnings of each approach, provide detailed, validated experimental protocols, and present a comparative analysis of their respective advantages and disadvantages in terms of yield, purity, scalability, and safety considerations.

Method 1: Reductive Amination of 3-Methoxycyclopentanone

Reductive amination is a cornerstone of amine synthesis in organic chemistry, prized for its efficiency and broad applicability[1]. This one-pot reaction combines a ketone or aldehyde with an amine source, typically ammonia or a primary/secondary amine, in the presence of a reducing agent to directly form the corresponding amine[2].

Mechanism:

The reaction proceeds through a two-step sequence within a single reaction vessel. Initially, the ketone (3-methoxycyclopentanone) reacts with ammonia to form a hemiaminal intermediate, which then dehydrates to form an imine. The imine is subsequently reduced in situ by a hydride-based reducing agent to yield the target primary amine, 3-Methoxycyclopentan-1-amine. The choice of reducing agent is critical; it must be capable of reducing the imine C=N bond without significantly reducing the starting ketone. Sodium triacetoxyborohydride [NaBH(OAc)₃] is an excellent choice for this transformation due to its mildness and selectivity for imines over ketones.

Experimental Protocol:

Step 1: Synthesis of 3-Methoxycyclopentanone

While commercially available, 3-methoxycyclopentanone can be readily prepared from 1,3-cyclopentanediol.

  • Materials: 1,3-cyclopentanediol, sodium hydride (60% dispersion in mineral oil), methyl iodide, dichloromethane (DCM), pyridinium chlorochromate (PCC), silica gel.

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, a solution of 1,3-cyclopentanediol (1.0 eq) in THF is added dropwise.

    • The mixture is stirred at room temperature for 1 hour, followed by the dropwise addition of methyl iodide (1.1 eq).

    • The reaction is stirred overnight at room temperature.

    • The reaction is carefully quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The resulting crude 3-methoxycyclopentanol is dissolved in DCM and treated with PCC (1.5 eq).

    • The mixture is stirred at room temperature for 2 hours.

    • The reaction mixture is filtered through a pad of silica gel and the filtrate is concentrated to afford 3-methoxycyclopentanone.

Step 2: Reductive Amination

  • Materials: 3-Methoxycyclopentanone, ammonia (7 N solution in methanol), sodium triacetoxyborohydride [NaBH(OAc)₃], dichloromethane (DCM), glacial acetic acid, saturated aqueous sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • To a solution of 3-methoxycyclopentanone (1.0 eq) in dichloromethane (DCM), a 7 N solution of ammonia in methanol (5.0 eq) is added, followed by a catalytic amount of glacial acetic acid.

    • The mixture is stirred at room temperature for 1 hour.

    • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.

    • The reaction mixture is stirred at room temperature for 24 hours.

    • The reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution.

    • The layers are separated, and the aqueous layer is extracted with DCM.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude 3-Methoxycyclopentan-1-amine.

    • Purification can be achieved by distillation under reduced pressure or by column chromatography on silica gel.

Method 2: Proposed Synthesis via Ring-Opening of Cyclopentene Oxide

An alternative strategy involves a two-step sequence starting from the readily available and inexpensive starting material, cyclopentene oxide. This pathway leverages the regioselective ring-opening of the epoxide followed by the conversion of the resulting hydroxyl group into an amine.

Mechanism:

The first step is the acid-catalyzed ring-opening of cyclopentene oxide with methanol. The protonated epoxide is attacked by methanol as a nucleophile, leading to the formation of a trans-2-methoxycyclopentanol intermediate. In the subsequent step, this alcohol can be converted to the corresponding amine. A common method for this transformation is the Mitsunobu reaction, which allows for the direct conversion of a primary or secondary alcohol to a variety of functional groups, including an amine (via an azide intermediate), with inversion of stereochemistry.

Experimental Protocol:

Step 1: Synthesis of trans-2-Methoxycyclopentanol

  • Materials: Cyclopentene oxide, methanol, sulfuric acid (catalytic amount), saturated aqueous sodium bicarbonate solution, diethyl ether, anhydrous magnesium sulfate.

  • Procedure:

    • To a solution of cyclopentene oxide (1.0 eq) in methanol, a catalytic amount of concentrated sulfuric acid is added dropwise at 0 °C.

    • The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

    • The reaction is neutralized with a saturated aqueous sodium bicarbonate solution and the methanol is removed under reduced pressure.

    • The residue is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give crude trans-2-methoxycyclopentanol, which can be purified by distillation.

Step 2: Conversion of Alcohol to Amine (via Azide)

  • Materials: trans-2-Methoxycyclopentanol, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), diphenylphosphoryl azide (DPPA), tetrahydrofuran (THF), lithium aluminum hydride (LAH) or hydrogen gas with a palladium catalyst.

  • Procedure:

    • To a solution of trans-2-methoxycyclopentanol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, DEAD or DIAD (1.5 eq) is added dropwise.

    • After stirring for 15 minutes, diphenylphosphoryl azide (1.5 eq) is added.

    • The reaction is allowed to warm to room temperature and stirred overnight.

    • The solvent is removed under reduced pressure, and the crude azide intermediate is purified by column chromatography.

    • The purified azide is then reduced to the amine. This can be achieved by treatment with lithium aluminum hydride (LAH) in THF or by catalytic hydrogenation (H₂, Pd/C) to afford 3-Methoxycyclopentan-1-amine.

Performance Comparison

ParameterMethod 1: Reductive AminationMethod 2: Ring-Opening of Cyclopentene Oxide
Starting Materials 3-Methoxycyclopentanone (may require synthesis)Cyclopentene oxide (readily available and inexpensive)
Number of Steps 1 (if starting from the ketone)2
Reagents Ammonia, NaBH(OAc)₃, mild acidsMethanol, strong acid catalyst, PPh₃, DEAD/DIAD, DPPA, LAH or H₂/Pd
Stereocontrol Produces a mixture of cis and trans isomersCan potentially offer better stereocontrol depending on the epoxide opening and amination steps. The Mitsunobu reaction proceeds with inversion of configuration.
Yield Generally good to excellent (typically 70-90%)Moderate to good (overall yield may be lower due to the two-step sequence)
Purity Byproducts can include unreacted ketone and over-alkylated amines.Byproducts can include unreacted alcohol and reagents from the Mitsunobu reaction.
Scalability Well-suited for large-scale synthesis.The Mitsunobu reaction can be challenging to scale up due to the use of azodicarboxylates and the formation of triphenylphosphine oxide as a byproduct.
Safety Sodium triacetoxyborohydride is a relatively safe reducing agent. Ammonia in methanol is corrosive.Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are potentially explosive and should be handled with care. Diphenylphosphoryl azide is also a hazardous reagent. Lithium aluminum hydride is highly reactive with water.

Visualization of Synthetic Pathways

Reductive_Amination ketone ketone imine imine ketone->imine + NH3 - H2O amine amine imine->amine + [H] (NaBH(OAc)3)

Ring_Opening_Pathway epoxide epoxide alcohol alcohol epoxide->alcohol + CH3OH (H+ catalyst) azide azide alcohol->azide Mitsunobu Reaction (PPh3, DEAD, DPPA) amine amine azide->amine Reduction (LAH or H2/Pd)

Conclusion and Recommendations

Both the reductive amination of 3-methoxycyclopentanone and the proposed two-step sequence starting from cyclopentene oxide represent viable strategies for the synthesis of 3-Methoxycyclopentan-1-amine.

Reductive amination stands out as the more direct and scalable approach, particularly if the starting ketone is readily accessible. Its one-pot nature and the use of relatively safe reagents make it an attractive option for producing larger quantities of the target amine. The primary drawback is the potential for forming a mixture of stereoisomers, which may require subsequent separation.

The proposed ring-opening pathway offers an alternative starting from a more economical precursor. This route could potentially provide better stereochemical control, a significant advantage in the synthesis of chiral drug candidates. However, the multi-step nature of this synthesis and the use of hazardous reagents in the Mitsunobu reaction present challenges for scalability and process safety.

For researchers prioritizing efficiency and scalability for general applications, reductive amination is the recommended method . For applications where specific stereochemistry is paramount and smaller quantities are required, the proposed ring-opening strategy warrants further investigation and optimization . The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, cost, and stereochemical purity.

References

  • Wikipedia. Reductive amination. [Link][1]

  • Organic Chemistry Tutor. Reductive Amination | Synthesis of Amines. [Link][2]

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A Comparative Guide to the Synthesis of Cyclopentylamine Derivatives for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Cyclopentylamine and its chiral derivatives are privileged scaffolds in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] Their unique conformational properties and ability to engage in specific binding interactions make them highly sought-after building blocks for drug development professionals. This guide provides an in-depth, comparative analysis of the key synthetic methodologies used to produce these valuable compounds, with a focus on providing actionable, data-driven insights for researchers and scientists in the field.

Introduction: The Significance of the Cyclopentylamine Moiety

The cyclopentyl ring offers a desirable balance of rigidity and flexibility, allowing for precise spatial orientation of substituents to optimize interactions with biological targets. This has led to the incorporation of cyclopentylamine derivatives in a range of pharmaceuticals, including kinase inhibitors and other targeted therapies. Notable examples include the CDK4/6 inhibitors Palbociclib and Ribociclib, which are used in the treatment of certain types of breast cancer.[1] The amine functionality serves as a crucial handle for further synthetic elaboration, enabling the construction of diverse and complex molecular architectures.

Reductive Amination of Cyclopentanone: The Workhorse Approach

The most direct and widely employed method for the synthesis of cyclopentylamine is the reductive amination of cyclopentanone.[2][3] This reaction proceeds via the formation of an intermediate imine, which is then reduced to the corresponding amine. The choice of catalyst and reaction conditions is critical to achieving high yield and selectivity, while minimizing the formation of byproducts such as the secondary amine, N,N-dicyclopentylamine.[4]

Comparative Analysis of Catalytic Systems

A variety of catalytic systems have been developed for the reductive amination of cyclopentanone, each with its own set of advantages and disadvantages. The following table summarizes the performance of several key catalysts based on published experimental data.

Catalyst SystemSupportTemperature (°C)H₂ Pressure (MPa)Yield of Cyclopentylamine (%)Key ObservationsReference
Ru/Nb₂O₅-LLayered Niobium Oxide90284.3High selectivity and activity attributed to the morphology of the support.[4]
Pt/Al-BetaZeolite Beta-->95 (selectivity)High turnover number, indicating excellent catalytic efficiency.[4]
Raney® Ni----A commonly used catalyst, though conditions can be harsh. Main intermediate is N-cyclopentyliminocyclopentane.[4]
Cu-Co-Ni/Al₂O₃Alumina2400.989.7High yield under optimized conditions in a fixed-bed reactor.

Causality Behind Catalyst Performance: The superior performance of catalysts like Ru/Nb₂O₅ is often attributed to a synergistic effect between the metal nanoparticles and the acidic or basic properties of the support material.[5] The support can play a role in activating the carbonyl group of cyclopentanone and facilitating the dehydration step to form the imine intermediate.

Experimental Protocol: Reductive Amination using a Ru/Nb₂O₅ Catalyst

This protocol is based on the high-yield synthesis of cyclopentylamine using a ruthenium on niobium oxide catalyst.

Materials:

  • Cyclopentanone

  • Ammonia (in a suitable solvent, e.g., methanol)

  • Ru/Nb₂O₅ catalyst

  • Hydrogen gas

  • High-pressure autoclave reactor

  • Solvent for extraction (e.g., diethyl ether)

Procedure:

  • Charge the autoclave reactor with cyclopentanone and the Ru/Nb₂O₅ catalyst.

  • Seal the reactor and purge with an inert gas, such as nitrogen, to remove any air.

  • Introduce the ammonia solution to the reactor.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2 MPa).

  • Heat the reactor to the target temperature (e.g., 90°C) with stirring.

  • Maintain the reaction under these conditions for the specified time, monitoring the pressure to gauge hydrogen uptake.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Open the reactor and filter the reaction mixture to recover the catalyst.

  • Extract the filtrate with a suitable organic solvent.

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude cyclopentylamine.

  • Purify the product by distillation.

Workflow for Reductive Amination:

G cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Cyclopentanone & Catalyst B Seal & Purge with N₂ A->B C Introduce NH₃ Solution B->C D Pressurize with H₂ C->D E Heat & Stir D->E F Monitor Reaction E->F G Cool & Vent F->G H Filter to Remove Catalyst G->H I Solvent Extraction H->I J Dry & Concentrate I->J K Purify by Distillation J->K

Caption: Workflow for the catalytic reductive amination of cyclopentanone.

Catalytic Cycle of Reductive Amination:

G Catalyst Ru Catalyst Cyclopentanone Cyclopentanone Catalyst->Cyclopentanone Coordination Cyclopentylamine Cyclopentylamine Catalyst->Cyclopentylamine Reduction Imine Cyclopentanimine Cyclopentanone->Imine + NH₃ - H₂O Ammonia NH₃ Ammonia->Imine Imine->Catalyst Coordination Imine->Cyclopentylamine Cyclopentylamine->Catalyst Product Release H2 H₂ H2->Catalyst Activation H2O H₂O

Caption: Simplified catalytic cycle for the reductive amination of cyclopentanone.

Asymmetric Synthesis of Chiral Cyclopentylamine Derivatives

For many pharmaceutical applications, enantiomerically pure chiral amines are required. This has driven the development of asymmetric synthetic methods to access these valuable compounds. Two prominent strategies are the use of chiral auxiliaries and organocatalysis.

Chiral Auxiliary Approach

In this method, a chiral auxiliary is temporarily attached to the cyclopentyl scaffold to direct the stereochemical outcome of a key reaction.[6] The auxiliary is then removed in a later step to yield the desired chiral product.

General Workflow for Chiral Auxiliary-Mediated Synthesis:

G A Attach Chiral Auxiliary to Substrate B Diastereoselective Reaction A->B C Separation of Diastereomers (if necessary) B->C D Cleavage of Chiral Auxiliary C->D E Chiral Cyclopentylamine Derivative D->E G Catalyst Chiral Bifunctional Catalyst (e.g., Thiourea) Nitroalkene Nitroalkene Catalyst->Nitroalkene H-Bonding Activation Enolate Enolate of Ketone Catalyst->Enolate H-Bonding Activation TransitionState Organized Transition State Catalyst->TransitionState Nitroalkene->TransitionState Enolate->TransitionState Product Chiral γ-Nitroketone TransitionState->Product C-C Bond Formation

Caption: Proposed stereochemical model for a bifunctional organocatalyst.

Experimental Protocol: Asymmetric Organocatalytic Michael Addition

This protocol describes a general procedure for the synthesis of a chiral γ-nitroketone, a precursor to chiral cyclopentylamines, using a bifunctional thiourea catalyst.

Materials:

  • Cyclopentenone

  • Nitromethane

  • Chiral bifunctional thiourea catalyst

  • Base (e.g., triethylamine)

  • Solvent (e.g., toluene)

Procedure:

  • To a solution of the chiral thiourea catalyst in the chosen solvent, add the cyclopentenone and nitromethane.

  • Add the base dropwise at the specified temperature (e.g., -20 °C).

  • Stir the reaction mixture at this temperature until the reaction is complete, as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the chiral γ-nitroketone.

  • The nitro group can then be reduced to the corresponding amine using standard procedures (e.g., catalytic hydrogenation).

Application in Pharmaceutical Synthesis: From Cyclopentylamine to Advanced Intermediates

Cyclopentylamine is a versatile starting material for the synthesis of more complex molecules. [7][8]The nucleophilic amine can readily undergo reactions such as acylation, alkylation, and reductive amination with other carbonyl compounds to build molecular complexity. For example, it can be used in the synthesis of amides, which are common motifs in drug molecules. [7]

Conclusion

The synthesis of cyclopentylamine derivatives is a critical area of research for the pharmaceutical industry. While reductive amination of cyclopentanone remains a robust and scalable method for the production of the parent amine, the demand for enantiomerically pure compounds has led to the development of sophisticated asymmetric strategies. Organocatalysis, in particular, offers a powerful and environmentally friendly approach to chiral cyclopentylamine precursors. The choice of synthetic route will ultimately depend on the specific target molecule, the required scale of production, and the desired level of stereochemical control. This guide provides a foundation for researchers to make informed decisions in the design and execution of synthetic routes to this important class of molecules.

References

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  • Royal Society of Chemistry. (n.d.). A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Ru/Nb2O5 catalyzed RA of carbonyl compounds. Retrieved from [Link]

  • ChemRxiv. (n.d.). Stereocontrolled cyclization of inherently chiral medium-sized rings. Retrieved from [Link]

  • PubMed. (2024). Shaping Chirality via Stereoselective, Organocatalytic [4+2] Cycloadditions involving Heterocyclic ortho-Quinodimethanes. Retrieved from [Link]

  • PubMed. (2016). Transition State Models for Understanding the Origin of Chiral Induction in Asymmetric Catalysis. Retrieved from [Link]

  • ResearchGate. (2015). Asymmetric Organocatalytic Synthesis of Cyclopentane -Nitroketones. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Purity Analysis of 3-Methoxycyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. This guide provides an in-depth comparison of analytical techniques for assessing the purity of 3-Methoxycyclopentan-1-amine, a crucial building block in the synthesis of various pharmaceutical compounds. We will delve into the principles, practical applications, and comparative performance of various analytical methods, supported by experimental data and protocols.

The Critical Role of Purity in Drug Development

3-Methoxycyclopentan-1-amine is a chiral amine whose stereoisomers and potential impurities can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). Even minute impurities can lead to unforeseen side effects or reduce the therapeutic effectiveness of a drug. Therefore, robust and reliable analytical methods are essential to ensure the chemical and stereochemical purity of this intermediate.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity analysis depends on several factors, including the nature of the expected impurities, the required level of sensitivity, and the desired quantitative accuracy. Here, we compare the most common and effective methods for the analysis of 3-Methoxycyclopentan-1-amine: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: Comparison of Analytical Techniques for Purity Analysis of 3-Methoxycyclopentan-1-amine
TechniquePrincipleAdvantagesLimitationsTypical Application
HPLC Differential partitioning of analytes between a stationary and mobile phase.High resolution, suitable for non-volatile and thermally labile compounds, excellent for chiral separations.[1][2][3]Requires derivatization for UV detection of some amines, can be more time-consuming.Quantitative purity determination, chiral purity analysis, identification of non-volatile impurities.
GC Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.[4][5]High efficiency and resolution for volatile compounds, sensitive detectors available (e.g., FID, MS).[6]Not suitable for non-volatile or thermally labile compounds, derivatization is often required for amines to improve peak shape and volatility.[7][8]Analysis of volatile impurities, residual solvents, and certain derivatized amines.
NMR Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information, inherently quantitative without the need for reference standards (qNMR).[9][10]Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret.Structural elucidation of impurities, quantitative purity determination (qNMR), and stereoisomer ratio analysis.
MS Ionization of molecules and separation of ions based on their mass-to-charge ratio.[11][12]High sensitivity and specificity, provides molecular weight and structural information.[13][14]May not be suitable for quantitative analysis without chromatography, ionization can be challenging for some compounds.Identification of unknown impurities, confirmation of molecular weight, and structural elucidation when coupled with chromatography (e.g., GC-MS, LC-MS).

Experimental Workflows and Protocols

To provide a practical perspective, we outline detailed experimental protocols for the most relevant techniques.

Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the comprehensive purity analysis of a 3-Methoxycyclopentan-1-amine sample.

Purity Analysis Workflow cluster_0 Sample Preparation cluster_1 Screening & Identification cluster_2 Quantification cluster_3 Data Analysis & Reporting Sample Sample Dissolution Dissolution Sample->Dissolution Derivatization (Optional) Derivatization (Optional) Dissolution->Derivatization (Optional) NMR_Analysis NMR Analysis Dissolution->NMR_Analysis HPLC_Screen HPLC Screening Derivatization (Optional)->HPLC_Screen GC_MS_Screen GC-MS Screening Derivatization (Optional)->GC_MS_Screen Quantitative_HPLC Quantitative HPLC HPLC_Screen->Quantitative_HPLC Data_Analysis Data Analysis GC_MS_Screen->Data_Analysis qNMR Quantitative NMR (qNMR) NMR_Analysis->qNMR Quantitative_HPLC->Data_Analysis qNMR->Data_Analysis Purity_Report Purity Report Data_Analysis->Purity_Report

Caption: A generalized workflow for the purity analysis of 3-Methoxycyclopentan-1-amine.

Protocol 1: Chiral HPLC for Enantiomeric Purity

The enantiomeric purity of 3-Methoxycyclopentan-1-amine is a critical quality attribute. Chiral HPLC is the gold standard for this determination.[15] As direct analysis of amines on chiral stationary phases can be challenging, derivatization with a suitable agent is often employed to improve chromatographic behavior and detectability.[16]

1. Derivatization:

  • Reagent: 4-Chloro-7-nitrobenzofurazan (NBD-Cl).

  • Procedure: To a solution of 3-Methoxycyclopentan-1-amine (approx. 1 mg/mL in acetonitrile), add a 1.2 molar equivalent of NBD-Cl and a 2 molar equivalent of triethylamine. Heat the mixture at 60°C for 30 minutes. Cool to room temperature before injection.

2. HPLC Conditions:

  • Column: Chiralpak IE or a similar polysaccharide-based chiral stationary phase.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at the wavelength corresponding to the maximum absorbance of the NBD derivative (typically around 470 nm).

  • Injection Volume: 10 µL.

3. Data Analysis:

  • The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Protocol 2: GC-MS for Volatile Impurities and Structural Confirmation

Gas chromatography coupled with mass spectrometry is a powerful tool for identifying and quantifying volatile impurities, such as residual solvents or by-products from the synthesis.[6]

1. Sample Preparation:

  • Dissolve the 3-Methoxycyclopentan-1-amine sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

2. GC-MS Conditions:

  • GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is a good starting point.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

3. Data Analysis:

  • Identify impurities by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards. Aliphatic amines often undergo a characteristic alpha-cleavage in the mass spectrometer.[12][14]

Protocol 3: Quantitative NMR (qNMR) for Absolute Purity Determination

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[10]

1. Sample Preparation:

  • Accurately weigh the 3-Methoxycyclopentan-1-amine sample and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O or CDCl₃).

2. NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Experiment: A standard ¹H NMR experiment is typically sufficient. Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation and accurate integration.

  • Processing: Carefully phase and baseline correct the spectrum.

3. Data Analysis:

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Comparison of Method Performance

The following diagram illustrates the logical relationship between the analytical techniques and their primary applications in the purity analysis of 3-Methoxycyclopentan-1-amine.

Method Comparison Purity_Analysis Purity Analysis of 3-Methoxycyclopentan-1-amine HPLC HPLC Purity_Analysis->HPLC GC GC Purity_Analysis->GC NMR NMR Purity_Analysis->NMR MS MS Purity_Analysis->MS Enantiomeric_Purity Enantiomeric Purity HPLC->Enantiomeric_Purity Primary NonVolatile_Impurities Non-Volatile Impurities HPLC->NonVolatile_Impurities Primary Volatile_Impurities Volatile Impurities GC->Volatile_Impurities Primary Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation Primary Absolute_Purity Absolute Purity (qNMR) NMR->Absolute_Purity Primary MS->Structural_Elucidation Confirmatory Molecular_Weight Molecular Weight Confirmation MS->Molecular_Weight Primary

Caption: Relationship between analytical techniques and their applications.

Conclusion and Recommendations

A multi-technique approach is highly recommended for the comprehensive purity analysis of 3-Methoxycyclopentan-1-amine.

  • For routine quality control and release testing, a validated chiral HPLC method is indispensable for determining both chemical and enantiomeric purity.

  • During process development and for troubleshooting, GC-MS is invaluable for identifying and controlling volatile impurities and by-products.

  • For the definitive determination of absolute purity and for the structural elucidation of unknown impurities, NMR spectroscopy, particularly qNMR, is the method of choice.

  • Mass spectrometry serves as a crucial tool for the confirmation of molecular weights and for providing structural information, especially when coupled with a chromatographic separation technique.

By judiciously selecting and combining these analytical techniques, researchers and drug development professionals can ensure the quality and consistency of 3-Methoxycyclopentan-1-amine, thereby safeguarding the integrity of their research and the safety of future medicines.

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A Comparative Guide to the Reaction Products of 3-Methoxycyclopentan-1-amine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Substituted Cycloalkylamines in Medicinal Chemistry

In the landscape of modern drug discovery, the design and synthesis of novel molecular scaffolds that offer improved physicochemical properties, metabolic stability, and target engagement are of paramount importance. Among these, substituted cycloalkylamines have emerged as valuable building blocks. Their rigid, three-dimensional structures provide a distinct advantage over linear aliphatic or aromatic amines, often leading to enhanced binding affinity and selectivity for biological targets. This guide focuses on the characterization of reaction products derived from 3-Methoxycyclopentan-1-amine, a chiral cyclic amine of growing interest in medicinal chemistry.[1]

This technical document provides a comparative analysis of the primary reaction products of 3-Methoxycyclopentan-1-amine, focusing on key transformations relevant to the synthesis of active pharmaceutical ingredients (APIs). We will explore amide bond formation, urea synthesis, reductive amination, and N-alkylation. The performance and characteristics of these products will be compared with those derived from structurally related analogs, namely 3-methoxycyclohexan-1-amine and 2-methoxycyclopentan-1-amine. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support the rational design of next-generation therapeutics.

Core Reaction Pathways of 3-Methoxycyclopentan-1-amine

The reactivity of 3-Methoxycyclopentan-1-amine is primarily dictated by the nucleophilicity of its primary amine group. The presence of the methoxy group at the 3-position can influence the amine's basicity and reactivity through inductive effects, as well as impact the conformational preferences of the cyclopentyl ring. Below, we delve into the principal reaction pathways and the characterization of the resulting products.

Amide Bond Formation: The Cornerstone of Peptide and Small Molecule Synthesis

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry.[2] The reaction of 3-Methoxycyclopentan-1-amine with a carboxylic acid, typically activated by a coupling reagent, yields the corresponding N-(3-methoxycyclopentyl)amide.

Reaction Workflow: Amide Coupling

Amide_Coupling cluster_reactants Reactants cluster_process Process cluster_product Product Amine 3-Methoxycyclopentan-1-amine Coupling Nucleophilic Acyl Substitution Amine->Coupling Acid Carboxylic Acid (R-COOH) Activation Carboxylic Acid Activation Acid->Activation Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Activated Ester Amide N-(3-methoxycyclopentyl)amide Coupling->Amide

Caption: Workflow for amide bond formation with 3-Methoxycyclopentan-1-amine.

Experimental Protocol: Synthesis of N-(3-methoxycyclopentyl)benzamide

  • Reactant Preparation: In a round-bottom flask, dissolve benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Activation: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution. Stir for 15 minutes at room temperature to form the activated ester.

  • Amine Addition: Add 3-Methoxycyclopentan-1-amine (1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ProductExpected YieldKey Characterization Data
N-(3-methoxycyclopentyl)benzamide>85%¹H NMR: Signals corresponding to the aromatic protons of the benzoyl group, the methoxy group, and the cyclopentyl ring protons. MS (ESI+): [M+H]⁺
Urea Formation: Bioisosteres of Amides and Key Pharmacophores

Substituted ureas are important pharmacophores found in numerous approved drugs. The reaction of 3-Methoxycyclopentan-1-amine with an isocyanate provides a direct route to N,N'-disubstituted ureas. Alternatively, reaction with a carbamate precursor can also yield the desired urea.

Reaction Workflow: Urea Synthesis

Urea_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Amine 3-Methoxycyclopentan-1-amine Addition Nucleophilic Addition Amine->Addition Isocyanate Isocyanate (R-NCO) Isocyanate->Addition Urea N-(3-methoxycyclopentyl)-N'-R-urea Addition->Urea

Caption: Synthesis of a substituted urea from 3-Methoxycyclopentan-1-amine.

Experimental Protocol: Synthesis of 1-(3-methoxycyclopentyl)-3-phenylurea

  • Reactant Preparation: Dissolve 3-Methoxycyclopentan-1-amine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

  • Isocyanate Addition: Slowly add phenyl isocyanate (1.0 eq) to the stirred solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Triturate the residue with diethyl ether or hexane to precipitate the product. Collect the solid by filtration and wash with cold solvent to yield the pure urea.

ProductExpected YieldKey Characterization Data
1-(3-methoxycyclopentyl)-3-phenylurea>90%¹H NMR: Characteristic signals for the aromatic protons, the urea NH protons, the methoxy group, and the cyclopentyl ring protons. MS (ESI+): [M+H]⁺
Reductive Amination: Formation of Secondary Amines

Reductive amination is a versatile method for forming C-N bonds and is widely used to synthesize secondary and tertiary amines. The reaction of 3-Methoxycyclopentan-1-amine with an aldehyde or ketone in the presence of a reducing agent leads to the corresponding N-alkylated product.

Reaction Workflow: Reductive Amination

Reductive_Amination cluster_reactants Reactants cluster_process Process cluster_product Product Amine 3-Methoxycyclopentan-1-amine Imine_Formation Imine/Iminium Formation Amine->Imine_Formation Carbonyl Aldehyde/Ketone (R-CO-R') Carbonyl->Imine_Formation Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reduction Reduction Reducing_Agent->Reduction Imine_Formation->Reduction Sec_Amine N-alkyl-(3-methoxycyclopentyl)amine Reduction->Sec_Amine

Caption: Reductive amination pathway for 3-Methoxycyclopentan-1-amine.

Experimental Protocol: Synthesis of N-benzyl-3-methoxycyclopentan-1-amine

  • Reactant Preparation: To a solution of 3-Methoxycyclopentan-1-amine (1.0 eq) in anhydrous DCM, add benzaldehyde (1.0 eq).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution. Purify the crude product by flash column chromatography.

ProductExpected YieldKey Characterization Data
N-benzyl-3-methoxycyclopentan-1-amine70-85%¹H NMR: Signals for the aromatic protons of the benzyl group, the benzylic CH₂ protons, the methoxy group, and the cyclopentyl ring protons. MS (ESI+): [M+H]⁺
N-Alkylation: Direct Introduction of Alkyl Groups

Direct N-alkylation with alkyl halides is a fundamental method for preparing secondary and tertiary amines. However, controlling the degree of alkylation can be challenging, with the potential for over-alkylation to form the tertiary amine and quaternary ammonium salt.

Reaction Workflow: N-Alkylation

N_Alkylation cluster_reactants Reactants cluster_process Process cluster_product Product Amine 3-Methoxycyclopentan-1-amine SN2_Reaction Nucleophilic Substitution (SN2) Amine->SN2_Reaction Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->SN2_Reaction Base Base (e.g., K₂CO₃) Base->SN2_Reaction Sec_Amine N-alkyl-(3-methoxycyclopentyl)amine SN2_Reaction->Sec_Amine

Caption: N-alkylation of 3-Methoxycyclopentan-1-amine with an alkyl halide.

Experimental Protocol: Synthesis of N-ethyl-3-methoxycyclopentan-1-amine

  • Reactant Preparation: In a sealed tube, combine 3-Methoxycyclopentan-1-amine (1.0 eq), ethyl iodide (1.1 eq), and potassium carbonate (2.0 eq) in acetonitrile.

  • Reaction: Heat the mixture to 60 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in DCM and wash with water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

ProductExpected YieldKey Characterization Data
N-ethyl-3-methoxycyclopentan-1-amine50-70% (mono-alkylated)¹H NMR: Signals for the ethyl group protons, the methoxy group, and the cyclopentyl ring protons. MS (ESI+): [M+H]⁺

Comparative Analysis with Structural Analogs

The choice of a specific cycloalkylamine scaffold can significantly impact the properties of the final molecule. Here, we compare the expected reactivity and product profiles of 3-Methoxycyclopentan-1-amine with two key analogs.

3-Methoxycyclopentan-1-amine vs. 3-Methoxycyclohexan-1-amine
Feature3-Methoxycyclopentan-1-amine3-Methoxycyclohexan-1-amineRationale for Differences
Conformational Rigidity Higher rigidity due to the 5-membered ring.More flexible with multiple chair and boat conformations.The cyclopentane ring has fewer low-energy conformations compared to the cyclohexane ring.
Steric Hindrance at Amine Generally lower steric hindrance around the amine.Can experience greater steric hindrance depending on the conformation and the position of substituents.The chair conformation of cyclohexane can lead to axial and equatorial positions, influencing accessibility.
Expected Reactivity Potentially higher reactivity in nucleophilic substitutions due to less steric bulk.Reactivity may be influenced by the preferred conformation.Less hindered amines generally react faster in SN2-type reactions.
Product Diversity Derivatives will have a more constrained conformational profile.Derivatives will exhibit greater conformational flexibility.This can impact binding to rigid biological targets.
3-Methoxycyclopentan-1-amine vs. 2-Methoxycyclopentan-1-amine
Feature3-Methoxycyclopentan-1-amine2-Methoxycyclopentan-1-amineRationale for Differences
Electronic Effects on Amine The methoxy group is further from the amine, exerting a weaker inductive effect.The methoxy group is adjacent to the amine, exerting a stronger electron-withdrawing inductive effect.The proximity of the electronegative oxygen atom influences the electron density on the nitrogen.
Nucleophilicity of Amine Expected to be more nucleophilic.Expected to be less nucleophilic.The -I effect of the adjacent methoxy group reduces the electron-donating ability of the nitrogen.
Potential for Intramolecular Interactions Lower potential for direct intramolecular hydrogen bonding.Higher potential for intramolecular hydrogen bonding between the amine and the methoxy group.This can influence the amine's reactivity and the product's conformation.
Product Stability The separation of the functional groups may lead to more predictable product stability.The proximity of the functional groups could potentially lead to side reactions or influence product stability.For example, under certain conditions, intramolecular cyclization might be a possibility.

Conclusion and Future Outlook

3-Methoxycyclopentan-1-amine represents a versatile and valuable building block for the synthesis of novel chemical entities in drug discovery. Its primary amine functionality allows for a wide range of chemical transformations, including the formation of amides, ureas, and secondary amines through reductive amination and N-alkylation. The presence of the methoxy group and the cyclopentyl scaffold imparts unique structural and conformational properties to its derivatives.

The comparative analysis with its cyclohexyl and 2-methoxy analogs highlights the subtle yet significant impact of ring size and substituent position on reactivity and the properties of the resulting products. While specific experimental data for many derivatives of 3-Methoxycyclopentan-1-amine are not yet widely available in the public domain, the well-established protocols provided in this guide offer a solid foundation for the synthesis and exploration of its chemical space. Further research into the reaction kinetics and a broader exploration of its use in the synthesis of biologically active molecules will undoubtedly solidify its position as a key scaffold in the medicinal chemist's toolbox.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Lainer, T., Czerny, F., & Haas, M. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Organic & Biomolecular Chemistry, 20(19), 3717–3721. [Link]

  • Ghodsinia, S. S. E., & Akhlaghinia, B. (2016). A high-yielding, expeditious, and multicomponent synthesis of urea and carbamate derivatives by using triphenylphosphine/trichloroisocyanuric acid system. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(4), 534-540. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Methoxycyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound within your laboratory, culminating in its safe and compliant disposal. This guide provides in-depth, procedural instructions for the proper disposal of 3-Methoxycyclopentan-1-amine, ensuring the safety of your personnel and the protection of our environment. The causality behind each step is explained to foster a culture of safety and proactive risk management.

Section 1: Understanding the Hazard Profile of 3-Methoxycyclopentan-1-amine

Before initiating any disposal protocol, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for 3-Methoxycyclopentan-1-amine may not always be readily available, we can infer its likely hazard profile based on its functional groups—an amine and a methoxy ether on a cyclopentane ring—and data from analogous compounds.

Anticipated Hazards:

  • Corrosivity: Aliphatic amines are typically corrosive and can cause severe skin burns and eye damage.[1][2][3]

  • Flammability: The presence of the cyclopentane ring and the overall molecular weight suggest that this compound is likely a flammable liquid.[1][2][3][4][5][6]

  • Toxicity: Amines can be toxic if swallowed, inhaled, or absorbed through the skin.[2][3] They may also cause respiratory irritation.[4]

  • Environmental Hazards: Many organic amines are harmful to aquatic life.[1] Therefore, direct release to the environment must be strictly avoided.

Given these potential hazards, 3-Methoxycyclopentan-1-amine must be treated as a hazardous waste.

Section 2: Waste Characterization and Segregation: The Foundation of Safe Disposal

Proper segregation of chemical waste is a critical step that prevents dangerous reactions and ensures that waste streams can be managed appropriately by disposal facilities.

Protocol for Waste Characterization and Segregation:

  • Waste Determination: As the generator, you are responsible for determining that the waste is hazardous.[7] Based on the anticipated properties, 3-Methoxycyclopentan-1-amine waste should be classified as hazardous.

  • Segregation:

    • Keep it Separate: Do not mix 3-Methoxycyclopentan-1-amine waste with other waste streams, especially incompatible materials.

    • Incompatible Materials to Avoid:

      • Acids and Oxidizing Agents: Amines can react violently with strong acids and oxidizing agents.[1][8]

      • Halogenated Solvents: While not directly reactive, it is standard practice to segregate halogenated and non-halogenated waste to facilitate disposal and potential solvent recycling.[8][9]

    • Aqueous vs. Organic: Collect aqueous waste containing this amine separately from pure organic solvent waste.[9]

Section 3: Step-by-Step Disposal Procedure

The following procedure outlines the compliant pathway for the disposal of 3-Methoxycyclopentan-1-amine. In-lab treatment or neutralization of amines is generally not recommended due to the potential for hazardous reactions and the requirement for specialized procedures.[10][11]

Operational Plan for Collection and Disposal:

  • Container Selection:

    • Choose a container that is compatible with organic amines. A high-density polyethylene (HDPE) or glass container is typically suitable.[7] Do not use metal containers, as corrosive amines can attack them.[9]

    • The container must have a tight-fitting, screw-top lid to prevent leakage and the escape of vapors.[8]

  • Labeling:

    • Immediately label the waste container with the words "HAZARDOUS WASTE ".[7][8]

    • The label must also include:

      • The full chemical name: "3-Methoxycyclopentan-1-amine"

      • The approximate concentration and volume.

      • The date the waste was first added to the container (accumulation start date).[7]

      • The relevant hazard pictograms (e.g., corrosive, flammable, toxic).

  • Accumulation:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • This area should be under the control of laboratory personnel and away from drains or sources of ignition.[8]

    • Keep the container closed at all times, except when adding waste.[7][9]

    • Secondary containment (e.g., a larger, chemically resistant tub or tray) is a best practice to contain potential spills.[12]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Provide them with a complete and accurate description of the waste.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[10][13] Amines can have strong, noxious odors and are harmful to aquatic life.[10]

Section 4: Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5][6]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2][5]
Small Spill Alert personnel in the immediate area. Wearing appropriate Personal Protective Equipment (PPE), absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[1][2][5] Collect the absorbed material in a sealed, labeled container for hazardous waste disposal. Ventilate the area.
Large Spill Evacuate the laboratory and notify your institution's EHS or emergency response team immediately.

Personal Protective Equipment (PPE):

When handling 3-Methoxycyclopentan-1-amine or its waste, always wear:

  • Gloves: Chemically resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[2]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the proper disposal of 3-Methoxycyclopentan-1-amine.

DisposalWorkflow start Generation of 3-Methoxycyclopentan-1-amine Waste characterize Characterize as Hazardous Waste (Corrosive, Flammable, Toxic) start->characterize spill Spill or Exposure Event start->spill container Select Compatible Container (e.g., HDPE, Glass) with Screw-Top Lid characterize->container label Label Container: 'HAZARDOUS WASTE', Chemical Name, Date, Hazards container->label segregate Segregate from Incompatible Waste (Acids, Oxidizers) label->segregate accumulate Store in Designated Satellite Accumulation Area with Secondary Containment segregate->accumulate ehs_contact Contact EHS or Licensed Hazardous Waste Contractor for Pickup accumulate->ehs_contact accumulate->spill end_disposal Proper Disposal by Licensed Facility ehs_contact->end_disposal emergency_proc Follow Emergency Procedures: Evacuate, Decontaminate, Seek Medical Attention spill->emergency_proc emergency_proc->ehs_contact Report Incident

Caption: Disposal workflow for 3-Methoxycyclopentan-1-amine.

By adhering to these procedures, you contribute to a safe and compliant laboratory environment. The principles of understanding the hazard, proper segregation, secure containment, and professional disposal are the cornerstones of responsible chemical waste management.

References

  • Indiana University. In-Lab Disposal Methods: Waste Management Guide.[Link]

  • OSHA. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.[Link]

  • University of Colorado Boulder. In-Laboratory Treatment of Chemical Waste.[Link]

  • Clean Management Environmental Group, Inc. OSHA Regulations and Hazardous Waste Disposal: What To Know.[Link]

  • DuraLabel. OSHA Rules for Hazardous Chemicals.[Link]

  • National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf.[Link]

  • CDMS. OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.[Link]

  • PubChem. 3-Methoxycyclohexan-1-amine.[Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste - Standards.[Link]

  • Kent State University. Laboratory Safety Manual.[Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.[Link]

  • American Chemical Society. Hazardous Waste and Disposal.[Link]

  • PubChem. 3-(3-Methoxy-2-pyridinyl)cyclopentan-1-amine.[Link]

  • Fisher Scientific. Cyclopentylamine Safety Data Sheet.[Link]

  • Michigan Technological University. Hazardous Waste Disposal Procedures.[Link]

  • University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical.[Link]

  • PubChem. 3-Methoxycyclopentan-1-ol.[Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste.[Link]

  • U.S. Environmental Protection Agency. Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater.[Link]

  • U.S. Environmental Protection Agency. Regulatory and Guidance Information by Topic: Waste.[Link]

  • U.S. Environmental Protection Agency. January 2025 EPA Waste Management Updates Newsletter.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.